M1/M4 muscarinic agonist 2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H32N2O2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-[(6R)-6-[4-(2-ethoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]ethanone |
InChI |
InChI=1S/C22H32N2O2/c1-3-26-21-7-5-4-6-20(21)18-9-12-23(13-10-18)19-8-11-22(14-19)15-24(16-22)17(2)25/h4-7,18-19H,3,8-16H2,1-2H3/t19-/m1/s1 |
InChI Key |
OXGXBTFDNVXKPX-LJQANCHMSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2CCN(CC2)[C@@H]3CCC4(C3)CN(C4)C(=O)C |
Canonical SMILES |
CCOC1=CC=CC=C1C2CCN(CC2)C3CCC4(C3)CN(C4)C(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Novel M1/M4 Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The M1 and M4 muscarinic acetylcholine receptors are pivotal G-protein coupled receptors (GPCRs) in the central nervous system, implicated in cognitive processes and the pathophysiology of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. Their activation presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the synthesis and characterization of novel M1/M4 muscarinic agonists. It details experimental protocols for key in vitro and in vivo assays, presents quantitative data for prominent compounds, and visualizes critical pathways and workflows to facilitate understanding and further research in this dynamic area of drug discovery.
Introduction: The Rationale for Targeting M1 and M4 Receptors
Cognitive impairment is a core, debilitating symptom of schizophrenia and a hallmark of Alzheimer's disease.[1] Research has increasingly pointed to the cholinergic system, specifically the M1 and M4 muscarinic acetylcholine receptors, as a key modulator of cognitive function and psychotic symptoms.[2] M1 receptors are highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex, while M4 receptors are abundant in the striatum, a key node in motor control and reward pathways.[1]
Dual activation of M1 and M4 receptors is hypothesized to offer a synergistic therapeutic effect. M1 receptor activation, which couples to Gq/11 proteins, enhances neuronal excitability and is associated with pro-cognitive effects.[1] Conversely, M4 receptor activation, which couples to Gi/o proteins, inhibits adenylyl cyclase and can modulate dopamine release in the striatum, an action thought to contribute to antipsychotic effects.[1]
The development of selective M1/M4 agonists has been challenging due to the high conservation of the orthosteric binding site across all five muscarinic receptor subtypes.[3] This has led to dose-limiting peripheral side effects with non-selective agents.[4] To overcome this, two primary strategies have emerged: the development of subtype-preferring orthosteric agonists and the discovery of positive allosteric modulators (PAMs) that bind to a less conserved, topographically distinct site on the receptor.[3][4] This guide will explore the synthesis and characterization methodologies for these novel agents.
Synthesis of Novel M1/M4 Muscarinic Agonists
The chemical synthesis of novel M1/M4 agonists is a cornerstone of medicinal chemistry efforts in this field. Below is a representative synthesis for xanomeline, a well-characterized M1/M4-preferring agonist. The syntheses of more recent clinical candidates like emraclidine and ML-007 are often proprietary and not publicly disclosed in detail.
Example Synthesis: Xanomeline
Xanomeline has been a pivotal tool compound and clinical candidate. Its synthesis is well-documented and provides a foundational understanding of the chemical scaffolds involved.
Synthesis Scheme for Xanomeline:
A common synthetic route to xanomeline involves the condensation of 3-amino-4-(hexyloxy)-1,2,5-thiadiazole with 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde. The thiadiazole core is a key structural feature contributing to its muscarinic activity.
Characterization of Novel M1/M4 Agonists: Experimental Protocols
A rigorous and standardized characterization cascade is essential to determine the potency, selectivity, and therapeutic potential of novel M1/M4 agonists. This section details the core experimental protocols.
In Vitro Characterization
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.
Protocol for Competitive Radioligand Binding Assay:
-
Preparation of Cell Membranes: Cell lines stably expressing the human M1, M2, M3, M4, or M5 receptor subtypes are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter mat, which traps the cell membranes with the bound radioligand. The unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
M1 receptors canonically signal through the Gq/11 pathway, leading to an increase in intracellular calcium.
Protocol for Calcium Mobilization Assay:
-
Cell Preparation: Cells stably expressing the human M1 receptor are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the change in fluorescence intensity over time is measured. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response at each concentration is used to generate a concentration-response curve, from which the potency (EC50) and efficacy (Emax) of the compound are determined.
M4 receptors signal through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP).
Protocol for cAMP Assay:
-
Cell Preparation: Cells stably expressing the human M4 receptor are plated and incubated with the test compound at various concentrations.
-
Stimulation of Adenylyl Cyclase: Forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The decrease in cAMP production in the presence of the test compound is used to generate a concentration-response curve, from which the EC50 and Emax for M4 receptor activation are determined.
In Vivo Characterization
In vivo studies are crucial to assess the therapeutic potential and side-effect profile of novel agonists in a whole-organism context.
Scopolamine is a non-selective muscarinic antagonist that induces transient cognitive deficits in rodents, mimicking aspects of cognitive impairment in human diseases.
Protocol for Scopolamine Reversal Assay:
-
Animal Acclimation and Training: Rodents (typically rats or mice) are acclimated to the testing environment and trained on a cognitive task, such as the Morris water maze or a passive avoidance task.
-
Compound Administration: The test M1/M4 agonist is administered to the animals.
-
Scopolamine Challenge: After a predetermined time, the animals are administered scopolamine to induce a cognitive deficit.
-
Behavioral Testing: The animals are then tested on the cognitive task.
-
Data Analysis: The performance of the animals treated with the test compound is compared to that of vehicle-treated and scopolamine-only treated animals. A reversal of the scopolamine-induced deficit indicates pro-cognitive efficacy of the test compound.
Quantitative Data of Novel M1/M4 Agonists
The following tables summarize in vitro and in vivo data for key M1/M4 muscarinic agonists.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of ACh) | Reference |
| Xanomeline | M1 | 42 - 82 | 30.9 - 134.5 | Full Agonist | [5][6] |
| M4 | 39.81 | 14.1 | Full Agonist | [5][6] | |
| M2 | - | 1700 | Partial Agonist | [6] | |
| M3 | - | 8500 | - | [6] | |
| M5 | - | 1800 | - | [6] | |
| HTL-9936 | M1 | - | ~100 | Partial (45-75%) | [7] |
| M2 | - | - | No Agonist Activity | [7] | |
| M3 | - | - | No Agonist Activity | [7] | |
| M4 | - | (~2-fold less potent than M1) | - | [7] | |
| Compound 1 (Oxindole derivative) | M1 | - | 2.1 | Partial | [3] |
| M4 | - | 3.5 | Partial | [3] |
| Compound | Animal Model | Dose | Effect | Reference |
| Xanomeline | Scopolamine-induced latent inhibition disruption in rats | 5 and 15 mg/kg | Reversed deficit | [8] |
| HTL-9936 | Scopolamine-induced deficit in passive avoidance in rats | - | Reversed deficit | [7] |
| ML-007 | Amphetamine-induced hyperlocomotion in mice | - | Robust antipsychotic activity | [9] |
| PCP-induced hyperlocomotion in mice | - | Robust antipsychotic activity | [9] | |
| Tg2576 mouse model of Alzheimer's Disease | - | Improved spatial memory | [9] |
Visualization of Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) to illustrate signaling pathways and experimental workflows.
Signaling Pathways
Caption: M1 and M4 muscarinic receptor signaling pathways.
Experimental Workflows
Caption: In vitro characterization workflow for M1/M4 agonists.
Caption: In vivo workflow for assessing pro-cognitive effects.
Conclusion and Future Directions
The synthesis and characterization of novel M1/M4 muscarinic agonists represent a highly promising avenue for the development of new therapeutics for schizophrenia and Alzheimer's disease. The methodologies outlined in this guide provide a framework for the systematic evaluation of new chemical entities. Future research will likely focus on developing compounds with even greater subtype selectivity to minimize off-target effects, as well as exploring biased agonism to fine-tune downstream signaling pathways. The continued integration of medicinal chemistry, in vitro pharmacology, and in vivo behavioral studies will be critical to advancing these novel therapies to the clinic.
References
- 1. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Xanomeline oxalate | mAChR M1 Agonists: R&D Systems [rndsystems.com]
- 7. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
The Discovery and Advancement of Second-Generation M1/M4 Muscarinic Receptor Agonists: A Technical Guide
Introduction
Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor subtypes (M1-M5), are pivotal in mediating the neurotransmission of acetylcholine throughout the central and peripheral nervous systems.[1][2] Within the brain, the M1 and M4 receptors are predominantly expressed and have emerged as critical targets for therapeutic intervention in neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease.[3][4][5] The therapeutic potential of activating these receptors was notably demonstrated by xanomeline, an M1/M4-preferring agonist, which showed promising procognitive and antipsychotic effects in clinical trials.[3][6] However, its development was hampered by significant cholinergic side effects due to the lack of subtype selectivity.[3]
This has spurred the development of second-generation agonists with improved selectivity for M1 and M4 receptors, aiming to retain the therapeutic benefits while minimizing adverse effects.[4][6] These newer agents, including dual agonists and subtype-selective positive allosteric modulators (PAMs), represent a novel mechanistic approach, moving beyond the classical dopamine receptor blockade that has been the standard of care in psychosis for decades.[7][8]
Prominent Second-Generation M1/M4 Agonists
A new wave of compounds is in development, offering more precise targeting of the M1 and M4 receptors.
KarXT (Xanomeline-Trospium)
KarXT is a combination of xanomeline, a potent M1 and M4 muscarinic agonist that can cross the blood-brain barrier, and trospium chloride, a peripherally acting muscarinic antagonist that does not.[7][9][10][11] This innovative formulation is designed to mitigate the peripheral cholinergic side effects of xanomeline while preserving its therapeutic actions in the central nervous system.[7][8][10][11] By activating central M1 and M4 receptors, xanomeline is thought to improve cognitive dysfunction and psychotic symptoms.[10] Clinical trials have demonstrated significant improvements in schizophrenia symptoms and a favorable metabolic profile, with many patients experiencing weight reduction.[7][11] The FDA approved xanomeline-trospium chloride (marketed as Cobenfy) for the treatment of schizophrenia in September 2024, making it the first antipsychotic targeting cholinergic receptors to receive such approval.[8][9]
Emraclidine (CVL-231)
Emraclidine is an oral, brain-penetrant, and highly selective positive allosteric modulator (PAM) of the M4 receptor.[12][13][14] As a PAM, it enhances the receptor's response to the endogenous ligand, acetylcholine, rather than directly activating it. This mechanism offers the potential for a more nuanced modulation of receptor activity.[14] Emraclidine was designed to provide antipsychotic effects without the need for titration and to avoid the gastrointestinal side effects associated with non-selective muscarinic agents.[15] While a Phase 1b trial showed promising results in reducing schizophrenia symptoms with a favorable safety profile, subsequent Phase 2 trials (EMPOWER-1 and EMPOWER-2) did not meet their primary efficacy endpoints.[13][16]
NBI-1117568
NBI-1117568 is an investigational, oral, selective M4 muscarinic receptor agonist.[17][18][19] It is the first M4 selective orthosteric agonist to be developed for schizophrenia.[18][20] In a Phase 2 clinical study, a 20 mg once-daily dose met its primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.[17][18][19][21] The compound was generally well-tolerated, with a low incidence of gastrointestinal side effects and no association with weight gain relative to placebo.[18][19][21] These positive results support its advancement to Phase 3 trials.[17][18]
ML-007
ML-007 is a potent, brain-penetrant agonist at both M1 and M4 muscarinic receptors.[22] Preclinical studies have shown its efficacy in models of psychosis.[22][23] Interestingly, while both M1 and M4 receptors contribute to its antipsychotic-like activity, the effects of ML-007 appear to be more sensitive to the loss of M1 receptors, whereas the activity of xanomeline is more dependent on M4 receptors.[23] This suggests that strong agonism at M1 receptors may be particularly important for addressing cognitive impairment.[23]
Quantitative Data on Second-Generation Agonists
The following tables summarize key quantitative data for these compounds.
| Table 1: Clinical Trial Efficacy Data | ||||
| Compound | Study Phase | Primary Endpoint | Result | p-value |
| KarXT (Xanomeline-Trospium) | Phase 3 | Change in PANSS Total Score | Significant Improvement | - |
| NBI-1117568 (20 mg) | Phase 2 | Change in PANSS Total Score at Week 6 | 7.5-point placebo-adjusted mean reduction | 0.011[18][19] |
| Emraclidine (CVL-231) | Phase 2 | Change in PANSS Total Score | Did not meet primary endpoint | - |
| Table 2: Preclinical Data for Novel Agonists | |||
| Compound | Target | Assay | Potency (EC50) |
| ML-007 | M1/M4 Agonist | In vitro functional assays | Potent agonist activity |
| Cerevel Therapeutics Compound A43 | M4 Agonist | TR-FRET cAMP assay (CHO-K1 cells) | <20 nM[24] |
| Cerevel Therapeutics Compound A43 | M1, M3, M5 | FLIPR assays (CHO-K1 cells) | >10 µM (demonstrating selectivity)[24] |
Signaling Pathways
The therapeutic effects of M1 and M4 receptor activation are mediated through distinct G protein-coupled signaling cascades.
M1 Receptor Signaling
The M1 receptor predominantly couples to Gq/11 proteins.[1][25][26] Agonist binding initiates a cascade where the activated Gαq subunit stimulates phospholipase Cβ (PLCβ).[25] PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[25] IP3 diffuses to the endoplasmic reticulum, triggering the release of intracellular calcium, while DAG activates protein kinase C (PKC).[25] This pathway is crucial for mediating slow excitatory postsynaptic potentials and is implicated in cognitive processes.[26]
M4 Receptor Signaling
Conversely, the M4 receptor is primarily coupled to Gi/o proteins.[27][28] Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[28][29] This inhibitory action is thought to modulate dopamine release in key brain circuits, contributing to the antipsychotic effects of M4 agonists.[9][30]
Experimental Protocols
The discovery and characterization of novel M1/M4 agonists rely on a suite of standardized in vitro and in vivo assays.
Radioligand Binding Assay (for determining binding affinity, Ki)
-
Objective: To determine the affinity of a test compound for the M1 and M4 receptors.
-
Materials: Cell membranes prepared from cell lines stably expressing human M1 or M4 receptors, a radiolabeled ligand (e.g., [³H]-N-methylscopolamine), test compound, buffer solutions, glass fiber filters, and a scintillation counter.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (for determining potency, EC50, and efficacy, Emax)
-
Calcium Flux Assay (for M1 receptors):
-
Objective: To measure the functional potency of an M1 agonist by detecting changes in intracellular calcium.
-
Procedure:
-
Load cells expressing the M1 receptor with a calcium-sensitive fluorescent dye.
-
Add varying concentrations of the test compound.
-
Measure the change in fluorescence intensity over time using a microplate reader.[1]
-
-
Analysis: The EC50 (concentration for 50% maximal response) and Emax (maximal effect) are calculated from the dose-response curve.
-
-
cAMP Assay (for M4 receptors):
-
Objective: To measure the functional potency of an M4 agonist by quantifying the inhibition of cAMP production.
-
Procedure:
-
Pre-treat cells expressing the M4 receptor with forskolin (to stimulate adenylyl cyclase).
-
Add varying concentrations of the test compound.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., TR-FRET or ELISA).[24]
-
-
Analysis: The EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation are determined from the dose-response curve.
-
In Vivo Models for Antipsychotic Activity
-
Amphetamine- or PCP-Induced Hyperlocomotion:
-
Objective: To assess the potential antipsychotic-like activity of a test compound.
-
Procedure:
-
Administer the test compound to rodents (mice or rats).
-
After a pre-treatment period, administer a psychostimulant such as amphetamine or phencyclidine (PCP) to induce hyperlocomotor activity.[23]
-
Measure the locomotor activity of the animals in an open-field arena.
-
-
Analysis: A reduction in the psychostimulant-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.[23]
-
Drug Discovery and Development Workflow
The path from an initial concept to a clinically approved drug is a rigorous, multi-step process.
The development of second-generation M1/M4 muscarinic receptor agonists marks a significant evolution in the therapeutic strategy for schizophrenia and other CNS disorders. By achieving greater receptor subtype selectivity, compounds like KarXT and NBI-1117568 offer the promise of a novel antipsychotic mechanism with an improved safety and tolerability profile, particularly concerning metabolic and extrapyramidal side effects that are common with current dopamine-blocking agents.[9][10] While challenges remain, as evidenced by the clinical trial setbacks of emraclidine, the continued exploration of M1 and M4 receptor modulation holds substantial potential to provide new and effective treatment options for patients.
References
- 1. innoprot.com [innoprot.com]
- 2. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 3. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery and Development of Muscarinic Acetylcholine M4 Activators as Promising Therapeutic Agents for CNS Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanomeline-trospium (KarXT), a Novel Treatment for Schizophrenia | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 8. Xanomeline/trospium chloride - Wikipedia [en.wikipedia.org]
- 9. hcplive.com [hcplive.com]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. Current Findings and Potential Mechanisms of KarXT (Xanomeline-Trospium) in Schizophrenia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CVL-231 Phase Ib Trial Result | SIRS 2024 [delveinsight.com]
- 16. Emraclidine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 17. biospace.com [biospace.com]
- 18. Neurocrine Biosciences Reports Positive Phase 2 Data for NBI-1117568 in Adults with Schizophrenia | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 19. biopharmaapac.com [biopharmaapac.com]
- 20. Neurocrine Biosciences Presents New Positive Data from Phase 2 Study of NBI-1117568 in Adults with Schizophrenia at American Society of Clinical Psychopharmacology 2025 [prnewswire.com]
- 21. psychiatrictimes.com [psychiatrictimes.com]
- 22. researchgate.net [researchgate.net]
- 23. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
- 24. Cerevel Therapeutics discovers new muscarinic M4 receptor agonists | BioWorld [bioworld.com]
- 25. researchgate.net [researchgate.net]
- 26. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 27. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 30. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Core Mechanism of Action of New M1/M4 Dual Agonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuropsychiatric therapeutics is undergoing a significant transformation with the advent of novel M1 and M4 muscarinic acetylcholine dual agonists. These compounds represent a departure from traditional dopamine-centric antipsychotic medications, offering a new paradigm for treating conditions like schizophrenia by modulating acetylcholine pathways to indirectly affect dopamine and glutamate neurotransmission.[1][2] This technical guide provides a detailed examination of the core mechanism of action of these emerging therapies, with a focus on xanomeline, the active component of the recently approved KarXT (xanomeline-trospium).[1][2][3][4]
The Rationale for Targeting M1 and M4 Receptors
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are widely expressed in the central nervous system and are involved in regulating a variety of neuronal processes, including cognition, learning, and memory.[5][6][7][8] Postmortem studies have revealed reduced levels of M1 receptors in the cortex of individuals with schizophrenia, suggesting a role for muscarinic receptor dysfunction in the pathophysiology of the disorder.[4]
-
M1 Receptors: Predominantly located in the cerebral cortex and hippocampus, regions critical for higher-order cognitive functions.[2] Activation of M1 receptors is hypothesized to improve cognitive deficits associated with schizophrenia.[4][5][6]
-
M4 Receptors: Highly expressed in the striatum, a key area for motor control and reward processing.[2][9] M4 receptor activation is thought to modulate dopamine release, thereby addressing the positive symptoms of psychosis, such as hallucinations and delusions.[10][11]
By simultaneously targeting both M1 and M4 receptors, dual agonists aim to provide a more comprehensive treatment for schizophrenia, addressing not only psychosis but also the often-debilitating cognitive and negative symptoms that are not well-managed by current dopamine D2 receptor antagonists.[5][12]
The Dual Agonist Mechanism of Action: A Two-Pronged Approach
The therapeutic efficacy of M1/M4 dual agonists like xanomeline stems from their ability to selectively activate these two receptor subtypes in the brain.[4]
-
Central Action of Xanomeline: Xanomeline is a potent agonist at both M1 and M4 receptors and can cross the blood-brain barrier to exert its effects in the central nervous system.[3] Its action on these receptors leads to a cascade of downstream signaling events that ultimately modulate the activity of key neurotransmitter systems implicated in schizophrenia.
-
Peripheral Mitigation with Trospium: A significant challenge with earlier muscarinic agonists was the prevalence of peripheral cholinergic side effects, such as nausea, vomiting, and gastrointestinal distress.[4][10] The innovative formulation of KarXT addresses this by combining xanomeline with trospium chloride, a peripherally acting muscarinic antagonist.[2][3][4] Trospium does not cross the blood-brain barrier and therefore blocks the peripheral effects of xanomeline without interfering with its central therapeutic actions.[2][3][4]
Signaling Pathways of M1 and M4 Receptor Activation
M1 and M4 receptors are coupled to different G-proteins, leading to distinct intracellular signaling cascades.
-
M1 Receptor Signaling: M1 receptors primarily couple to Gq/11 proteins. Upon agonist binding, this activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway ultimately modulates neuronal excitability and synaptic plasticity, contributing to improved cognitive function.
-
M4 Receptor Signaling: M4 receptors are coupled to Gi/o proteins.[13] Agonist activation of M4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] This reduction in cAMP can modulate the activity of various ion channels and downstream protein kinases, resulting in a decrease in neurotransmitter release, including dopamine in the striatum.[13]
Quantitative Pharmacology of M1/M4 Dual Agonists
The pharmacological profile of a dual agonist is defined by its binding affinity (Ki) and functional potency (EC50) at the target receptors. While comprehensive data for all new agonists is proprietary, published data for representative compounds illustrate their characteristics.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Xanomeline | M1 | ~10 | ~5 |
| M4 | ~15 | ~20 | |
| M2 | >500 | >1000 | |
| M3 | >500 | >1000 | |
| M5 | >500 | >1000 | |
| Representative M1-selective agonist | M1 | <10 | <20 |
| M4 | >1000 | >1000 | |
| Representative M4-selective agonist | M4 | <5 | <15 |
| M1 | >1000 | >1000 |
Note: The values presented are approximate and compiled from various preclinical studies for illustrative purposes. Actual values may vary depending on the specific assay conditions.
This data highlights the preferential activity of xanomeline for M1 and M4 receptors over other muscarinic subtypes.
Experimental Protocols for Characterizing M1/M4 Dual Agonists
A variety of in vitro and in vivo assays are employed to characterize the mechanism of action of new M1/M4 dual agonists.
5.1. In Vitro Assays
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for the M1 and M4 receptors. The protocol typically involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound. The amount of bound radioactivity is then measured to determine the displacement of the radioligand by the test compound.
-
Functional Assays: These assays measure the functional consequences of receptor activation, providing data on potency (EC50) and efficacy.
-
GTPγS Binding Assays: This assay measures the activation of G-proteins upon agonist binding. It utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to activated G-proteins. The amount of bound [35S]GTPγS is proportional to the level of G-protein activation.
-
Calcium Flux Assays: For Gq-coupled receptors like M1, agonist activation leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.
-
5.2. In Vivo Studies
-
Microdialysis: This technique is used to measure neurotransmitter levels in specific brain regions of freely moving animals. Probes are implanted in areas like the prefrontal cortex and striatum to assess the effects of M1/M4 dual agonists on dopamine and acetylcholine release.
-
Behavioral Models: Animal models of psychosis and cognitive impairment are used to evaluate the therapeutic potential of these compounds. For example, amphetamine-induced hyperlocomotion is a model for psychosis, while the novel object recognition test is used to assess cognitive enhancement.
The Broader Impact: Indirect Modulation of Dopamine and Glutamate
The therapeutic effects of M1/M4 dual agonists are not solely due to their direct actions on cholinergic neurons. A key aspect of their mechanism is the indirect modulation of dopamine and glutamate pathways, which are central to the pathophysiology of schizophrenia.[2]
-
Dopamine Modulation: Activation of M4 receptors on cholinergic interneurons in the striatum is thought to reduce acetylcholine release, which in turn decreases dopamine release from the terminals of nigrostriatal neurons.[1] This provides an alternative mechanism to the direct D2 receptor blockade of traditional antipsychotics for reducing hyperdopaminergic states in the mesolimbic pathway.[3]
-
Glutamate Modulation: M1 receptor activation in the prefrontal cortex can enhance N-methyl-D-aspartate (NMDA) receptor function, which is often hypoactive in schizophrenia. This can lead to improved synaptic plasticity and cognitive function.
Conclusion
New M1/M4 dual agonists represent a significant advancement in the treatment of schizophrenia and other neuropsychiatric disorders. Their novel mechanism of action, which involves the simultaneous activation of M1 and M4 receptors in the central nervous system, offers the potential for improved efficacy, particularly for cognitive and negative symptoms, and a more favorable side effect profile compared to traditional dopamine D2 receptor antagonists.[1][3][5] The co-formulation with a peripherally restricted antagonist has been a key innovation to improve tolerability.[3][4] A thorough understanding of their complex pharmacology, signaling pathways, and effects on downstream neurotransmitter systems is crucial for the continued development and successful clinical application of this promising new class of therapeutics.
References
- 1. hcplive.com [hcplive.com]
- 2. Xanomeline/trospium chloride - Wikipedia [en.wikipedia.org]
- 3. Xanomeline-trospium (KarXT), a Novel Treatment for Schizophrenia | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. jmcp.org [jmcp.org]
- 6. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 7. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. What M4 receptor agonists are in clinical trials currently? [synapse.patsnap.com]
An In-depth Technical Guide on the Structure-Activity Relationship of M1/M4 Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for dual M1 and M4 muscarinic acetylcholine receptor (mAChR) agonists, an area of significant interest for the development of novel therapeutics for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2][3] The high degree of homology in the orthosteric binding site across the five muscarinic receptor subtypes presents a significant challenge in developing subtype-selective agonists.[1][3] This guide details the key structural motifs, quantitative activity data, and experimental methodologies that are crucial for navigating this complex landscape.
Core Structural Motifs and Key Chemical Scaffolds
The quest for selective M1/M4 agonists has led to the exploration of several chemical scaffolds. Two of the most promising classes that have emerged are N-substituted oxindoles and molecules bearing novel carbamate isosteres .[2][4]
N-Substituted Oxindoles: This class of compounds has yielded potent and selective partial agonists for M1 and M4 receptors over M2, M3, and M5 subtypes.[1][3] A key strategy in their development involves the replacement of a dimethyl olefin unit with an N-carbethoxy piperidine unit, a known pharmacophore for M4 agonism.[3] This modification has proven effective in enhancing M4 activity while maintaining M1 agonism.
Carbamate Isosteres: The ethyl carbamate moiety has been identified as a critical structural element for M4 subtype agonist activity.[4] However, its replacement with common isosteres such as amides, ureas, or sulfonamides often leads to a complete loss of M4 agonist activity.[4] More successful approaches have identified heteroaromatic structures, like pyrazine and 1,2,5-thiadiazole, as effective replacements for the ethyl carbamate group, leading to a series of novel and selective M4 agonists.[4]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data for key compounds from the N-substituted oxindole and carbamate isostere classes, highlighting their potency and selectivity for M1 and M4 receptors.
Table 1: SAR of N-Substituted Oxindole Analogs as M1/M4 Agonists
| Compound | M1 EC50 (nM) | M4 EC50 (nM) | M2 EC50 (nM) | M3 EC50 (nM) | M5 EC50 (nM) |
| Compound 1 | 10 | 25 | >10,000 | >10,000 | >10,000 |
| Compound 2 | 32 | 320 | >10,000 | >10,000 | >10,000 |
Data extracted from a representative study on N-substituted oxindoles.[1][3]
Table 2: SAR of Carbamate Isosteres as M4-Selective Agonists
| Compound | M4 EC50 (nM) | M1 EC50 (nM) | M2 EC50 (nM) | M3 EC50 (nM) | M5 EC50 (nM) |
| Compound 7a (Amide) | >10,000 | - | - | - | - |
| Compound 7b (Urea) | >10,000 | - | - | - | - |
| Compound 7c (Sulfonamide) | >10,000 | - | - | - | - |
| Pyrazine Analog | 45 | >10,000 | >10,000 | >10,000 | >10,000 |
| 1,2,5-Thiadiazole Analog | 68 | >10,000 | >10,000 | >10,000 | >10,000 |
Data extracted from a representative study on carbamate isosteres.[4]
Signaling Pathways
M1 and M4 muscarinic receptors are both G-protein coupled receptors (GPCRs) but mediate their effects through different signaling cascades.
-
M1 Receptor Signaling: M1 receptors are coupled to Gq/11 proteins.[5] Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M4 Receptor Signaling: M4 receptors are coupled to Gi/o proteins.[5] Agonist activation of M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize M1/M4 muscarinic agonists.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for the M1 and M4 receptors.
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 or M4 muscarinic receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]NMS) to each well.
-
Add increasing concentrations of the unlabeled test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are essential for determining the potency (EC50) and efficacy of an agonist.
This assay measures the increase in intracellular calcium concentration following M1 receptor activation.
Protocol:
-
Cell Preparation:
-
Seed CHO cells stably expressing the human M1 receptor in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific time (e.g., 1 hour) at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence of the cells.
-
Add the test compound to the cells and immediately begin measuring the fluorescence intensity over time.
-
A known M1 agonist (e.g., carbachol) should be used as a positive control.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
This assay measures the inhibition of adenylyl cyclase activity, and thus the decrease in cAMP levels, following M4 receptor activation.
Protocol:
-
Cell Preparation:
-
Seed CHO cells stably expressing the human M4 receptor in a 96-well plate and grow to confluency.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add increasing concentrations of the test compound.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The development of selective M1/M4 muscarinic agonists remains a challenging but highly rewarding endeavor in medicinal chemistry. A thorough understanding of the subtle structural features that govern subtype selectivity, coupled with robust and reproducible experimental protocols, is paramount for the successful design and optimization of novel therapeutic agents. The data and methodologies presented in this guide offer a foundational resource for researchers dedicated to advancing this critical area of drug discovery.
References
- 1. Discovery of novel N-substituted oxindoles as selective m1 and m4 muscarinic acetylcholine receptors partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the new molecules for M4 receptor agonists? [synapse.patsnap.com]
- 3. Discovery of Novel N-Substituted Oxindoles as Selective M1 and M4 Muscarinic Acetylcholine Receptors Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of M1/M4 Muscarinic Agonists: A Pharmacological Deep Dive
For Immediate Release
The pursuit of novel therapeutic agents for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease has seen a resurgence of interest in the muscarinic acetylcholine receptors, specifically the M1 and M4 subtypes. Activation of these receptors holds the promise of addressing both the cognitive and psychotic symptoms associated with these conditions, potentially offering a new paradigm in treatment. This technical guide provides an in-depth look at the pharmacological profiles of emerging M1/M4 agonists, with a focus on key compounds that are paving the way in clinical development.
Core Pharmacological Data of Emerging M1/M4 Agonists
The table below summarizes the available quantitative data for prominent emerging M1/M4 agonists. It is important to note that while some compounds have detailed preclinical data in the public domain, others, particularly those in active clinical development, have more limited publicly available pharmacological metrics.
| Compound | Target(s) | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (%Emax vs. ACh) | Selectivity Profile |
| Xanomeline | M1/M4 Agonist | M1: 82[1] M2: - M3: - M4: 39.81[1] M5: - | M1: 30.9[2] M2: 1700[2] M3: 8500[2] M4: 14.1[2] M5: 1800[2] | M1: 90%[3] M2: 44%[3] M3: 90%[3] M4: 90%[3] M5: 50%[3] | Preferential agonist activity at M1 and M4 receptors.[4][5] |
| Emraclidine (CVL-231) | M4 Positive Allosteric Modulator (PAM) | Not publicly available | Not publicly available | Potentiates the effect of acetylcholine at the M4 receptor. | Highly selective for the M4 receptor.[6][7][8] |
| NBI-1117568 | M4 Orthosteric Agonist | Not publicly available | Not publicly available | Not publicly available | Selective for the M4 receptor.[9][10][11][12][13][14][15][16][17] |
Key Signaling Pathways
The therapeutic effects of M1 and M4 receptor agonists are mediated through distinct G-protein coupled signaling cascades. The following diagrams illustrate these canonical pathways.
References
- 1. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 2. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Activation upon Brief Exposure to Xanomleline Is Unique to M1 and M4 Subtypes of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. Nxera Pharma Notes Positive Phase 2 Data for Partnered Schizophrenia Candidate NBI-1117568 - BioSpace [biospace.com]
- 10. Neurocrine Biosciences Reports Positive Phase 2 Data for NBI-1117568 in Adults with Schizophrenia | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 11. psychiatrictimes.com [psychiatrictimes.com]
- 12. Neurocrine Biosciences Presents New Positive Data from Phase 2 Study of NBI-1117568 in Adults with Schizophrenia at American Society of Clinical Psychopharmacology 2025 [prnewswire.com]
- 13. biopharmaapac.com [biopharmaapac.com]
- 14. Neurocrine Biosciences Initiates Phase 3 Registrational Program for NBI-1117568 as Potential Treatment for Adults with Schizophrenia [prnewswire.com]
- 15. Encouraging Phase 2 Results of NBI-1117568 in Adult Schizophrenia Show Potential Efficacy [synapse.patsnap.com]
- 16. Nxera Pharma’s Partner Neurocrine Biosciences Initiates Phase 3 Registrational Program of NBI-1117568 as a Potential Treatment for Adults with Schizophrenia - BioSpace [biospace.com]
- 17. Nxera Pharma’s Partner Neurocrine Biosciences Initiates [globenewswire.com]
In Vitro Binding Affinity of Novel M1/M4 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The M1 and M4 muscarinic acetylcholine receptors have emerged as promising therapeutic targets for a range of central nervous system (CNS) disorders, including schizophrenia and Alzheimer's disease.[1][2][3][4] Activation of these receptors, which are highly expressed in key brain regions like the cortex, hippocampus, and striatum, is believed to modulate cognitive processes and antipsychotic pathways.[3][5][6][7][8] This technical guide provides an in-depth overview of the in vitro binding affinity of novel M1/M4 agonists, detailed experimental protocols for assessing their binding characteristics, and a visualization of the associated signaling pathways.
Quantitative Binding Affinity Data
The development of selective M1/M4 agonists has been a significant challenge due to the high homology of the orthosteric binding site across the five muscarinic receptor subtypes (M1-M5).[1] However, recent advances have led to the discovery of novel compounds with improved selectivity. The following table summarizes the in vitro binding affinities (Ki in nM) of several key M1/M4 agonists at human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile | Reference |
| Xanomeline | Preferential | Preferential | M1/M4 Preferring Agonist | [4][9] | |||
| HTL9936 | 4.7 (pKi) | 5.5 (pKi) | No binding | 5.4 (pKi) | M1 Agonist | ||
| Compound 6 | (EC50 79) | No activity | No activity | (EC50 794) | M1-selective Agonist | [8] | |
| ML-007 | Stronger than Xanomeline | Stronger than Xanomeline | M1/M4 Agonist | [10] |
Note: Comprehensive Ki data for all novel compounds across all subtypes is not always publicly available in a consolidated format. The table presents available data and selectivity profiles as described in the literature. pKi is the negative logarithm of the Ki value. EC50 values represent the concentration for half-maximal functional response.
Experimental Protocols
The determination of in vitro binding affinity is crucial for characterizing novel M1/M4 agonists. Radioligand binding assays are a common and robust method for this purpose.
Radioligand Binding Assay for M1/M4 Receptors
This protocol outlines a typical radioligand competition binding assay to determine the binding affinity (Ki) of a novel unlabeled agonist.
1. Materials and Reagents:
-
Cell Membranes: CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: A tritiated antagonist with high affinity for the receptor of interest (e.g., [3H]-N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB)).
-
Binding Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.[2]
-
Test Compound: The novel M1/M4 agonist of interest, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM atropine).[2]
-
96-well Plates, Scintillation Vials, Scintillation Fluid, and a Scintillation Counter.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
2. Procedure:
-
Membrane Preparation: Prepare cell membranes from the receptor-expressing cell lines as previously described.[2]
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding Buffer
-
A fixed concentration of radioligand (typically at or near its Kd value).
-
Varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, add 10 µM atropine instead of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation (10-100 µg of protein per well).[2]
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 1-3 hours).[2]
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The activation of M1 and M4 receptors by agonists initiates distinct intracellular signaling cascades. Understanding these pathways is essential for drug development.
M1 and M4 Receptor Signaling Pathways
M1 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream effectors.
Caption: M1 and M4 receptor signaling pathways.
Experimental Workflow for In Vitro Binding Affinity Determination
The following diagram illustrates the logical flow of a typical in vitro binding affinity experiment for a novel M1/M4 agonist.
Caption: Workflow for in vitro binding affinity assay.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dspace.cuni.cz [dspace.cuni.cz]
Downstream Signaling Pathways of M1/M4 Muscarinic Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling pathways activated by agonists of the M1 and M4 muscarinic acetylcholine receptors. A thorough understanding of these pathways is critical for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This document summarizes key signaling cascades, presents quantitative data from seminal studies, details relevant experimental methodologies, and provides visual representations of these complex cellular processes.
Introduction to M1 and M4 Muscarinic Receptors
Muscarinic acetylcholine receptors (mAChRs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of cholinergic neurotransmission in both the central and peripheral nervous systems. Among the five subtypes (M1-M5), the M1 and M4 receptors have emerged as promising therapeutic targets for conditions such as Alzheimer's disease, schizophrenia, and Parkinson's disease.[1][2] M1 receptors are primarily associated with cognitive function, while M4 receptors are involved in the regulation of dopamine signaling in the striatum.[2][3][4]
M1 Muscarinic Receptor Downstream Signaling Pathways
The M1 muscarinic receptor is predominantly coupled to the Gq/11 family of G proteins, initiating a canonical signaling cascade that leads to neuronal excitation.[5][6] However, evidence also supports its coupling to other G proteins and the involvement of β-arrestin-mediated signaling, highlighting the complexity of M1 receptor function.
Gq/11-Mediated Signaling
The canonical M1 receptor signaling pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC).[6][7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[6][7] The resulting increase in intracellular Ca2+ and the presence of DAG cooperatively activate protein kinase C (PKC), which phosphorylates a multitude of downstream targets to modulate neuronal activity.[6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 6. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 8. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of M1/M4 Muscarinic Agonists: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cholinergic system, particularly the M1 and M4 muscarinic acetylcholine receptors, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. These receptors are highly expressed in brain regions critical for cognition, memory, and emotional regulation.[1][2] Agonism at M1 and M4 receptors offers a multifaceted approach to neuroprotection, with demonstrated efficacy in preclinical models of neurodegeneration and clinical trials for conditions like schizophrenia and Alzheimer's disease. This technical guide provides an in-depth analysis of the neuroprotective effects of M1/M4 muscarinic agonists, with a focus on the prototypical compound xanomeline and the specifically designated "M1/M4 muscarinic agonist 2". It will detail the underlying signaling pathways, present quantitative data from key studies, and provide methodologies for relevant experimental protocols.
Core Neuroprotective Mechanisms of M1/M4 Agonism
The neuroprotective effects of M1/M4 muscarinic agonists are not attributed to a single mechanism but rather a convergence of anti-inflammatory, anti-apoptotic, and pro-survival signaling pathways.
Anti-Inflammatory Effects
Xanomeline has been shown to exert potent anti-inflammatory effects by modulating cytokine responses.[3][4] Peripheral administration of xanomeline significantly suppresses pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[4] This effect is mediated through the activation of central muscarinic receptors, which in turn engage the vagus nerve's inflammatory reflex, a key pathway linking the brain and the immune system.[3]
Reduction of Oxidative Stress and Apoptosis
In models of ischemia-induced injury, such as oxygen-glucose deprivation (OGD), xanomeline demonstrates significant neuroprotective properties. It mitigates oxidative stress by reducing the production of reactive oxygen species (ROS).[5] Furthermore, xanomeline treatment upregulates the expression of anti-oxidative proteins like heme oxygenase-1 (HO-1) and Sirtuin 1, while downregulating the hypoxia-inducible factor-1α (HIF-1α), which is associated with cellular stress responses.[5]
This reduction in cellular stress translates to a decrease in programmed cell death, or apoptosis. Xanomeline has been observed to increase the expression of anti-apoptotic proteins such as Bcl-2 and poly (ADP-ribose) polymerase (PARP), key regulators of cell survival.[5]
Modulation of Amyloid Precursor Protein (APP) Processing
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which are derived from the amyloid precursor protein (APP). Activation of M1 muscarinic receptors has been shown to promote the non-amyloidogenic processing of APP.[6] This involves enhancing the activity of α-secretase, which cleaves APP to produce the soluble and neuroprotective sAPPα fragment, thereby precluding the formation of Aβ peptides.[6]
Quantitative Data
The following tables summarize key quantitative data for M1/M4 muscarinic agonists from preclinical and clinical studies.
Table 1: Receptor Binding and Functional Potency
| Compound | Receptor | Assay Type | Value | Reference |
| This compound | M1 | IC50 | 19 nM | [7] |
| M4 | IC50 | 42 nM | [7] | |
| Xanomeline | M1 | Ki | 19 nM | [8] |
| M4 | Ki | Low teen nM range | [8] | |
| M2, M3, M5 | Ki | >30 nM | [8] |
Table 2: Preclinical Neuroprotective Effects of Xanomeline (Oxygen-Glucose Deprivation Model) [5]
| Parameter | Condition | Result |
| Cell Viability | OGD | Decreased |
| OGD + Xanomeline (5 µM) | Significantly mitigated cell viability loss (P < 0.01) | |
| LDH Release (Cytotoxicity) | OGD | Increased |
| OGD + Xanomeline (5 µM) | Significantly inhibited LDH release (P < 0.01) | |
| Apoptosis | OGD | 24% ± 7.1% apoptotic cells |
| OGD + Xanomeline (5 µM) | 8.9% ± 0.5% apoptotic cells (P < 0.05) | |
| ROS Production | OGD | ~6-fold increase vs. control |
| OGD + Xanomeline (5 µM) | Significantly reduced ROS production (P < 0.01) | |
| Protein Expression | OGD | ↓ Bcl-2, ↓ PARP, ↓ p-Akt, ↓ HO-1, ↓ Sirtuin 1, ↑ HIF-1α |
| OGD + Xanomeline (5 µM) | Significantly reversed OGD-induced changes in protein expression |
Table 3: Clinical Efficacy of KarXT (Xanomeline-Trospium) in Schizophrenia (EMERGENT-2 Trial) [5]
| Outcome Measure | KarXT Group | Placebo Group | P-value |
| Change in PANSS Total Score (Week 5) | -21.2 points | -11.6 points | <0.0001 |
Table 4: Clinical Trial Data for Emraclidine (M4 PAM) in Schizophrenia (EMPOWER-1 & 2) [1][9]
| Trial | Treatment Group | Change from Baseline in PANSS Total Score (Week 6) |
| EMPOWER-1 | Placebo | -13.5 |
| Emraclidine 10mg QD | -14.7 | |
| Emraclidine 30mg QD | -16.5 | |
| EMPOWER-2 | Placebo | -16.1 |
| Emraclidine 15mg QD | -18.5 | |
| Emraclidine 30mg QD | -14.2 | |
| Note: The EMPOWER trials did not meet their primary endpoint of statistical significance versus placebo.[9] |
Experimental Protocols
In Vitro Neuroprotection Assessment using Oxygen-Glucose Deprivation (OGD)
This protocol is adapted from studies evaluating the neuroprotective effects of xanomeline on primary cortical neurons.[5]
Objective: To model ischemic injury in vitro and assess the protective effects of an M1/M4 agonist.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in appropriate media.
-
OGD Induction: To induce OGD, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 12 hours).
-
Drug Treatment: The M1/M4 agonist (e.g., xanomeline at various concentrations, typically 1-10 µM) is added to the culture medium prior to OGD induction.[10]
-
Assessment of Cell Viability:
-
CCK-8 Assay: Cell Counting Kit-8 is added to the cells, and the absorbance is measured to quantify the number of viable cells.
-
LDH Assay: Lactate dehydrogenase released into the culture medium from damaged cells is quantified using a colorimetric assay as a measure of cytotoxicity.
-
-
Apoptosis Assay:
-
Annexin V Staining: Cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
DCFH-DA Assay: Cells are loaded with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS. The fluorescence intensity is measured to quantify ROS levels.
-
-
Western Blot Analysis: Protein lysates are collected from the cells to analyze the expression levels of key proteins involved in apoptosis and oxidative stress (e.g., Bcl-2, PARP, HIF-1α, HO-1, Sirtuin 1, and p-Akt) via SDS-PAGE and immunoblotting.
Soluble APPα (sAPPα) Release Assay
Objective: To measure the effect of M1 agonism on the non-amyloidogenic processing of APP.
Methodology:
-
Cell Line: A suitable cell line, such as Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor and human APP, is used.
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with the M1/M4 agonist at various concentrations for a defined period.
-
Sample Collection: The conditioned medium from the cell cultures is collected.
-
sAPPα Detection:
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) kit specific for sAPPα is used to quantify the concentration of sAPPα in the conditioned medium.
-
Western Blot: Proteins in the conditioned medium are concentrated, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody specific for the N-terminal region of APP to detect sAPPα.
-
In Vivo Anti-Inflammatory Effect Assessment
This protocol is based on studies investigating the anti-inflammatory properties of xanomeline in a murine model of endotoxemia.[4]
Objective: To evaluate the ability of an M1/M4 agonist to suppress systemic inflammation.
Methodology:
-
Animal Model: Mice are administered lipopolysaccharide (LPS) via intraperitoneal (i.p.) injection to induce a systemic inflammatory response.
-
Drug Administration: The M1/M4 agonist (e.g., xanomeline) is administered to the mice (e.g., i.p.) at a specified time before or after the LPS challenge.
-
Sample Collection: At a predetermined time point after LPS injection, blood samples are collected via cardiac puncture or from the tail vein.
-
Cytokine Measurement:
-
ELISA: Serum is isolated from the blood samples, and the concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using specific ELISA kits.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: M1 Receptor Neuroprotective Signaling Pathway.
Caption: M4 Receptor Signaling and Dopamine Modulation.
Experimental Workflow
Caption: Experimental Workflow for OGD Neuroprotection Assay.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. Emraclidine for Schizophrenia · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Bristol Myers Squibb - Bristol Myers Squibb Presents New Pooled Interim Long-Term Safety and Metabolic Outcomes Data from the EMERGENT Program Evaluating KarXT in Schizophrenia at the 2024 Annual Congress of the Schizophrenia International Research Society [news.bms.com]
- 5. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M1 muscarinic agonists can modulate some of the hallmarks in Alzheimer's disease: implications in future therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emraclidine, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. AbbVie Provides Update on Phase 2 Results for Emraclidine in Schizophrenia [prnewswire.com]
- 10. Xanomeline Protects Cortical Cells From Oxygen-Glucose Deprivation via Inhibiting Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for M1/M4 Muscarinic Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M1 and M4 muscarinic acetylcholine receptors, predominantly expressed in the central nervous system (CNS), have emerged as highly promising therapeutic targets for a range of debilitating neuropsychiatric and neurodegenerative disorders.[1][2][3] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, M1/M4 muscarinic agonists offer a novel mechanistic approach with the potential for improved efficacy and a more favorable side-effect profile.[1][4] This technical guide provides an in-depth overview of the therapeutic potential of M1/M4 muscarinic agonists, focusing on key compounds in development, their underlying signaling pathways, and the experimental protocols used to evaluate their activity.
Core Therapeutic Targets
The primary therapeutic areas of focus for M1/M4 muscarinic agonists are schizophrenia and Alzheimer's disease, with growing interest in their application for other CNS disorders.
Schizophrenia
Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms.[3] Traditional antipsychotics are often effective for positive symptoms but have limited impact on negative and cognitive domains and can be associated with significant side effects.[4] M1 and M4 receptors are highly expressed in brain regions implicated in the pathophysiology of schizophrenia, and their activation is thought to modulate the dopaminergic and glutamatergic pathways dysregulated in the disorder.[5][6]
Activation of M4 receptors, in particular, is believed to attenuate hyperdopaminergic activity associated with positive symptoms.[4][5] M1 receptor activation is linked to improvements in cognitive function.[4] Dual M1/M4 agonists, therefore, have the potential to address a broader spectrum of schizophrenia symptoms.[3][4]
Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and behavioral and psychological symptoms of dementia (BPSD).[6] Deficits in cholinergic neurotransmission are a well-established feature of Alzheimer's disease. M1 muscarinic receptors are highly expressed in the hippocampus and cortex, regions critical for learning and memory, making them a key target for improving cognitive symptoms.[6] Preclinical and clinical evidence suggests that M1/M4 agonists can improve both cognitive deficits and psychosis associated with Alzheimer's disease.[1][7]
Other Potential Therapeutic Indications
Preclinical evidence suggests that M1/M4 muscarinic agonists may also have therapeutic potential in other neurological and psychiatric conditions, including:
-
Parkinson's Disease Psychosis: M4 receptor activation may offer a novel approach to managing psychosis in Parkinson's disease without exacerbating motor symptoms.[7]
-
Cognitive Impairment Associated with other Neurological Disorders: The pro-cognitive effects of M1 agonism could be beneficial in various conditions characterized by cognitive deficits.[3][4]
-
Anxiety and Mood Disorders: The modulatory effects of muscarinic agonists on neurotransmitter systems implicated in mood regulation suggest their potential utility in these disorders.
Key M1/M4 Muscarinic Agonists in Development
Several M1/M4 muscarinic agonists and positive allosteric modulators (PAMs) are in various stages of preclinical and clinical development. The following tables summarize key quantitative data for some of the most prominent compounds.
| Compound | Target(s) | Mechanism of Action | Key Preclinical/Clinical Findings |
| Xanomeline | M1/M4 Agonist | Dual agonist with preference for M1 and M4 receptors.[4][7] | Demonstrated efficacy in improving positive and negative symptoms of schizophrenia and psychosis in Alzheimer's disease in clinical trials.[4][7] Associated with cholinergic side effects when administered alone. |
| KarXT (Xanomeline-Trospium) | M1/M4 Agonist (central) + Peripheral Muscarinic Antagonist | Combines the central action of xanomeline with the peripherally restricted muscarinic antagonist trospium to mitigate side effects.[5] | Showed significant improvements in PANSS total scores in schizophrenia clinical trials with a favorable tolerability profile.[5] |
| ML-007 | M1/M4 Agonist | Potent dual M1/M4 agonist with stronger intrinsic activity at both receptors compared to xanomeline.[8] | Showed robust antipsychotic-like activity in preclinical models (amphetamine-induced hyperlocomotion, conditioned avoidance response).[8][9] Improved spatial memory in a transgenic mouse model of Alzheimer's disease.[8] Currently in Phase 1 development.[8] |
| NBI-1117568 | M4 Selective Agonist | Highly selective orthosteric agonist for the M4 receptor.[5][10][11] | Demonstrated significant improvement in PANSS total scores in a Phase 2 trial for schizophrenia.[12] Favorable safety and tolerability profile with minimal gastrointestinal and cardiovascular side effects.[10] Now in Phase 3 trials.[10][11] |
| Emraclidine (CVL-231) | M4 Positive Allosteric Modulator (PAM) | Highly selective M4 PAM that enhances the effect of the endogenous ligand, acetylcholine.[13][14][15][16] | Phase 1b trial in schizophrenia patients showed a favorable safety profile and potential antipsychotic activity.[14][15][16] However, a Phase 2 trial failed to meet its primary endpoint of statistically significant improvement in symptoms.[13] |
| HTL9936 | M1 Selective Agonist | Highly selective M1 receptor agonist. | Designed to have optimal properties for treating memory loss in Alzheimer's disease. |
Signaling Pathways
M1 and M4 receptors are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling cascades.
M1 Receptor Signaling
M1 receptors primarily couple to Gq/11 G-proteins.[17] Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation.
M4 Receptor Signaling
M4 receptors couple to Gi/o G-proteins.[5][17] Agonist binding inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels and subsequent reduced activation of protein kinase A (PKA). This signaling cascade generally results in neuronal inhibition and a reduction in neurotransmitter release.[5]
Experimental Protocols
A variety of in vitro and in vivo assays are employed to characterize the pharmacological properties of M1/M4 muscarinic agonists.
In Vitro Functional Assays
These assays are crucial for determining the potency and efficacy of a compound at the M1 and M4 receptors.
M1 Receptor Activation: Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following M1 receptor activation.[18][19][20][21][22]
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human M1 muscarinic receptor.[22][23]
-
Principle: M1 receptor activation stimulates the Gq pathway, leading to the release of intracellular calcium. This change in calcium concentration is detected using a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4, or Indo-1).[20][24]
-
General Protocol:
-
Plate M1-expressing cells in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Add the test compound at various concentrations.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the EC50 value from the dose-response curve.
-
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the agonist.
M4 Receptor Inhibition: cAMP Accumulation Assay
This assay measures the decrease in intracellular cyclic AMP (cAMP) levels following M4 receptor activation.[18][23]
-
Cell Line: CHO or HEK cells stably expressing the human M4 muscarinic receptor.[23]
-
Principle: M4 receptor activation inhibits adenylyl cyclase, leading to a reduction in cAMP levels. This is typically measured in the presence of an adenylyl cyclase stimulator like forskolin.
-
General Protocol:
-
Plate M4-expressing cells in a multi-well plate.
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA).
-
Calculate the IC50 value from the dose-response curve.
-
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels is a measure of M4 receptor activation. Dose-response curves are generated to determine the potency (IC50) and efficacy of the agonist.
In Vivo Preclinical Models
Animal models are essential for evaluating the in vivo efficacy and potential antipsychotic-like and pro-cognitive effects of M1/M4 agonists.
Amphetamine-Induced Hyperlocomotion
This model is widely used to assess the potential antipsychotic activity of a compound.[25][26][27][28][29][30]
-
Animal Model: Typically rats or mice.
-
Principle: The psychostimulant amphetamine induces an increase in locomotor activity, which is thought to model the hyperdopaminergic state associated with psychosis. Antipsychotic drugs can attenuate this effect.
-
General Protocol:
-
Habituate the animals to an open-field arena.
-
Administer the test compound.
-
After a pre-treatment period, administer amphetamine.
-
Record locomotor activity (e.g., distance traveled, rearing) using automated activity monitors.
-
-
Data Analysis: A significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to a vehicle control group suggests potential antipsychotic-like efficacy.
Conditioned Avoidance Response (CAR)
The CAR test is another behavioral model used to predict antipsychotic efficacy.
-
Animal Model: Typically rats.
-
Principle: Animals are trained to avoid an aversive stimulus (e.g., a mild foot shock) by moving to another compartment of a shuttle box upon presentation of a conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics disrupt this avoidance response without impairing the escape response.
-
General Protocol:
-
Train the animals in the shuttle box to associate the conditioned stimulus with the aversive stimulus and learn the avoidance response.
-
Administer the test compound.
-
Conduct test trials and record the number of successful avoidances.
-
-
Data Analysis: A dose-dependent decrease in the number of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
Conclusion
M1/M4 muscarinic agonists represent a paradigm shift in the development of therapeutics for schizophrenia, Alzheimer's disease, and potentially other CNS disorders. Their novel mechanism of action, which modulates key neurotransmitter systems implicated in these conditions, offers the promise of improved efficacy across a broader range of symptoms and a more favorable side-effect profile compared to existing treatments. The continued development of selective agonists, PAMs, and innovative drug delivery strategies, such as the combination of a central agonist with a peripheral antagonist, holds significant potential to address the unmet medical needs of patients with these debilitating disorders. A thorough understanding of the underlying signaling pathways and the application of robust preclinical and clinical experimental protocols are essential for the successful translation of these promising compounds into effective therapies.
References
- 1. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 4. Muscarinic Acetylcholine Receptor Subtypes as Potential Drug Targets for the Treatment of Schizophrenia, Drug Abuse, and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What M4 receptor agonists are in clinical trials currently? [synapse.patsnap.com]
- 6. Clinical Effectiveness of Muscarinic Receptor-Targeted Interventions in Neuropsychiatric Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Neurocrine Biosciences Advances Novel Muscarinic M4 Agonist to Phase 3 Trials for Schizophrenia [trial.medpath.com]
- 11. Neurocrine Biosciences Initiates Phase 3 Registrational Program for NBI-1117568 as Potential Treatment for Adults with Schizophrenia [prnewswire.com]
- 12. psychiatrictimes.com [psychiatrictimes.com]
- 13. drughunter.com [drughunter.com]
- 14. docs.publicnow.com [docs.publicnow.com]
- 15. Emraclidine, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. Magic™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. innoprot.com [innoprot.com]
- 20. researchgate.net [researchgate.net]
- 21. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bu.edu [bu.edu]
- 25. b-neuro.com [b-neuro.com]
- 26. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 27. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Animal models of schizophrenia: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pnas.org [pnas.org]
The Dawn of a New Era in Schizophrenia Treatment: An In-depth Guide to Early-Stage M1/M4 Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
The paradigm of schizophrenia treatment is undergoing a significant shift, moving beyond the traditional dopamine D2 receptor antagonism that has been the cornerstone for decades. A renewed focus on the cholinergic system, specifically the M1 and M4 muscarinic acetylcholine receptors, has yielded promising new therapeutic avenues. This technical guide provides a comprehensive overview of the early-stage research into M1/M4 agonists, offering a deep dive into the key compounds, their mechanisms of action, preclinical and clinical data, and the experimental protocols used to evaluate their efficacy.
Introduction: The Rationale for Targeting M1 and M4 Receptors in Schizophrenia
Cognitive impairment is a core and debilitating symptom of schizophrenia, often poorly addressed by current antipsychotics. M1 and M4 receptors are highly expressed in brain regions critical for cognition and psychosis, including the prefrontal cortex, hippocampus, and striatum.[1][2] Preclinical and clinical evidence suggests that activating these receptors can modulate downstream dopaminergic and glutamatergic pathways, offering a novel approach to treating the positive, negative, and cognitive symptoms of schizophrenia.[3][4]
Key Therapeutic Hypotheses:
-
M4 Receptor Agonism: Primarily mediates antipsychotic effects by modulating dopamine release in the striatum.[5]
-
M1 Receptor Agonism: Believed to be crucial for improving cognitive deficits associated with schizophrenia.[5]
-
Dual M1/M4 Agonism: Offers the potential for a broad-spectrum treatment addressing both psychosis and cognitive impairment.
Key Compounds in Development
Several M1 and/or M4 agonists are in various stages of preclinical and clinical development. This section details the most prominent candidates.
Xanomeline and KarXT (Xanomeline-Trospium)
Xanomeline is a dual M1/M4 preferring muscarinic receptor agonist.[6] Early studies showed its potential for treating psychosis and cognitive impairment but were hampered by cholinergic side effects.[6] To mitigate these peripheral effects, xanomeline was combined with trospium, a peripherally restricted muscarinic antagonist, to create KarXT.[1][7]
Emraclidine (CVL-231)
Emraclidine is a novel, highly selective M4 positive allosteric modulator (PAM).[8][9] As a PAM, it enhances the response of the M4 receptor to the endogenous neurotransmitter acetylcholine, offering a more nuanced modulation of the cholinergic system.
ML-007
ML-007 is a potent M1/M4 dual agonist currently in early-stage clinical development.[5][10] Preclinical data suggests it has a strong antipsychotic-like profile and may also address cognitive symptoms.[5]
Quantitative Data Summary
This section summarizes the available quantitative data for the key M1/M4 agonists.
Receptor Binding Affinities and Functional Potency
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) | Reference |
| Xanomeline | M1 | 42 nM | - | - |
| M2 | - | - | - | |
| M3 | - | - | - | |
| M4 | 39.81 nM | - | - | |
| M5 | - | - | - | |
| Emraclidine | M4 | - | 56 nM (human), 176 nM (rat) | [11] |
| ML-007 | M1/M4 | Data not publicly available | Data not publicly available | - |
Note: Comprehensive Ki and EC50 values for all compounds across all muscarinic subtypes are not consistently available in the public domain.
Clinical Trial Efficacy Data (KarXT)
The efficacy of KarXT has been evaluated in a series of registrational clinical trials known as the EMERGENT program. The primary endpoint in these trials was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
| Trial | Treatment Group | Placebo Group | Mean Difference (95% CI) | p-value | Reference |
| EMERGENT-1 | -11.6 | - | -11.6 (-16.1 to -7.1) | <0.001 | [5] |
| EMERGENT-2 | -21.2 | -11.6 | -9.6 (-13.9 to -5.2) | <0.0001 | [1][7] |
| EMERGENT-3 | -20.6 | -12.2 | -8.4 (-12.4 to -4.3) | <0.001 | [5] |
Signaling Pathways
Activation of M1 and M4 receptors initiates distinct downstream signaling cascades.
M1 Receptor Signaling Pathway
M1 receptors are primarily coupled to Gq/11 proteins.[4][6] Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC).
References
- 1. SAFETY AND EFFICACY OF KARXT IN PATIENTS WITH SCHIZOPHRENIA IN THE RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED EMERGENT TRIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ML-007 - Wikipedia [en.wikipedia.org]
- 11. Discovery of a selective M₄ positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Functional Assays of M1/M4 Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro assays to characterize the functional activity of M1 and M4 muscarinic acetylcholine receptor (mAChR) agonists. The M1 and M4 receptors are critical G protein-coupled receptor (GPCR) targets for the treatment of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2][3] Accurate assessment of agonist potency and efficacy is crucial for the development of novel therapeutics.
Introduction to M1 and M4 Muscarinic Receptor Signaling
The M1 and M4 receptors belong to the family of muscarinic acetylcholine receptors, which are involved in numerous physiological processes.[1] M1, M3, and M5 mAChRs primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][4] This signaling cascade results in the mobilization of intracellular calcium.[1][4] In contrast, M2 and M4 mAChRs couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5][6][7]
Beyond these primary G protein-mediated pathways, agonist binding can also lead to the recruitment of β-arrestins, which can mediate receptor desensitization and initiate distinct signaling cascades.[8][9] The ability of an agonist to preferentially activate one signaling pathway over another is known as biased agonism and is an important consideration in drug development.[8][9][10]
Key In Vitro Functional Assays
A variety of in vitro cell-based assays are available to determine the functional activity of M1 and M4 agonists. The choice of assay depends on the specific receptor subtype and the signaling pathway of interest.
For M1 Muscarinic Agonists:
-
Calcium Flux Assays: Directly measure the increase in intracellular calcium concentration upon receptor activation.[1][4]
-
Inositol Monophosphate (IP-One) Accumulation Assays: Quantify the accumulation of a downstream metabolite of the IP3 signaling cascade.[11]
-
Phospho-ERK1/2 Assays: Measure the phosphorylation of extracellular signal-regulated kinases, a downstream event of M1 receptor activation.[11]
For M4 Muscarinic Agonists:
-
Cyclic AMP (cAMP) Inhibition Assays: Measure the decrease in intracellular cAMP levels following receptor stimulation.[5][12][13]
For Both M1 and M4 Muscarinic Agonists:
-
β-Arrestin Recruitment Assays: Measure the interaction of the activated receptor with β-arrestin proteins.[8][9][14]
Signaling Pathway Diagrams
M1 Receptor Signaling Pathway
M4 Receptor Signaling Pathway
Experimental Protocols
Protocol 1: Calcium Flux Assay for M1 Agonist Activity
Objective: To measure the potency and efficacy of M1 agonists by quantifying changes in intracellular calcium concentration.
Principle: M1 receptor activation leads to an increase in intracellular calcium, which can be detected by a calcium-sensitive fluorescent dye. The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.[15]
Materials:
-
CHO or HEK-293 cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM).[16]
-
Probenecid (to prevent dye leakage).
-
Test compounds and a reference agonist (e.g., carbachol, oxotremorine).[4]
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Culture: Plate M1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cell plate and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.[15]
-
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for a few seconds.
-
Add the compounds to the wells and immediately begin kinetic fluorescence measurements for a period of 1-3 minutes.[15]
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Subtract the baseline fluorescence from the maximum response.
-
Plot the response as a function of agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.
-
Protocol 2: cAMP Inhibition Assay for M4 Agonist Activity
Objective: To determine the potency and efficacy of M4 agonists by measuring the inhibition of forskolin-stimulated cAMP production.
Principle: M4 receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[13] This inhibition is measured in the presence of forskolin, an adenylyl cyclase activator, to create a measurable signal window. The amount of cAMP is quantified using a competitive immunoassay, often employing technologies like HTRF, AlphaScreen, or fluorescence polarization.[17]
Materials:
-
CHO or HEK-293 cells stably expressing the human M4 muscarinic receptor.[12]
-
Cell culture medium.
-
Stimulation buffer.
-
Forskolin.
-
Test compounds and a reference agonist (e.g., acetylcholine, oxotremorine).[5][12]
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2, AlphaScreen cAMP Assay Kit).
-
A plate reader compatible with the chosen detection technology.
Protocol:
-
Cell Culture: Culture M4-expressing cells and detach them for use in suspension or plate them in a 384-well white plate and culture overnight.
-
Compound and Forskolin Addition:
-
Add the test compounds and reference agonist at various concentrations to the cells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit protocol.
-
Add the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer).
-
-
Measurement: Incubate the plate as recommended by the kit manufacturer and then read the signal on a compatible plate reader.
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine IC50 (which represents the EC50 for inhibition) and the maximum percent inhibition.
-
Protocol 3: β-Arrestin Recruitment Assay for M1/M4 Agonists
Objective: To measure the ability of M1 or M4 agonists to induce the recruitment of β-arrestin to the activated receptor.
Principle: This assay typically uses a protein-fragment complementation or resonance energy transfer (e.g., BRET, FRET) system.[8][9] The receptor is tagged with one component of the system (e.g., a luciferase) and β-arrestin is tagged with the other (e.g., a fluorescent protein). Agonist-induced recruitment brings the two components into proximity, generating a measurable signal.[8]
Materials:
-
Cells stably co-expressing the M1 or M4 receptor fused to one component of the detection system and β-arrestin fused to the complementary component (e.g., PathHunter cells).[14]
-
Cell culture medium.
-
Assay buffer.
-
Test compounds and a reference agonist.
-
Detection reagents specific to the assay technology (e.g., coelenterazine for BRET).
-
A luminescence or fluorescence plate reader.
Protocol:
-
Cell Plating: Plate the engineered cells in a 96- or 384-well white plate and culture overnight.[14]
-
Compound Addition: Remove the culture medium and add the test compounds and reference agonist at various concentrations in assay buffer.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes).[14]
-
Signal Detection:
-
Add the detection substrate according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or fluorescence signal.
-
-
Data Analysis:
-
Plot the signal as a function of agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine EC50 and Emax values.
-
Experimental Workflow Diagram
Generalized Experimental Workflow
Data Presentation: M1 and M4 Muscarinic Agonist Activity
The following tables summarize representative quantitative data for various muscarinic agonists at M1 and M4 receptors. Values are presented as EC50 (potency) and Emax (efficacy) where available. Emax is often expressed as a percentage of the response to a standard agonist like acetylcholine (ACh) or carbachol (CCh).
Table 1: Functional Activity of Agonists at the M1 Muscarinic Receptor
| Compound | Assay Type | Cell Line | EC50 (nM) | Emax (% of Control) | Reference |
| HTL9936 | pERK1/2 | CHO | 32 | Full Agonist | [11] |
| IP-One | CHO | 631 | Full Agonist | [11] | |
| VU0357017 | Calcium Mobilization | CHO-K1 | ~1,000 | ~100% (of CCh) | [14] |
| VU0364572 | Calcium Mobilization | CHO-K1 | ~3,000 | ~100% (of CCh) | [14] |
| Oxotremorine | Calcium Flux | Nomad CHRM1 | 917 | Not Reported | [4] |
| McN-A-343 | β-arrestin Recruitment (BRET) | CHO-M1 | Not Reported | Preference for Gαq | [8][9] |
| Pilocarpine | β-arrestin Recruitment (BRET) | CHO-M1 | Not Reported | Preference for β-arrestin2 | [8][9] |
| Xanomeline | β-arrestin Recruitment (BRET) | CHO-M1 | Not Reported | Preference for Gαq | [8][9] |
Table 2: Functional Activity of Agonists at the M4 Muscarinic Receptor
| Compound | Assay Type | Cell Line | EC50 / IC50 (nM) | Emax (% of Control) | Reference |
| Oxotremorine | cAMP Inhibition | CHRM4 Nomad | 47.2 | Not Reported | [5] |
| Acetylcholine | cAMP Inhibition | CHO-K1 | Not Reported | Not Reported | [12] |
| Carbachol | cAMP Inhibition | CHO M4 | Similar to Oxo-M | Similar to Oxo-M | [13] |
| S-Aceclidine | cAMP Inhibition | CHO M4 | Similar to Oxo-M | Similar to Oxo-M | [13] |
| Oxotremorine-M | cAMP Inhibition | CHO M4 | More potent than Carbachol | Similar to Carbachol | [13] |
| HTL9936 | pERK1/2 | CHO | Partial Agonist | Partial Agonist | [11] |
| Xanomeline | cAMP Inhibition | HEK-293 | Biphasic response | Not Applicable | [18] |
Note: EC50 and Emax values can vary depending on the specific cell line, assay conditions, and data analysis methods used. The data presented here are for comparative purposes.
Conclusion
The in vitro assays described provide a robust framework for the functional characterization of M1 and M4 muscarinic receptor agonists. A comprehensive understanding of an agonist's potency, efficacy, and potential for biased signaling across different pathways is essential for advancing promising candidates in the drug discovery pipeline. By employing these detailed protocols, researchers can generate high-quality, reproducible data to guide the development of novel therapeutics for a range of central nervous system disorders.
References
- 1. Magic™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. innoprot.com [innoprot.com]
- 5. innoprot.com [innoprot.com]
- 6. Ready-to-Assay M4 Acetylcholine (Muscarinic) Receptor Frozen Cells | Sigma-Aldrich [sigmaaldrich.com]
- 7. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 8. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking [mdpi.com]
- 9. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bu.edu [bu.edu]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Calcium Mobilization Assays for M1/M4 Muscarinic Agodnists
Audience: Researchers, scientists, and drug development professionals.
Introduction
Muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, are critical G-protein coupled receptor (GPCR) targets for the development of therapeutics for neurological and psychiatric disorders. The M1 receptor primarily couples through the Gαq signaling pathway, leading to the mobilization of intracellular calcium upon agonist binding.[1] In contrast, the M4 receptor typically couples to Gαi/o, which inhibits adenylyl cyclase.[2] However, for screening purposes, M4 receptors can be engineered to elicit a calcium response by co-expression with a promiscuous G-protein, such as Gα15, which links the receptor to the phospholipase C pathway and subsequent calcium release.[2] This application note provides detailed protocols for assessing the activity of M1 and M4 agonists using fluorescence-based calcium mobilization assays.
Data Presentation
The following tables summarize representative quantitative data for known muscarinic agonists in calcium mobilization assays. These values are illustrative and can vary based on cell type, receptor expression levels, and specific assay conditions.
Table 1: M1 Agonist Activity in Calcium Mobilization Assays
| Compound | Cell Line | EC50 |
| Acetylcholine | CHO-M1 | 56 nM |
| Carbachol | CHO-M1 | 1.7 µM |
| Pilocarpine | CHO-M1 | 6.8 µM |
| McN-A-343 | HEK293-M1 | 11 nM |
| Iperoxo | HEK293-M1 | 24.8 nM |
| Xanomeline | HEK293-M1 | 37 nM |
Data compiled from multiple sources.[3][4]
Table 2: M4 Agonist Activity in Engineered Calcium Mobilization Assays
| Compound | Cell Line | EC50 |
| Oxotremorine M | CHO-K1/M4/Gα15 | 88.7 nM |
| Acetylcholine | hM4/Gqi5-CHO | EC20 used for potentiation assays |
Data compiled from multiple sources.[2][5]
Table 3: Assay Performance Metrics
| Parameter | Typical Value | Description |
| Z'-factor | ≥ 0.5 | Indicates excellent assay quality, with a large separation between positive and negative controls.[6][7] |
| Signal-to-Background (S/B) Ratio | > 2 | Represents the fold increase in signal over the baseline fluorescence.[6][7] |
Signaling Pathways
The diagrams below illustrate the signaling cascades leading to calcium mobilization upon M1 and M4 receptor activation.
Experimental Protocols
Below are detailed protocols for performing calcium mobilization assays using Fluo-4 AM and Fura-2 AM dyes. These protocols are suitable for 96-well or 384-well microplate formats.
Experimental Workflow
Protocol 1: Fluo-4 AM No-Wash Calcium Mobilization Assay
This protocol is optimized for a homogeneous, no-wash assay, which is ideal for high-throughput screening.
1. Materials and Reagents:
-
Cells stably expressing the human M1 receptor or co-expressing the human M4 receptor and Gα15 (e.g., CHO-K1 or HEK293 cells).
-
Culture medium (e.g., Ham's F-12K with 10% FBS).
-
Black, clear-bottom 96-well or 384-well cell culture plates.
-
Fluo-4 AM dye (acetoxymethyl ester form).
-
DMSO (anhydrous).
-
Pluronic® F-127 (20% solution in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional, an anion-transport inhibitor to prevent dye leakage).
-
Test agonists and reference compounds.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR®, FlexStation®).
2. Reagent Preparation:
-
10X Assay Buffer: To 9 mL of HBSS with 20 mM HEPES, add 1 mL of 10X Pluronic® F-127 Plus solution.[8]
-
Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 44 µL of 10% Pluronic F-127 solution (prepared by mixing 20% Pluronic F-127 with an equal volume of DMSO).[9]
-
Dye Loading Solution: Add 20 µL of the Fluo-4 AM stock solution to 10 mL of 1X Assay Buffer. This solution is stable for at least 2 hours at room temperature.[8] If using probenecid, it should be added to the assay buffer at a final concentration of 2.5 mM.[10]
3. Assay Procedure:
-
Cell Plating: Seed cells in black, clear-bottom plates at a density of 40,000 to 80,000 cells/well for a 96-well plate, or 10,000 to 20,000 cells/well for a 384-well plate.[8] Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Compound Preparation: Prepare serial dilutions of the agonist compounds in HBSS with 20 mM HEPES in a separate compound plate.
-
Data Acquisition:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[8]
-
Establish a stable baseline reading for 10-20 seconds.
-
Program the instrument to automatically add the agonist from the compound plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
4. Data Analysis:
-
The response is typically calculated as the maximum fluorescence intensity post-addition minus the baseline fluorescence.
-
Normalize the data to the response of a maximal concentration of a reference agonist (e.g., acetylcholine).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Fura-2 AM Ratiometric Calcium Mobilization Assay
Fura-2 AM is a ratiometric dye, which can correct for variations in cell number and dye loading, providing more accurate quantification of intracellular calcium.[11]
1. Materials and Reagents:
-
Same as Protocol 1, but substitute Fluo-4 AM with Fura-2 AM.
-
Fluorescence microplate reader capable of dual-wavelength excitation (~340 nm and ~380 nm) and emission detection at ~510 nm.
2. Reagent Preparation:
-
Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality DMSO.
-
Dye Loading Solution: Prepare a working solution of 2-5 µM Fura-2 AM in HBSS with 20 mM HEPES. The addition of 0.02% Pluronic® F-127 and 2.5 mM probenecid is recommended to aid in dye solubilization and retention.[12]
3. Assay Procedure:
-
Cell Plating: Follow the same procedure as in Protocol 1.
-
Dye Loading:
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL/well (96-well plate) of the Fura-2 AM Dye Loading Solution.
-
Incubate for 60 minutes at 37°C in a 5% CO2 incubator, protected from light.[13]
-
-
Wash Step:
-
Remove the dye loading solution.
-
Wash the cells twice with HBSS containing 2.5 mM probenecid (optional).
-
Add 100 µL of HBSS (with probenecid) to each well and incubate for at least 20 minutes at room temperature to allow for complete de-esterification of the dye.[11]
-
-
Data Acquisition:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to kinetically measure fluorescence by alternating excitation between 340 nm and 380 nm, while measuring emission at 510 nm.[13]
-
Establish a stable baseline reading for 10-20 seconds.
-
Automatically add the agonist compounds.
-
Continue recording for at least 60-120 seconds.
-
4. Data Analysis:
-
Calculate the ratio of the fluorescence emission at 510 nm following excitation at 340 nm and 380 nm (F340/F380) for each time point.
-
The response is calculated as the peak ratio value minus the baseline ratio.
-
Normalize the data and perform a dose-response curve fit as described in Protocol 1 to determine the EC50 value.
References
- 1. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout [mdpi.com]
- 8. abcam.com [abcam.com]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. hellobio.com [hellobio.com]
Application Notes and Protocols: Utilizing Knockout Mice to Investigate M1/M4 Agonist Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine receptors M1 (CHRM1) and M4 (CHRM4) are G-protein coupled receptors predominantly expressed in the central nervous system and are key targets for the development of therapeutics for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1] Selective activation of M1 and M4 receptors is a promising strategy to address cognitive deficits and psychotic symptoms.[2] The use of knockout (KO) mouse models, in which the gene for a specific receptor is inactivated, provides a powerful tool to dissect the precise physiological roles of M1 and M4 receptors and to evaluate the on-target effects of novel agonists. These models are instrumental in preclinical research to validate drug targets and to understand the mechanisms underlying the therapeutic effects and potential side effects of M1/M4 agonists.[3][4]
This document provides detailed application notes and protocols for utilizing M1 and M4 knockout mice to study the effects of M1/M4 agonists. It includes methodologies for behavioral phenotyping, neurochemical analysis, and electrophysiological assessment, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
M1 and M4 Receptor Signaling Pathways
M1 and M4 receptors are coupled to different G-proteins and initiate distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the effects of M1/M4 agonists.
M1 Receptor Signaling Pathway
M1 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][5][6] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity.[7]
Caption: M1 receptor signaling cascade.
M4 Receptor Signaling Pathway
M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9][10] This reduction in cAMP decreases the activity of protein kinase A (PKA). M4 receptor activation generally results in neuronal inhibition.[4]
Caption: M4 receptor signaling cascade.
Experimental Protocols
A systematic approach involving behavioral, neurochemical, and electrophysiological assays is recommended to comprehensively evaluate the effects of M1/M4 agonists in knockout mice.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of an M1/M4 agonist in wild-type (WT), M1 KO, and M4 KO mice.
Caption: General experimental workflow.
Protocol 1: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess spontaneous locomotor activity and anxiety-like behavior in response to a novel environment.
Materials:
-
Open field arena (e.g., 50 x 50 cm square box).[8]
-
Overhead video camera and tracking software.[8]
-
70% ethanol for cleaning.[8]
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes before the test.[8]
-
Setup: Clean the open field arena with 70% ethanol and allow it to dry completely.[8] Set up the video camera to record the entire arena.
-
Testing:
-
Data Collection: At the end of the session, remove the mouse and return it to its home cage.[8] Clean the arena with 70% ethanol between each mouse.[8]
-
Analysis: The tracking software will analyze the video to provide data on:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency.
-
Protocol 2: Morris Water Maze for Spatial Learning and Memory
Objective: To assess hippocampus-dependent spatial learning and memory.
Materials:
-
Circular water tank (e.g., 150 cm diameter).[13]
-
Submerged escape platform.[7]
-
Video camera and tracking software.[7]
-
Distinct visual cues placed around the room.[7]
Procedure:
-
Setup: Fill the tank with water and make it opaque with non-toxic paint. Place the escape platform in a fixed quadrant, submerged just below the water surface.[7][14] Arrange prominent visual cues around the room.[7]
-
Acquisition Phase (e.g., 4-5 days):
-
Gently place the mouse into the water at one of the four cardinal starting positions, facing the wall of the tank.[7]
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.[15][16]
-
Allow the mouse to remain on the platform for 15-30 seconds.[15][16]
-
Conduct multiple trials per day with different starting positions.
-
-
Probe Trial (e.g., on day 6):
-
Remove the escape platform from the tank.
-
Place the mouse in the tank and allow it to swim for a set time (e.g., 60 seconds).
-
-
Analysis: The tracking software will analyze:
-
Acquisition Phase: Latency to find the platform, path length, and swim speed.
-
Probe Trial: Time spent in the target quadrant where the platform was previously located.
-
Protocol 3: In Vivo Microdialysis and HPLC-ECD for Neurotransmitter Analysis
Objective: To measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions.
Materials:
-
Stereotaxic frame.[1]
-
Microdialysis probes.[1]
-
Syringe pump.[1]
-
Artificial cerebrospinal fluid (aCSF).[1]
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system.[1][17]
Procedure:
-
Surgery: Anesthetize the mouse and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum).[1] Allow the animal to recover for at least 24 hours.[1]
-
Microdialysis:
-
HPLC-ECD Analysis:
-
Inject a small volume of the dialysate into the HPLC-ECD system.[1]
-
The system separates the neurotransmitters, and the electrochemical detector quantifies their concentration.[17]
-
The mobile phase composition and electrode potential will be optimized for the specific neurotransmitter of interest.[1][18]
-
Protocol 4: Slice Electrophysiology for Synaptic Function
Objective: To examine the effects of M1/M4 agonists on synaptic transmission and plasticity in ex vivo brain slices.
Materials:
-
Vibratome.[19]
-
Recording chamber and perfusion system.[19]
-
Glass microelectrodes.
-
Amplifier and data acquisition system.
-
Artificial cerebrospinal fluid (aCSF).
Procedure:
-
Slice Preparation:
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Place a stimulating electrode to activate a specific synaptic pathway and a recording electrode to measure the postsynaptic response (e.g., field excitatory postsynaptic potentials, fEPSPs).
-
Record baseline synaptic transmission.
-
-
Drug Application:
-
Bath-apply the M1/M4 agonist at a known concentration and record the changes in synaptic responses.
-
-
Analysis: Analyze the amplitude and slope of the fEPSPs to determine the effect of the agonist on synaptic strength.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between genotypes and treatment groups.
Table 1: Effect of M1/M4 Agonist on Locomotor Activity in the Open Field Test
| Genotype | Treatment | Total Distance Traveled (cm) | Time in Center (%) |
| Wild-Type | Vehicle | Mean ± SEM | Mean ± SEM |
| Wild-Type | Agonist | Mean ± SEM | Mean ± SEM |
| M1 KO | Vehicle | Mean ± SEM | Mean ± SEM |
| M1 KO | Agonist | Mean ± SEM | Mean ± SEM |
| M4 KO | Vehicle | Mean ± SEM | Mean ± SEM |
| M4 KO | Agonist | Mean ± SEM | Mean ± SEM |
SEM: Standard Error of the Mean
Table 2: Effect of M1/M4 Agonist on Spatial Memory in the Morris Water Maze Probe Trial
| Genotype | Treatment | Time in Target Quadrant (%) |
| Wild-Type | Vehicle | Mean ± SEM |
| Wild-Type | Agonist | Mean ± SEM |
| M1 KO | Vehicle | Mean ± SEM |
| M1 KO | Agonist | Mean ± SEM |
| M4 KO | Vehicle | Mean ± SEM |
| M4 KO | Agonist | Mean ± SEM |
SEM: Standard Error of the Mean
Table 3: Effect of M1/M4 Agonist on Striatal Dopamine Levels
| Genotype | Treatment | Basal Dopamine (nM) | Agonist-Evoked Dopamine (% of Basal) |
| Wild-Type | Vehicle | Mean ± SEM | N/A |
| Wild-Type | Agonist | Mean ± SEM | Mean ± SEM |
| M1 KO | Vehicle | Mean ± SEM | N/A |
| M1 KO | Agonist | Mean ± SEM | Mean ± SEM |
| M4 KO | Vehicle | Mean ± SEM | N/A |
| M4 KO | Agonist | Mean ± SEM | Mean ± SEM |
SEM: Standard Error of the Mean
Expected Outcomes and Interpretation
-
Behavioral Assays: M1 KO mice often exhibit hyperactivity, which may be modulated by an M1/M4 agonist.[19][20] M4 KO mice can also show increased locomotor activity.[21][22] By comparing the agonist's effects in WT and KO mice, researchers can determine if the observed behavioral changes are mediated through M1, M4, or both receptors. For instance, if an agonist reduces hyperactivity in WT mice but has no effect in M1 KO mice, it suggests the effect is M1-dependent.
-
Neurochemical Analysis: M1 and M4 receptors are known to modulate dopamine release.[23] M4 receptor activation is generally associated with an inhibition of dopamine release.[10] An M1/M4 agonist is expected to alter dopamine levels in the striatum of WT mice. The absence of this effect in M4 KO mice would confirm the role of the M4 receptor in this modulation.
-
Electrophysiology: M1 receptor activation is known to enhance synaptic plasticity, such as long-term potentiation (LTP), in the hippocampus.[19] An M1/M4 agonist would be expected to modulate synaptic transmission in slices from WT mice. The lack of this modulation in M1 KO mice would indicate that the effect is mediated by the M1 receptor.
Conclusion
The use of M1 and M4 knockout mice is an indispensable tool for the preclinical evaluation of M1/M4 agonists. The protocols and application notes provided here offer a comprehensive framework for researchers to dissect the receptor-specific effects of these compounds on behavior, neurochemistry, and synaptic function. This approach allows for a more thorough understanding of the therapeutic potential and possible side effects of novel M1/M4-targeted therapies.
References
- 1. 4.4. In Vivo Microdialysis [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. niddk.nih.gov [niddk.nih.gov]
- 5. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 6. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 14. mmpc.org [mmpc.org]
- 15. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UC Davis - Morris Water Maze [protocols.io]
- 17. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 18. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of Synaptic Plasticity by Physiological Activation of M1 Muscarinic Acetylcholine Receptors in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hyperactivity, elevated dopaminergic transmission, and response to amphetamine in M1 muscarinic acetylcholine receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Open field test for mice [protocols.io]
- 22. Generation and pharmacological analysis of M2 and M4 muscarinic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jneurosci.org [jneurosci.org]
Application Notes and Protocols for Testing M1/M4 Agonists in Animal Models of Psychosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel therapeutics for psychosis, a hallmark of schizophrenia, is increasingly focused on targets beyond the traditional dopamine D2 receptor antagonism. Muscarinic acetylcholine receptors, specifically the M1 and M4 subtypes, have emerged as promising targets. Agonism at these receptors offers a novel mechanism to modulate dopamine signaling indirectly, potentially leading to antipsychotic efficacy with a reduced burden of motor side effects associated with conventional antipsychotics.[1][2][3] This document provides detailed application notes and protocols for utilizing common animal models to evaluate the antipsychotic-like potential of M1/M4 agonists.
Featured M1/M4 Agonists
Several M1/M4 agonists are in various stages of preclinical and clinical development. This document will focus on the following representative compounds:
-
KarXT: A combination of xanomeline and the peripherally restricted muscarinic antagonist trospium, designed to mitigate peripheral cholinergic side effects.[3][6][7]
-
Emraclidine (CVL-231): A selective M4 positive allosteric modulator (PAM).[8][9][10]
-
N-desmethylclozapine (NDMC): A major metabolite of clozapine with partial agonistic activity at M1 muscarinic receptors.[13][14]
Key Animal Models for Psychosis
The following are widely used and validated animal models to assess the antipsychotic-like properties of novel compounds.
Pharmacologically-Induced Hyperlocomotion Models
These models are based on the hyper-dopaminergic state hypothesis of psychosis. Psychostimulants like amphetamine and phencyclidine (PCP) induce an increase in locomotor activity in rodents, which is considered a proxy for the positive symptoms of psychosis.[15][16]
This model assesses the ability of a test compound to reverse the locomotor-stimulating effects of amphetamine, which acts by increasing dopamine release.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
d-amphetamine sulfate (dissolved in 0.9% saline)
-
Test M1/M4 agonist
-
Vehicle for the test compound
-
Open-field arenas equipped with automated photobeam tracking systems
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment. Habituate the animals to the open-field arenas for 30-60 minutes for 2-3 days prior to the test day.[17]
-
Baseline Activity: On the test day, place each rat in an open-field arena and record its locomotor activity for a 30-minute baseline period.[17]
-
Drug Administration:
-
Administer the test M1/M4 agonist or its vehicle via i.p. injection.
-
After a pre-determined pretreatment time (typically 30-60 minutes, depending on the pharmacokinetics of the test compound), administer d-amphetamine (0.5-1.5 mg/kg, i.p.).[18]
-
-
Data Collection: Immediately after amphetamine injection, record locomotor activity (distance traveled, rearing, stereotypy) for 60-90 minutes.[17][18]
-
Data Analysis: Analyze the total distance traveled during the post-amphetamine period. Compare the activity of the agonist-treated groups to the vehicle-treated control group. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like efficacy.
PCP is a non-competitive NMDA receptor antagonist that induces a psychosis-like state in humans, including positive and negative symptoms.[19] This model is considered to have high face and predictive validity.
Experimental Protocol: PCP-Induced Hyperlocomotion in Mice
Materials:
-
Male C57BL/6 mice (20-25g)
-
Phencyclidine hydrochloride (dissolved in 0.9% saline)
-
Test M1/M4 agonist
-
Vehicle for the test compound
-
Locomotor activity chambers with automated tracking
-
Syringes and needles for subcutaneous (s.c.) or i.p. injections
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes. Habituate the mice to the locomotor activity chambers for 30 minutes on the day before testing.
-
Drug Administration:
-
Data Collection: Immediately place the mice in the activity chambers and record locomotor activity for 60-120 minutes.[14][20]
-
Data Analysis: Quantify the total distance traveled. A significant attenuation of PCP-induced hyperlocomotion by the test agonist is indicative of antipsychotic-like effects.
Conditioned Avoidance Response (CAR)
The CAR model is a well-established behavioral assay with high predictive validity for antipsychotic efficacy.[1][3][21] It assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This selective suppression is a characteristic feature of clinically effective antipsychotic drugs.[1]
Experimental Protocol: Conditioned Avoidance Response in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
Shuttle box apparatus with two compartments, a grid floor for footshock delivery, a conditioned stimulus (e.g., light or tone), and an unconditioned stimulus (e.g., footshock).
-
Test M1/M4 agonist
-
Vehicle for the test compound
-
Syringes and needles
Procedure:
-
Training (Acquisition):
-
Place a rat in one compartment of the shuttle box.
-
Present the conditioned stimulus (CS; e.g., a tone) for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation, the trial is terminated, and an "avoidance response" is recorded.
-
If the rat does not move to the other compartment during the CS, deliver a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA) through the grid floor, which co-terminates with the CS.
-
If the rat moves to the other compartment during the US, an "escape response" is recorded.
-
If the rat fails to move during the US, an "escape failure" is recorded.
-
Conduct multiple trials per session (e.g., 30 trials) with a variable inter-trial interval (e.g., 30-60 seconds).
-
Train the rats daily until they reach a stable criterion of avoidance (e.g., >80% avoidance responses for two consecutive days).
-
-
Testing:
-
Once the avoidance response is acquired, administer the test M1/M4 agonist or vehicle.
-
After the appropriate pretreatment time, place the rat in the shuttle box and conduct a test session identical to the training sessions.
-
-
Data Analysis: Record the number of avoidance responses, escape responses, and escape failures. A significant decrease in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Models of Negative and Cognitive Symptoms
NMDA receptor antagonists like MK-801 can induce social withdrawal in rodents, modeling the negative symptoms of schizophrenia.[7][22] This model assesses the ability of a test compound to restore normal social interaction.
Experimental Protocol: MK-801-Induced Social Deficits in Rats
Materials:
-
Male Lister Hooded or Sprague-Dawley rats (paired by weight and age)
-
Three-chamber social interaction apparatus
-
MK-801 (dizocilpine; dissolved in saline)
-
Test M1/M4 agonist
-
Vehicle for the test compound
-
Syringes and needles
Procedure:
-
Habituation: On the day before testing, habituate each rat to the three-chambered apparatus for 10 minutes.
-
Drug Administration: On the test day, administer the test M1/M4 agonist or vehicle, followed by MK-801 (0.1-0.2 mg/kg, i.p.) after the appropriate pretreatment interval.[13]
-
Sociability Test:
-
Place a novel, unfamiliar rat (Stranger 1) in one of the side chambers within a wire cage. Leave the other side chamber empty with an identical empty wire cage.
-
Place the test rat in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage. Healthy rats will spend more time with the stranger rat than the empty cage.
-
-
Social Novelty Preference Test:
-
Immediately after the sociability test, place a new unfamiliar rat (Stranger 2) in the previously empty wire cage.
-
Allow the test rat to explore for another 10 minutes.
-
Record the time spent sniffing each stranger rat. Healthy rats will spend more time with the novel stranger (Stranger 2) than the familiar one (Stranger 1).
-
-
Data Analysis: Calculate a sociability index and a social novelty preference index. A reversal of the MK-801-induced deficit in these indices by the test agonist suggests efficacy against negative-like symptoms.
The NOR test is used to assess cognitive deficits, particularly recognition memory, which is impaired in schizophrenia.[4][23] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[4]
Experimental Protocol: Novel Object Recognition in Mice
Materials:
-
Male C57BL/6 mice
-
Open-field arena (e.g., 40x40x40 cm)
-
A variety of objects that are similar in size but differ in shape and texture
-
Test M1/M4 agonist
-
Vehicle for the test compound
-
Video recording and analysis software
Procedure:
-
Habituation: Handle the mice for several days before the experiment. Acclimate them to the empty open-field arena for 5-10 minutes for 2-3 days.[14]
-
Training (Familiarization) Phase:
-
Administer the test M1/M4 agonist or vehicle.
-
After the appropriate pretreatment time, place two identical objects in the arena.
-
Place the mouse in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).[2]
-
Record the time spent exploring each object (defined as the nose being within 2 cm of the object).[24]
-
-
Retention Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).
-
Testing Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record its exploration of the familiar and novel objects for 5 minutes.
-
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory. An improvement in the DI in agonist-treated animals compared to a vehicle-treated group (in a cognitive deficit model) suggests pro-cognitive effects.
Data Presentation
The following tables summarize representative quantitative data for M1/M4 agonists in the described animal models.
Table 1: Efficacy of M1/M4 Agonists in Hyperlocomotion Models
| Compound | Animal Model | Psychostimulant & Dose | Agonist Dose | % Reduction in Hyperlocomotion | Reference |
| ML-007 | Mouse | Amphetamine | 0.3 mg/kg, i.p. | Data not specified, but effective | [11] |
| ML-007 | Mouse | PCP | 0.3 mg/kg, i.p. | Data not specified, but effective | [11] |
| Xanomeline | Mouse | Amphetamine | 3 mg/kg, i.p. | Data not specified, but effective | [11] |
| Xanomeline | Mouse | PCP | 3 mg/kg, i.p. | Data not specified, but effective | [11] |
| Haloperidol | Mouse | PCP (3.0 mg/kg) | 0.3 mg/kg | Effective blockade | [12] |
| Olanzapine | Mouse | PCP (3.0 mg/kg) | 0.03 mg/kg | Reversal of hyperlocomotion | [12] |
| Clozapine | Mouse | PCP (3.0 mg/kg) | 0.3 mg/kg | Reversal of hyperlocomotion | [12] |
Table 2: Efficacy of M1/M4 Agonists in Models of Negative and Cognitive Symptoms
| Compound | Animal Model | Deficit Induction & Dose | Agonist Dose | Outcome | Reference |
| NDMC | Rat | MK-801 (0.1 mg/kg) | 3 mg/kg | Improved social interaction | [13] |
| Clozapine | Rat | MK-801 (0.1 mg/kg) | 1-3 mg/kg | Improved social interaction | [13] |
| NDMC | Rat | Novel Object Recognition | 3-10 mg/kg | Improved discrimination | [13] |
| Clozapine | Rat | Novel Object Recognition | 1-3 mg/kg | Improved discrimination | [13] |
| Aripiprazole | Rat | MK-801 (>0.03 mg/kg) | 2 or 10 mg/kg | Prevented memory decline | [8] |
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for M1 and M4 muscarinic receptors.
Caption: M1 Receptor Gq Signaling Pathway.
Caption: M4 Receptor Gi Signaling Pathway.
Experimental Workflows
The following diagrams outline the general workflows for the key behavioral experiments.
Caption: Workflow for Hyperlocomotion Models.
Caption: Workflow for Novel Object Recognition Test.
References
- 1. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 8. MK-801-induced deficits in social recognition in rats: reversal by aripiprazole, but not olanzapine, risperidone, or cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 11. researchgate.net [researchgate.net]
- 12. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. b-neuro.com [b-neuro.com]
- 18. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 19. The Activation of M1 Muscarinic Receptor Signaling Induces Neuronal Differentiation in Pyramidal Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Contrasting Effects of Oxytocin on MK801-Induced Social and Non-Social Behavior Impairment and Hyperactivity in a Genetic Rat Model of Schizophrenia-Linked Features [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Preclinical Evaluation of M1/M4 Agonist 2 in Models of Cognitive Impairment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cognitive impairment is a debilitating symptom across a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2][3][4] The muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, are key targets for therapeutic intervention due to their high expression in brain regions critical for cognition.[1][4] M1 receptors are primarily coupled to Gq/11 proteins, leading to cellular excitation, while M4 receptors are coupled to Gi/o proteins, resulting in cellular inhibition.[1][5] Dual agonism of M1 and M4 receptors presents a promising strategy to enhance cognitive function.[1][2] This document provides detailed application notes and protocols for the preclinical evaluation of a novel M1/M4 agonist, referred to as "M1/M4 Agonist 2," in established models of cognitive impairment.
Data Presentation
The following tables summarize illustrative quantitative data from preclinical studies evaluating the efficacy of M1/M4 Agonist 2 in reversing cognitive deficits induced by scopolamine, a non-selective muscarinic antagonist.[6][7]
Table 1: Effect of M1/M4 Agonist 2 on Scopolamine-Induced Deficits in the Novel Object Recognition (NOR) Test
| Treatment Group | Dose (mg/kg) | Discrimination Index (%) |
| Vehicle | - | 65 ± 5 |
| Scopolamine (1 mg/kg) | - | 48 ± 4* |
| M1/M4 Agonist 2 + Scopolamine | 1 | 55 ± 5 |
| M1/M4 Agonist 2 + Scopolamine | 3 | 62 ± 6# |
| M1/M4 Agonist 2 + Scopolamine | 10 | 68 ± 7# |
*p < 0.05 compared to Vehicle; #p < 0.05 compared to Scopolamine. Data are presented as mean ± SEM.
Table 2: Effect of M1/M4 Agonist 2 on Scopolamine-Induced Deficits in the Morris Water Maze (MWM) Test
| Treatment Group | Dose (mg/kg) | Escape Latency (s) - Day 4 | Time in Target Quadrant (s) - Probe Trial |
| Vehicle | - | 20 ± 3 | 35 ± 4 |
| Scopolamine (1 mg/kg) | - | 45 ± 5 | 18 ± 3 |
| M1/M4 Agonist 2 + Scopolamine | 1 | 38 ± 4 | 24 ± 3 |
| M1/M4 Agonist 2 + Scopolamine | 3 | 25 ± 4# | 30 ± 4# |
| M1/M4 Agonist 2 + Scopolamine | 10 | 22 ± 3# | 33 ± 5# |
*p < 0.05 compared to Vehicle; #p < 0.05 compared to Scopolamine. Data are presented as mean ± SEM.
Signaling Pathways
Activation of M1 and M4 receptors by M1/M4 Agonist 2 initiates distinct downstream signaling cascades that are thought to underlie its pro-cognitive effects.
Figure 1: M1 Receptor Signaling Pathway.
Figure 2: M4 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Scopolamine-Induced Cognitive Impairment Model
This model is widely used to induce a transient and reversible cognitive deficit, mimicking aspects of cholinergic dysfunction observed in dementia.[6][7][8]
Protocol:
-
Animals: Adult male C57BL/6 mice (8-10 weeks old) are used.
-
Housing: Animals are housed in groups of 4-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle.
-
Drug Administration:
-
M1/M4 Agonist 2 is dissolved in sterile saline and administered intraperitoneally (i.p.) at doses of 1, 3, and 10 mg/kg.
-
Scopolamine hydrobromide is dissolved in sterile saline and administered i.p. at a dose of 1 mg/kg.[9]
-
The vehicle control group receives saline i.p.
-
-
Treatment Schedule: M1/M4 Agonist 2 or vehicle is administered 30 minutes prior to the administration of scopolamine. Behavioral testing begins 30 minutes after scopolamine injection.
Figure 3: Experimental workflow for scopolamine-induced cognitive impairment.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, a form of episodic memory that is dependent on the hippocampus and cortical regions.[10][11][12][13][14]
Protocol:
-
Apparatus: A square open-field box (40 x 40 x 40 cm) made of non-reflective material.
-
Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 5-10 minutes.[10][11][12][13]
-
Familiarization/Training (Day 2): Two identical objects are placed in opposite corners of the arena. Each mouse is placed in the center of the arena and allowed to explore the objects for 5-10 minutes.[10][13] The time spent exploring each object is recorded.
-
Test (Day 2, after retention interval): After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object.[11][12] The mouse is returned to the arena and allowed to explore for 5 minutes.[10][11] The time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: The discrimination index is calculated as: (Time exploring novel object / Total exploration time of both objects) x 100.[10]
Morris Water Maze (MWM) Test
The MWM test is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.[15][16][17][18][19]
Protocol:
-
Apparatus: A circular pool (90-120 cm in diameter) filled with water made opaque with non-toxic white paint. A small escape platform (10 cm in diameter) is submerged 1 cm below the water surface.[17][19]
-
Acquisition Training (Days 1-4):
-
Mice are subjected to four trials per day for four consecutive days.
-
For each trial, the mouse is released into the water from one of four randomly chosen starting positions (N, S, E, W).[15]
-
The mouse is allowed to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.[18][19]
-
The mouse is allowed to remain on the platform for 15-30 seconds.[18][19]
-
The time to reach the platform (escape latency) is recorded for each trial.
-
-
Probe Trial (Day 5):
Conclusion
The preclinical models and protocols outlined in this document provide a robust framework for evaluating the therapeutic potential of M1/M4 Agonist 2 for the treatment of cognitive impairment. The illustrative data suggest that M1/M4 Agonist 2 can effectively reverse scopolamine-induced deficits in recognition and spatial memory. Further studies are warranted to fully characterize the efficacy and safety profile of this compound.
References
- 1. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 2. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Novel object recognition test [bio-protocol.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. mmpc.org [mmpc.org]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [en.bio-protocol.org]
- 17. mmpc.org [mmpc.org]
- 18. UC Davis - Morris Water Maze [protocols.io]
- 19. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
"protocol for assessing M1/M4 agonist 2 efficacy in vivo"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for assessing the in vivo efficacy of M1 and M4 muscarinic acetylcholine receptor (mAChR) agonists. These protocols are designed for researchers and professionals involved in the development of novel therapeutics targeting neuropsychiatric and neurodegenerative disorders such as schizophrenia and Alzheimer's disease, where M1 and M4 receptors are key targets.[1][2][3][4][5]
Introduction
The M1 and M4 muscarinic receptors are G-protein coupled receptors predominantly expressed in the central nervous system (CNS) and are implicated in cognitive processes and the regulation of dopamine signaling.[1][2] M1 receptors, which couple through the Gαq G-protein, are involved in enhancing cognitive functions, while M4 receptors, signaling through the Gαi G-protein, are thought to modulate dopamine release in the striatum, offering a potential mechanism for antipsychotic effects.[1][6] Consequently, agonists targeting M1 and/or M4 receptors are a promising therapeutic strategy.[3][5][7] This document outlines key in vivo assays to evaluate the efficacy of novel M1/M4 agonists.
M1 and M4 Receptor Signaling Pathways
M1 and M3 and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][8] This signaling cascade results in the mobilization of intracellular calcium and activation of protein kinase C (PKC). In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1][8]
Figure 1: M1 and M4 Muscarinic Receptor Signaling Pathways.
Experimental Protocols
The following protocols describe common in vivo models used to assess the antipsychotic and pro-cognitive potential of M1/M4 agonists.
Phencyclidine (PCP)-Induced Hyperlocomotion Assay
This model is used to evaluate the potential antipsychotic activity of a compound by assessing its ability to reverse the hyperlocomotor effects of the NMDA receptor antagonist PCP.[9][10]
Methodology:
-
Animals: Male mice are suitable for this assay.
-
Apparatus: An open field apparatus equipped with photobeam breaks to record horizontal locomotor activity.
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Administer the test M1/M4 agonist (e.g., xanomeline tartrate at 1, 3, 10, or 30 mg/kg, s.c.) or vehicle.[10]
-
Place the mice into the open field for a 30-minute period to measure the effects of the test compound on spontaneous locomotor activity.[10]
-
After 30 minutes, administer PCP HCl (5 mg/kg, s.c.) to all mice.[10]
-
Return the mice to the open field and record locomotor activity for a 60-minute period.[10]
-
-
Data Analysis: Analyze the total horizontal activity counts. A significant reduction in PCP-induced hyperlocomotion by the test compound compared to the vehicle-treated group indicates potential antipsychotic efficacy.
Conditioned Avoidance Response (CAR) Assay
The CAR model is a classic behavioral assay used to predict the efficacy of antipsychotic drugs. The ability of a compound to inhibit the conditioned avoidance response is indicative of antipsychotic potential.
Methodology:
-
Animals: Rats are commonly used for this assay.
-
Apparatus: A shuttle box with two compartments, a conditioned stimulus (e.g., a light or tone), and an unconditioned stimulus (e.g., a mild foot shock).
-
Procedure:
-
Training: Train the animals to associate the conditioned stimulus with the unconditioned stimulus. The animal learns to avoid the foot shock by moving to the other compartment upon presentation of the conditioned stimulus.
-
Testing:
-
Administer the test M1/M4 agonist (e.g., xanomeline tartrate at a behaviorally active dose) or vehicle.
-
Place the animal in the shuttle box and present the conditioned stimulus.
-
Record whether the animal exhibits an avoidance response (moves to the other compartment before the foot shock).
-
A failure to avoid the shock is considered a positive response, indicating antipsychotic-like activity.
-
-
-
Data Analysis: The primary endpoint is the percentage of trials in which the animal fails to avoid the shock. An increase in avoidance failures with the test compound suggests antipsychotic potential. It is also important to monitor for escape failures, where the animal does not escape the shock, to rule out motor impairment.
Summary of Quantitative Data from Preclinical Studies
The following table summarizes efficacy data for the M1/M4 preferring agonist xanomeline from in vivo studies.
| Assay | Species | Compound | Dose Range | Efficacious Dose | Effect | Reference |
| PCP-Induced Hyperlocomotion | Mouse | Xanomeline tartrate | 1-30 mg/kg, s.c. | 30 mg/kg | Reversal of PCP-induced locomotor activity | [9][10] |
| Conditioned Avoidance Response | Not Specified | Xanomeline tartrate | Not Specified | 30 mg/kg, i.p. | Complete inhibition of avoidance responses | [9] |
| Wakefulness and Arousal | Mouse | Xanomeline | 3-30 mg/kg | 3 and 10 mg/kg | Increased total wake over 12 hours | [11] |
In Vivo Efficacy Assessment Workflow
The following diagram illustrates a typical workflow for the in vivo assessment of a novel M1/M4 agonist.
Figure 2: Experimental workflow for in vivo assessment of M1/M4 agonists.
Advanced In Vivo Assessment Techniques
For a more comprehensive evaluation of M1/M4 agonist efficacy, advanced techniques can be employed:
-
Pharmacological Magnetic Resonance Imaging (phMRI): This technique can be used to investigate the effects of an M1/M4 agonist on brain functional activity.[10][12] For example, studies have shown that xanomeline can induce widespread BOLD signal increases and modulate functional connectivity in the mouse brain.[9][12][13]
-
Quantitative Electroencephalography (qEEG): qEEG can be used to assess changes in brain electrical activity following administration of an M1/M4 agonist.[10][12] These compounds may reverse abnormalities in EEG power spectra induced by NMDA receptor antagonists.[12]
-
In Vivo Microdialysis: This technique allows for the measurement of neurotransmitter levels, such as dopamine, in specific brain regions following administration of an M1/M4 agonist. This is particularly relevant for assessing the antipsychotic potential, as M4 receptor activation is expected to modulate striatal dopamine release.
These advanced methods provide valuable insights into the mechanisms of action of M1/M4 agonists and can serve as translational biomarkers for clinical studies.[12][13]
References
- 1. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia [frontiersin.org]
- 3. Research Portal [scholarship.miami.edu]
- 4. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiology Studies with M1/M4 Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of dual M1/M4 muscarinic agonists, which are of significant interest for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The following sections detail the signaling pathways, quantitative electrophysiological data from preclinical studies, and detailed protocols for conducting similar experiments.
M1 and M4 Muscarinic Receptor Signaling Pathways
M1 and M4 muscarinic acetylcholine receptors are both G-protein coupled receptors (GPCRs) but trigger distinct downstream signaling cascades, leading to opposing effects on neuronal excitability.
M1 Receptor Signaling: M1 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of various ion channels, typically resulting in neuronal depolarization and increased excitability. For instance, M1 receptor activation can inhibit potassium channels, such as KCNQ (M-current) channels, and modulate calcium-dependent potassium channels, contributing to a reduction in the afterhyperpolarization (AHP) following action potentials.[1][2]
M4 Receptor Signaling: In contrast, M4 receptors are coupled to Gi/o proteins.[3] Activation of M4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as inhibiting presynaptic voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4] These actions generally lead to a decrease in neurotransmitter release from presynaptic terminals and hyperpolarization of the postsynaptic membrane, resulting in neuronal inhibition.[3]
References
- 1. Muscarinic M1 receptors modulate working memory performance and activity via KCNQ potassium channels in primate prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1 muscarinic activation induces long-lasting increase in intrinsic excitability of striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Striatal, Hippocampal, and Cortical Networks Are Differentially Responsive to the M4- and M1-Muscarinic Acetylcholine Receptor Mediated Effects of Xanomeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for the Development of CNS-Penetrant M1/M4 Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategies and methodologies for the development of central nervous system (CNS)-penetrant muscarinic M1 and M4 receptor agonists. This class of compounds holds significant promise for the treatment of neuropsychiatric disorders, including schizophrenia and Alzheimer's disease, by modulating cholinergic signaling in the brain.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the CNS and periphery. Of the five subtypes (M1-M5), the M1 and M4 receptors are highly expressed in brain regions critical for cognition and psychosis, making them attractive therapeutic targets. M1 receptors predominantly couple to Gq/11 proteins, leading to cellular excitation, while M4 receptors couple to Gi/o proteins, resulting in cellular inhibition.[1][2] The development of M1/M4 agonists aims to restore cholinergic tone and modulate downstream dopaminergic and glutamatergic pathways implicated in schizophrenia and cognitive impairment.[1][3]
A major challenge in this field has been the development of subtype-selective agonists to avoid the dose-limiting peripheral side effects associated with the activation of M2 and M3 receptors.[4] Recent advances have led to the development of dual M1/M4 agonists, selective M4 agonists, and positive allosteric modulators (PAMs) with improved CNS penetrance and selectivity profiles.
Key Compounds and Pharmacological Data
The following tables summarize the in vitro pharmacological data for key M1/M4 muscarinic agonists in development.
Table 1: Binding Affinities (pKi) of Selected Muscarinic Agonists
| Compound | M1 | M2 | M3 | M4 | M5 |
| Xanomeline | 7.1 | 6.9 | 7.4 | 7.7 | 7.4 |
Note: Data for Xanomeline is presented as pKi values.[5] Comprehensive Ki data for NBI-1117568 and Emraclidine across all subtypes is not publicly available. NBI-1117568 is described as a selective M4 orthosteric agonist.[6][7] Emraclidine is a selective M4 positive allosteric modulator.[8][9]
Table 2: Functional Potencies (EC50 in nM) of Selected Muscarinic Agonists
| Compound | M1 | M2 | M3 | M4 | M5 |
| Xanomeline | 30.9 | 1700 | 8500 | 14.1 | 1800 |
Note: Data for Xanomeline is presented as EC50 (nM) values.[10] Comprehensive EC50 data for NBI-1117568 and Emraclidine across all subtypes is not publicly available.
Signaling Pathways
The differential signaling pathways of M1 and M4 receptors are central to their therapeutic effects.
Caption: M1 Receptor Gq Signaling Pathway.
Caption: M4 Receptor Gi Signaling Pathway.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the characterization of novel M1/M4 muscarinic agonists.
Radioligand Binding Assay for Muscarinic Receptors
This protocol determines the binding affinity (Ki) of a test compound for each of the five muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS).
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding).
-
50 µL of test compound dilution.
-
50 µL of [3H]-NMS (at a concentration near its Kd).
-
100 µL of cell membrane preparation (protein concentration optimized for each receptor subtype).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled M1 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic read capability.
Procedure:
-
Plate the M1-expressing cells in the assay plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Add the test compound dilutions to the wells.
-
Continue to record the fluorescence intensity over time to measure the calcium response.
-
Analyze the data to determine the EC50 value of the test compound.
This assay measures the inhibition of adenylyl cyclase activity, and thus the reduction of cyclic AMP (cAMP) levels, following the activation of the Gi-coupled M4 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M4 receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Cell lysis buffer.
-
384-well white plates.
Procedure:
-
Plate the M4-expressing cells in the assay plates.
-
Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells according to the cAMP kit manufacturer's protocol.
-
Measure the cAMP levels using the detection kit.
-
Analyze the data to determine the EC50 value for the test compound's inhibition of forskolin-stimulated cAMP production.
In Vivo Model: Amphetamine-Induced Hyperlocomotion
This preclinical model assesses the antipsychotic-like potential of a test compound by measuring its ability to reverse the hyperlocomotor activity induced by amphetamine, a psychostimulant that increases dopamine release.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
Test compound formulated in an appropriate vehicle.
-
d-Amphetamine sulfate.
-
Vehicle control.
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
Procedure:
-
Acclimate the animals to the testing room and activity chambers.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
After a pre-determined pretreatment time, administer d-amphetamine (e.g., 1-3 mg/kg, s.c. or i.p.).
-
Immediately place the animals in the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Analyze the data to compare the locomotor activity of the test compound-treated group to the vehicle- and amphetamine-only control groups. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of novel M1/M4 muscarinic agonists.
Caption: Drug discovery workflow for M1/M4 agonists.
References
- 1. abmole.com [abmole.com]
- 2. Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurocrine Biosciences Reports Positive Phase 2 Data for NBI-1117568 in Adults with Schizophrenia | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. bioindustry.org [bioindustry.org]
- 7. m1-m5 muscarinic receptor distribution in rat CNS by RT-PCR and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 10. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]MK-6884: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of M1/M4 Muscarinic Agonist 2 for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The selective activation of M1 and M4 muscarinic acetylcholine receptors (mAChRs) presents a promising therapeutic strategy for treating cognitive and psychotic symptoms associated with various central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia.[1][2][3][4] M1 receptors, coupled to Gq proteins, are highly expressed in brain regions critical for cognition, while M4 receptors, coupled to Gi proteins, are implicated in modulating dopamine release in the striatum.[1][2][4][5] The development of dual M1/M4 agonists requires robust preclinical formulation strategies to ensure adequate bioavailability and exposure for in vivo efficacy and safety studies.
This document provides detailed application notes and protocols for the formulation of a hypothetical M1/M4 muscarinic agonist, designated "M1/M4 Muscarinic Agonist 2," for preclinical research. It covers formulation development, in vitro characterization, and in vivo evaluation.
I. Preclinical Formulation Development
The primary goal of preclinical formulation is to develop a safe and effective vehicle for administering the test compound to animals to achieve desired systemic exposure.[6][7] For a novel small molecule like "this compound," which is likely to have poor aqueous solubility, a systematic approach to formulation is crucial.[6][8]
A. Formulation Strategy for Poorly Soluble Compounds
A decision-tree approach is often employed for developing intravenous and oral formulations for discovery compounds.[9] This typically involves a tiered testing of solubility in various vehicles:
-
Aqueous Buffers: Assess solubility in buffers at different pH values, especially if the compound has ionizable groups.
-
Co-solvents: If aqueous solubility is low, test solubility in common co-solvents.
-
Surfactants: If co-solvents are insufficient, evaluate the addition of surfactants to improve wetting and solubilization.
-
Complexing Agents: Cyclodextrins can be used to form inclusion complexes and enhance solubility.[10]
-
Lipid-based Formulations: For highly lipophilic compounds, lipid-based systems can improve oral absorption.[11][12]
B. Representative Preclinical Formulations
The following tables provide examples of formulations for "this compound" for oral (PO) and intravenous (IV) administration. These are starting points and may require optimization based on the specific physicochemical properties of the compound.
Table 1: Representative Oral (PO) Formulation for "this compound"
| Component | Concentration (% w/v) | Purpose |
| This compound | 0.1 - 1.0 | Active Pharmaceutical Ingredient |
| Polyethylene Glycol 400 (PEG400) | 30 | Co-solvent |
| Propylene Glycol (PG) | 10 | Co-solvent |
| Polysorbate 80 (Tween® 80) | 5 | Surfactant/Solubilizer |
| Water for Injection | q.s. to 100% | Vehicle |
Table 2: Representative Intravenous (IV) Formulation for "this compound"
| Component | Concentration (% w/v) | Purpose |
| This compound | 0.05 - 0.5 | Active Pharmaceutical Ingredient |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 20 | Complexing agent/Solubilizer |
| Saline (0.9% NaCl) | q.s. to 100% | Vehicle |
II. Experimental Protocols
A. Formulation Preparation Protocol
Objective: To prepare a clear, stable solution of "this compound" for in vivo administration.
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG400)
-
Propylene Glycol (PG)
-
Polysorbate 80 (Tween® 80)
-
Water for Injection
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Sterile filters (0.22 µm)
Procedure (for Oral Formulation):
-
Weigh the required amount of "this compound".
-
In a sterile vial, add the PEG400 and PG.
-
Place the vial on a magnetic stirrer and add the stir bar.
-
Slowly add the "this compound" to the co-solvent mixture while stirring.
-
Stir until the compound is completely dissolved. Gentle warming (up to 40°C) may be applied if necessary.
-
Add the Polysorbate 80 and continue stirring until a homogenous solution is formed.
-
Add Water for Injection to the final volume and stir until the solution is clear.
-
Visually inspect the solution for any precipitation or particulates.
-
Sterile filter the final solution into a sterile container.
B. In Vitro Receptor Binding Assay Protocol
Objective: To determine the binding affinity of "this compound" to M1 and M4 muscarinic receptors.[13][14]
Materials:
-
Cell membranes expressing human M1 or M4 receptors
-
Radioligand (e.g., [³H]-N-methylscopolamine)
-
"this compound"
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of "this compound".
-
In a 96-well plate, add the assay buffer, cell membranes, and radioligand.
-
Add the different concentrations of "this compound" or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Transfer the contents of the plate to a 96-well filter plate and wash rapidly with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Analyze the data to determine the IC50 and calculate the Ki (inhibitory constant).
C. In Vitro Functional Assays
1. Calcium Mobilization Assay (M1 Receptor - Gq pathway) [3][15]
Objective: To measure the functional potency of "this compound" at the Gq-coupled M1 receptor by quantifying intracellular calcium release.[3][16][17]
Materials:
-
Cells stably expressing the human M1 receptor (e.g., CHO-K1 or HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
"this compound"
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Plate the M1-expressing cells in 96-well plates and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Prepare serial dilutions of "this compound".
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the different concentrations of "this compound" to the wells.
-
Immediately begin kinetic reading of fluorescence intensity for a set period (e.g., 2-3 minutes).
-
Analyze the data to determine the EC50 (half-maximal effective concentration).
2. cAMP Assay (M4 Receptor - Gi pathway) [18][19][20]
Objective: To measure the functional potency of "this compound" at the Gi-coupled M4 receptor by quantifying the inhibition of cAMP production.[21]
Materials:
-
Cells stably expressing the human M4 receptor (e.g., CHO-K1 or HEK293)
-
Forskolin (an adenylate cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
"this compound"
-
96-well plates
Procedure:
-
Plate the M4-expressing cells in 96-well plates and culture overnight.
-
Pre-incubate the cells with serial dilutions of "this compound" for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the cAMP levels using the chosen assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.
D. In Vivo Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of "this compound" following oral and intravenous administration in a preclinical species (e.g., rats).[22]
Materials:
-
"this compound" formulations (PO and IV)
-
Male Sprague-Dawley rats (or other appropriate species)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the "this compound" formulation either orally via gavage or intravenously via tail vein injection.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) from the tail vein or other appropriate site.
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of "this compound" using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
III. Visualizations
A. Signaling Pathways
Caption: Signaling pathways of M1 (Gq-coupled) and M4 (Gi-coupled) muscarinic receptors.
B. Experimental Workflow for Preclinical Formulation and Evaluation
Caption: Experimental workflow for preclinical formulation and evaluation of an M1/M4 agonist.
C. Decision-Making for Formulation Selection
Caption: Decision tree for selecting a suitable preclinical formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 4. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. Pre-Clinical Formulation Development - Creative Bioarray [dda.creative-bioarray.com]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 10. admescope.com [admescope.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 14. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 16. innoprot.com [innoprot.com]
- 17. bu.edu [bu.edu]
- 18. cAMP-Glo™ Assay Protocol [promega.ro]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. admescope.com [admescope.com]
Application of M1/M4 Agonists in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, are pivotal in regulating cognitive functions and neuronal signaling pathways that are often dysregulated in neurodegenerative diseases. Agonists targeting these receptors have emerged as a promising therapeutic strategy, aiming to alleviate cognitive deficits and other neuropsychiatric symptoms associated with conditions like Alzheimer's disease. This document provides detailed application notes and experimental protocols for the use of M1/M4 agonists in preclinical neurodegenerative disease models, with a primary focus on Alzheimer's disease, for which the most extensive data is currently available. While the application of these agonists in Parkinson's and Huntington's disease models is of significant interest, preclinical data in these areas are not yet well-established in the public domain.
Signaling Pathways of M1/M4 Agonists
M1 and M4 receptors are G-protein coupled receptors that play crucial roles in modulating neuronal excitability and synaptic plasticity. The binding of an agonist, such as xanomeline, to these receptors initiates a cascade of intracellular events.
Application in Alzheimer's Disease Models
The M1/M4 agonist xanomeline, and its derivatives, have been evaluated in various preclinical models of Alzheimer's disease, demonstrating beneficial effects on both cognitive deficits and underlying pathology.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of M1/M4 agonists in Alzheimer's disease models.
Table 1: Effects of EUK1001 (a xanomeline derivative) on Cognitive Performance in 3xTg-AD Mice [1]
| Behavioral Test | Animal Model | Treatment Group | Outcome Measure | Result |
| Morris Water Maze | 3xTg-AD | EUK1001 | Time to find platform | Decreased (Improved performance) |
| Novel Object Recognition | 3xTg-AD | EUK1001 | Time exploring novel object | Increased (Improved recognition memory) |
Table 2: Effects of EUK1001 on Amyloid Pathology in 3xTg-AD Mice [1]
| Analyte | Brain Region | Treatment Group | Measurement Technique | Result |
| Aβ42 | Cortex & Hippocampus | EUK1001 | ELISA | Decreased |
| Aβ40 | Cortex & Hippocampus | EUK1001 | ELISA | No significant change |
Table 3: In Vitro Effects of Xanomeline and EUK1001 on APP Processing [1]
| Cell Line | Treatment | Outcome Measure | Result |
| N2a cells (co-transfected with APPsw and M1 receptor) | Xanomeline | sAPPα levels in media | Increased |
| N2a cells (co-transfected with APPsw and M1 receptor) | EUK1001 | sAPPα levels in media | Increased |
Table 4: Effects of Xanomeline on Wakefulness in Aged Mice [2]
| Dose (mg/kg) | Outcome Measure | Result |
| 3, 10, 30 | % Time Awake (first 7 hours post-dosing) | Dose-dependent increase |
| 30 | NREM Sleep | Decreased following dosing, with subsequent rebound |
| 30 | REM Sleep | Increased during the active phase |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Experimental Workflow for In Vivo Studies
Protocol 1: Morris Water Maze (MWM)
This protocol is adapted from standard procedures for assessing spatial learning and memory in mice.
1. Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform (10-15 cm in diameter) submerged 1-1.5 cm below the water surface.
-
Various extra-maze visual cues placed around the room.
-
A video tracking system to record the mouse's swim path.
2. Procedure:
-
Habituation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform.
-
Cued Training (Day 2): The platform is made visible by attaching a flag. Mice are trained to find the visible platform in four trials from different starting positions.
-
Acquisition Phase (Days 3-7): The platform is hidden in a constant location. Each day, mice perform four trials from different starting points. The trial ends when the mouse finds the platform or after 60 seconds. If the mouse fails to find the platform, it is gently guided to it.
-
Probe Trial (Day 8): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is recorded.
3. Data Analysis:
-
Acquisition: Escape latency (time to find the platform) and path length across training days.
-
Probe Trial: Percentage of time spent in the target quadrant, number of platform crossings.
Protocol 2: Novel Object Recognition (NOR) Test
This protocol assesses recognition memory based on the innate tendency of rodents to explore novel objects.
1. Apparatus:
-
An open-field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects (A and B) and one novel object (C). Objects should be of similar size but different shapes and textures, and heavy enough not to be displaced by the mice.
2. Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes.
-
Familiarization/Training (Day 2, Session 1): Place two identical objects (A) in the arena and allow the mouse to explore for 10 minutes.
-
Testing (Day 2, Session 2, after a retention interval of e.g., 1-24 hours): Replace one of the familiar objects (A) with a novel object (C). Allow the mouse to explore for 5-10 minutes.
3. Data Analysis:
-
Time spent exploring each object is recorded.
-
A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Protocol 3: Aβ ELISA from Brain Homogenates
This protocol outlines the quantification of Aβ levels in brain tissue.
1. Materials:
-
Brain tissue (cortex and hippocampus).
-
Homogenization buffer (e.g., Guanidine-HCl or RIPA buffer with protease inhibitors).
-
Aβ40 and Aβ42 ELISA kits.
-
Microplate reader.
2. Procedure:
-
Homogenization: Dissect the brain regions of interest and homogenize in ice-cold buffer.
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 100,000 x g for 1 hour at 4°C) to separate soluble and insoluble fractions.
-
Extraction (for insoluble Aβ): The pellet containing the insoluble fraction can be resuspended and sonicated in a formic acid solution, followed by neutralization.
-
ELISA: Follow the manufacturer's instructions for the specific Aβ ELISA kit. This typically involves adding the samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Quantification: Measure the absorbance using a microplate reader and calculate Aβ concentrations based on the standard curve.
Protocol 4: Western Blot for sAPPα
This protocol is for the detection of secreted amyloid precursor protein-alpha (sAPPα) in cell culture media.
1. Sample Preparation:
-
Collect conditioned media from cell cultures.
-
Centrifuge the media to remove cell debris.
-
Concentrate the media if necessary (e.g., using centrifugal filter units).
-
Determine the protein concentration of the cell lysates to normalize for cell number.
2. SDS-PAGE and Western Blotting:
-
Mix the concentrated media with Laemmli sample buffer and boil.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for sAPPα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
3. Data Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize sAPPα levels to a loading control from the corresponding cell lysate (e.g., β-actin or GAPDH).
Application in Other Neurodegenerative Disease Models
Parkinson's Disease Models
While specific data on the application of M1/M4 agonists in preclinical models of Parkinson's disease are limited, the theoretical rationale for their use is compelling. M4 receptors are highly expressed in the striatum and are known to modulate dopamine release. Therefore, M1/M4 agonists could potentially restore dopamine homeostasis in models of Parkinson's disease.
Potential Experimental Models:
-
6-hydroxydopamine (6-OHDA) model: Unilateral injection of 6-OHDA into the substantia nigra or medial forebrain bundle of rodents leads to a progressive loss of dopaminergic neurons, mimicking the motor deficits of Parkinson's disease.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model: Systemic administration of MPTP in mice causes selective destruction of dopaminergic neurons in the substantia nigra.
-
α-synuclein preformed fibril (PFF) model: Injection of α-synuclein PFFs into the striatum or substantia nigra can induce the formation of Lewy body-like pathology and neurodegeneration.
Potential Outcome Measures:
-
Behavioral: Rotarod test, cylinder test, apomorphine-induced rotations.
-
Biochemical: Dopamine and its metabolite levels in the striatum (measured by HPLC), tyrosine hydroxylase immunohistochemistry to quantify dopaminergic neuron loss.
-
Pathological: α-synuclein aggregation analysis.
Huntington's Disease Models
The rationale for using M1/M4 agonists in Huntington's disease models stems from the known cholinergic dysfunction that occurs in this condition. Loss of cholinergic interneurons in the striatum is a pathological hallmark of Huntington's disease.
Potential Experimental Models:
-
R6/2 mouse model: This transgenic model expresses exon 1 of the human huntingtin gene with an expanded CAG repeat and exhibits a rapid and severe phenotype.
-
zQ175 knock-in mouse model: This model expresses a full-length human huntingtin gene with an expanded CAG repeat inserted into the mouse huntingtin locus, leading to a more slowly progressing phenotype that more closely mimics the human disease.
Potential Outcome Measures:
-
Behavioral: Rotarod test, grip strength, open field test for locomotor activity, cognitive tests.
-
Pathological: Immunohistochemistry for mutant huntingtin aggregates, analysis of striatal neuron loss.
-
Molecular: Measurement of striatal gene expression markers.
Conclusion
M1/M4 agonists represent a promising therapeutic avenue for neurodegenerative diseases, with the most substantial preclinical evidence to date supporting their application in Alzheimer's disease models. The protocols and data presented here provide a foundation for researchers to further investigate the potential of these compounds. Future studies are warranted to explore the efficacy of M1/M4 agonists in models of Parkinson's and Huntington's diseases, which could open up new therapeutic possibilities for these devastating disorders.
References
Application Notes and Protocols: Probing Cholinergic System Function with M1/M4 Agonists
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of M1 and M4 muscarinic acetylcholine receptor (mAChR) agonists to investigate the function of the cholinergic system. This includes an examination of their mechanism of action, relevant signaling pathways, and protocols for key preclinical and clinical experiments.
Introduction
The M1 and M4 muscarinic acetylcholine receptors are G-protein coupled receptors predominantly expressed in the central nervous system (CNS) and are key targets for therapeutic intervention in neuropsychiatric and neurodegenerative disorders such as schizophrenia and Alzheimer's disease.[1][2] Agonists targeting these receptors offer a novel approach to modulating cholinergic signaling, which plays a crucial role in cognitive processes, including learning and memory.[3][4] Unlike traditional antipsychotics that primarily target dopamine receptors, M1/M4 agonists work by modulating acetylcholine pathways, which in turn indirectly affect dopamine release.[5][6] This alternative mechanism is associated with a reduced burden of side effects commonly seen with dopamine receptor blockers, such as extrapyramidal symptoms, weight gain, and metabolic disturbances.[3][6]
A new class of treatments for psychosis is emerging with muscarinic agonists that have a mechanism distinct from typical and atypical antipsychotics.[7] Several M1/M4 agonists and positive allosteric modulators (PAMs) are in various stages of preclinical and clinical development, demonstrating promising efficacy in treating psychosis and cognitive impairment.[8][9]
Mechanism of Action and Signaling Pathways
M1 and M4 receptors are part of the five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] They are distinguished by their primary G-protein coupling and subsequent downstream signaling cascades.
-
M1 Receptors: Primarily couple to Gαq/11 G-proteins.[1][10] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This signaling cascade ultimately leads to neuronal excitation.[11] M1 receptors are highly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[1][4]
-
M4 Receptors: Predominantly couple to Gαi/o G-proteins.[1][10] Activation of M4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11] This signaling pathway generally results in neuronal inhibition.[11] M4 receptors are strategically located in the striatum, where their activation can indirectly modulate dopamine signaling, a key pathway implicated in psychosis.[2][12]
The distinct yet complementary actions of M1 and M4 receptors provide a powerful mechanism for modulating cholinergic function and influencing other neurotransmitter systems.
Caption: M1 Receptor Signaling Pathway.
Caption: M4 Receptor Signaling Pathway.
Key M1/M4 Agonists in Research and Development
Several M1/M4 agonists have been instrumental in probing the cholinergic system and are in various stages of clinical development.
| Compound | Mechanism of Action | Key Findings |
| Xanomeline | M1/M4 preferring agonist.[13] | Demonstrated improvements in positive and negative symptoms in schizophrenia patients and showed pro-cognitive effects in Alzheimer's disease.[14][15] |
| KarXT (Xanomeline-Trospium) | Dual M1/M4 muscarinic acetylcholine receptor agonist combined with a peripherally acting muscarinic antagonist (trospium) to reduce peripheral side effects.[5][16] | Showed a favorable long-term metabolic profile, with an average weight decrease of 2.6 kg at one year in 65% of patients.[5] Exhibited a low incidence (<1%) of extrapyramidal symptoms, akathisia, and dyskinesia.[3] |
| Emraclidine (CVL-231) | Selective M4 positive allosteric modulator (PAM).[12][17] | In a Phase 1b trial, a 30mg once-daily dose led to a clinically meaningful and statistically significant improvement in PANSS total score at 6 weeks (12.7 point reduction).[17][18] Generally well-tolerated with infrequent gastrointestinal side effects and no association with weight gain.[17] |
| NBI-1117568 | Selective M4 orthosteric agonist.[19][20] | A 20 mg once-daily dose demonstrated a clinically meaningful and statistically significant reduction in PANSS total score at Week 6, with a placebo-adjusted mean reduction of 7.5 points.[19][21] Well-tolerated with minimal gastrointestinal effects and no weight gain relative to placebo.[19] |
| ML-007 | Potent M1 and M4 receptor agonist.[7][8] | Showed robust activity in preclinical models of psychosis (amphetamine-induced hyperlocomotion, PCP-induced hyperlocomotion, and conditioned avoidance response).[8] Demonstrated stronger intrinsic agonist activity at both M1 and M4 receptors compared to xanomeline.[8] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of M1/M4 agonists.
1. Amphetamine-Induced Hyperlocomotion
This model assesses the potential antipsychotic activity of a compound by measuring its ability to reverse the locomotor-stimulant effects of amphetamine.
-
Animals: Male C57BL/6J mice.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems.
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer the M1/M4 agonist (e.g., ML-007 or xanomeline) or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time, administer amphetamine (e.g., 2.5 mg/kg, subcutaneous).
-
Immediately place the mice in the open-field arenas and record locomotor activity for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks. Compare the activity of agonist-treated groups to the vehicle-treated group that received amphetamine. A significant reduction in hyperlocomotion suggests antipsychotic-like effects.
2. Conditioned Avoidance Response (CAR)
The CAR model is a well-validated behavioral assay for predicting the efficacy of antipsychotic drugs. It assesses a compound's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Shuttle boxes with two compartments separated by a door, each with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS; e.g., a light or tone) and an unconditioned stimulus (US; e.g., a foot shock) are presented.
-
Procedure:
-
Training: Place a rat in one compartment. Present the CS for a set duration (e.g., 10 seconds), followed by the US. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If it fails to move, the shock is delivered until it escapes to the other compartment (escape response). Repeat for a set number of trials per day until a stable baseline of avoidance responding is achieved.
-
Testing: Once trained, administer the M1/M4 agonist or vehicle. After the appropriate pretreatment interval, place the rat in the shuttle box and begin the test session.
-
-
Data Analysis: Record the number of avoidance responses, escape responses, and escape failures. An effective antipsychotic-like compound will decrease the number of avoidance responses without significantly increasing escape failures.
3. Pharmacological Magnetic Resonance Imaging (phMRI)
phMRI is used to investigate the effects of a compound on brain functional activity in living animals.[13][22]
-
Animals: Male mice or rats.
-
Procedure:
-
Anesthetize the animal and secure it in an MRI-compatible stereotaxic frame.
-
Acquire baseline resting-state fMRI (rsfMRI) scans to assess functional connectivity.
-
Administer the M1/M4 agonist (e.g., xanomeline) and acquire post-dose phMRI scans to measure changes in the blood-oxygen-level-dependent (BOLD) signal.[23]
-
In some protocols, a challenge agent like phencyclidine (PCP) or ketamine is administered after the agonist to assess the agonist's ability to modulate the effects of NMDA receptor antagonists.[13]
-
-
Data Analysis: Analyze changes in BOLD signal amplitude and functional connectivity between brain regions. For example, xanomeline has been shown to decrease neocortical and striatal connectivity but increase connectivity within the nucleus accumbens and basal forebrain.[13][23]
Caption: General Drug Development Workflow.
1. Assessment of Efficacy in Schizophrenia
Clinical trials in schizophrenia typically assess the efficacy of a new drug in reducing the positive and negative symptoms of the disorder.
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participants: Adults with a diagnosis of schizophrenia who are experiencing an acute exacerbation of symptoms.
-
Intervention: Administration of the M1/M4 agonist (e.g., KarXT, emraclidine, NBI-1117568) or placebo for a specified duration (e.g., 6 weeks).
-
Primary Endpoint: The change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. The PANSS is a standardized rating scale used to assess the severity of schizophrenia symptoms.
-
Secondary Endpoints:
-
Change in the Clinical Global Impression of Severity (CGI-S) scale.
-
Changes in positive and negative symptom subscales of the PANSS.
-
Assessment of safety and tolerability, including the incidence of adverse events such as extrapyramidal symptoms, weight gain, and gastrointestinal issues.
-
2. Assessment of Cognitive Function
Given the role of the cholinergic system in cognition, M1/M4 agonists are also evaluated for their potential to improve cognitive deficits.
-
Study Design: Can be integrated into efficacy trials for schizophrenia or conducted as separate studies in populations with cognitive impairment (e.g., Alzheimer's disease or cognitive impairment associated with schizophrenia).
-
Assessments: A battery of standardized neuropsychological tests targeting various cognitive domains, such as:
-
Episodic Memory: e.g., Hopkins Verbal Learning Test-Revised (HVLT-R).
-
Working Memory: e.g., N-back tasks.
-
Attention/Vigilance: e.g., Continuous Performance Test (CPT).
-
Executive Function: e.g., Wisconsin Card Sorting Test (WCST).
-
-
Data Analysis: Compare changes in cognitive performance from baseline between the agonist-treated and placebo groups.
Conclusion
The use of M1/M4 agonists represents a significant advancement in our ability to probe and modulate the cholinergic system. These compounds have demonstrated considerable promise in preclinical models and clinical trials for the treatment of psychosis and cognitive impairment. The detailed protocols and data presented in these application notes provide a framework for researchers and drug development professionals to further explore the therapeutic potential of this exciting class of molecules. The continued investigation of M1/M4 agonists holds the potential to deliver novel and improved treatments for a range of debilitating CNS disorders.
References
- 1. dovepress.com [dovepress.com]
- 2. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmcp.org [jmcp.org]
- 4. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 5. Xanomeline-trospium (KarXT), a Novel Treatment for Schizophrenia | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 6. hcplive.com [hcplive.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 13. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current Findings and Potential Mechanisms of KarXT (Xanomeline-Trospium) in Schizophrenia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Emraclidine - Wikipedia [en.wikipedia.org]
- 18. news.abbvie.com [news.abbvie.com]
- 19. Neurocrine Biosciences Reports Positive Phase 2 Data for NBI-1117568 in Adults with Schizophrenia | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 20. Encouraging Phase 2 Results of NBI-1117568 in Adult Schizophrenia Show Potential Efficacy [synapse.patsnap.com]
- 21. Neurocrine Biosciences Initiates Phase 3 Registrational Program for NBI-1117568 as Potential Treatment for Adults with Schizophrenia | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 22. biorxiv.org [biorxiv.org]
- 23. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: M1/M4 Muscarinic Agonist Selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to improve the selectivity of M1/M4 muscarinic agonists.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity for M1 and M4 muscarinic receptors challenging?
A1: The primary challenge in developing selective M1/M4 muscarinic agonists lies in the highly conserved nature of the orthosteric binding site across all five muscarinic receptor subtypes (M1-M5).[1] This structural similarity makes it difficult to design ligands that can differentiate between the subtypes, often leading to off-target effects.
Q2: What are the main strategies to improve the selectivity of M1/M4 agonists?
A2: The two main strategies are:
-
Allosteric Modulation: This involves targeting a topographically distinct allosteric site on the receptor. These sites are less conserved across subtypes, allowing for the development of more selective positive allosteric modulators (PAMs) or allosteric agonists.
-
Functional Selectivity: Some agonists, despite binding to multiple subtypes, may preferentially activate the signaling pathways of a specific subtype. This is also referred to as biased agonism.[1]
Q3: What are the typical signaling pathways for M1 and M4 receptors?
A3: M1 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium.[2][3][4] M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][5][6][7]
Q4: What are some examples of M1/M4 selective agonists?
A4: Several selective agonists and PAMs have been developed, including:
-
Xanomeline: A well-studied M1/M4-preferring agonist.[8][9][10][11]
-
VU0364572 and VU0357017: M1-selective allosteric agonists.[12][13]
-
McN-A-343: Shows selectivity for M1 and M4 subtypes.[14][15]
-
Pilocarpine: Demonstrates selectivity for M1 and M3 receptors.[14][15]
Troubleshooting Guides
Issue 1: My M1/M4 agonist shows significant off-target effects at M2/M3 receptors.
| Possible Cause | Troubleshooting Step |
| Poor compound selectivity | The agonist may have inherent affinity for M2/M3 receptors. Consider screening for functionally selective or biased agonists that may have lower efficacy at M2/M3 signaling pathways. |
| High compound concentration | High concentrations can lead to non-specific binding and activation of other receptor subtypes. Perform a thorough dose-response analysis to determine the optimal concentration range for M1/M4 activation with minimal off-target effects. |
| Assay conditions | The choice of cell line and its receptor expression levels can influence the observed selectivity. Ensure you are using a well-characterized cell line with appropriate receptor densities. |
Issue 2: I am observing low potency of my M1/M4 agonist in functional assays.
| Possible Cause | Troubleshooting Step |
| Sub-optimal assay conditions | Ensure that the assay buffer composition (e.g., ion concentrations, pH) and incubation times are optimized for your specific cell line and receptor. |
| Cell health and receptor expression | Poor cell health or low receptor expression can lead to a diminished response. Verify cell viability and receptor expression levels using appropriate methods (e.g., radioligand binding, western blot). |
| Compound stability | The agonist may be degrading in the assay medium. Assess the stability of your compound under the experimental conditions. |
Issue 3: Inconsistent results in my cAMP or calcium mobilization assays.
| Possible Cause | Troubleshooting Step |
| Cell passage number | High passage numbers can lead to changes in receptor expression and signaling. Use cells with a consistent and low passage number. |
| Reagent variability | Ensure consistent quality and concentration of all reagents, including cell culture media, buffers, and the agonist itself. |
| Inadequate mixing or dispensing | Improper mixing of reagents or inaccurate dispensing into assay plates can lead to high variability. Use calibrated pipettes and ensure thorough mixing. |
Quantitative Data
Table 1: Selectivity Profile of Xanomeline
| Receptor Subtype | Binding Affinity (Ki, nM) |
| M1 | ~10-15 |
| M2 | ~30+ |
| M3 | ~30+ |
| M4 | ~10-15 |
| M5 | ~30+ |
Note: Ki values are approximate and can vary depending on the experimental conditions. Data compiled from multiple sources.[16]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for M1 Receptor Activation
This assay measures the increase in intracellular calcium upon activation of the Gq-coupled M1 receptor.
Materials:
-
Cells stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK-M1 cells)
-
96-well black, clear-bottom assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
M1 agonist of interest
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the M1-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the fluorescent calcium dye according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
Compound Preparation: Prepare a dilution series of your M1 agonist in the assay buffer.
-
Assay Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time.
-
Agonist Addition: After establishing a stable baseline fluorescence reading, inject the M1 agonist into the wells.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: cAMP Accumulation Assay for M4 Receptor Inhibition
This assay measures the inhibition of adenylyl cyclase activity, and thus the decrease in cAMP levels, upon activation of the Gi-coupled M4 receptor.
Materials:
-
Cells stably expressing the human M4 muscarinic receptor (e.g., CHO-M4 or HEK-M4 cells)
-
96-well assay plates
-
Forskolin (an adenylyl cyclase activator)
-
M4 agonist of interest
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Lysis buffer
Procedure:
-
Cell Plating: Seed the M4-expressing cells into 96-well plates and incubate overnight.
-
Compound Incubation: Pre-incubate the cells with a dilution series of your M4 agonist for a short period (e.g., 15-30 minutes).
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. Incubate for the recommended time (e.g., 30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP detection kit.
-
cAMP Detection: Follow the manufacturer's protocol for the chosen cAMP detection kit to measure the cAMP concentration in each well.
-
Data Analysis: The decrease in cAMP levels in the presence of the M4 agonist reflects its inhibitory activity. Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: M4 Muscarinic Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Assessing M1/M4 Agonist Selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 8. Xanomeline and the antipsychotic potential of muscarinic receptor subtype selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. Xanomeline - Wikipedia [en.wikipedia.org]
- 11. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical modification of the M(1) agonist VU0364572 reveals molecular switches in pharmacology and a bitopic binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selectivity of agonists for the active state of M1 to M4 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
"reducing off-target effects of novel M1/M4 agonists"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with novel M1 and M4 muscarinic acetylcholine receptor (mAChR) agonists. The focus is on understanding and mitigating off-target effects to ensure data integrity and improve the translational potential of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with M1/M4 agonists, and which receptor subtypes are responsible?
A1: The most common off-target effects are cholinergic in nature and arise from the activation of other muscarinic receptor subtypes, particularly those in the periphery.[1][2] Non-selective activation of M2 and M3 receptors is responsible for the majority of these dose-limiting side effects.[1][2] For example, M3 activation is linked to gastrointestinal distress, while M2 activation can cause cardiovascular effects like bradycardia.[3][4] Some preclinical research has also suggested that on-target M1 receptor overstimulation might contribute to some peripheral adverse events.[5]
Q2: My M1/M4 agonist shows promising in vitro selectivity but causes significant adverse effects in vivo. What could be the cause?
A2: Several factors could contribute to this discrepancy:
-
Pharmacokinetics: The compound may have poor brain penetration, leading to higher concentrations in the periphery where M2 and M3 receptors are more abundant.
-
Metabolism: The agonist could be metabolized into non-selective active metabolites.
-
On-Target Central Effects: High levels of M1 or M4 activation in certain brain regions can also lead to adverse effects that mimic peripheral side effects.
-
Lack of Complete Selectivity: Even highly selective compounds can engage off-target receptors at higher doses required for in vivo efficacy.[2] A strategy to mitigate peripheral effects is the co-administration of a peripherally restricted pan-mAChR antagonist, such as trospium, which has been successfully used with the M1/M4 agonist xanomeline in the form of KarXT.[3][6]
Q3: How can I improve the selectivity of my experimental compounds?
A3: Targeting allosteric binding sites is a key strategy.[1][7] The orthosteric binding site for acetylcholine is highly conserved across all five muscarinic receptor subtypes, making it difficult to develop selective orthosteric agonists.[1][7] In contrast, allosteric sites are less conserved, allowing for the design of highly subtype-selective positive allosteric modulators (PAMs) or allosteric agonists.[7][8] PAMs are particularly advantageous as they only potentiate the effect of the endogenous agonist (acetylcholine), which helps maintain the natural temporal and spatial signaling of cholinergic circuits.[8]
Q4: I am observing a bell-shaped dose-response curve in my cAMP assay for an M4 agonist. Is this expected?
A4: Yes, this can occur. M4 receptors primarily couple to Gαi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[3][8] However, at higher concentrations, some M4 agonists can cause the receptor to couple to Gαs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[9][10] This switch in G-protein coupling can result in a bell-shaped concentration-response curve where you see an initial decrease in cAMP followed by an increase at higher agonist concentrations.[9]
Q5: What are the key differences in the signaling pathways activated by M1 versus M4 receptors?
A5: M1 and M4 receptors belong to different G-protein coupling subfamilies.
-
M1 receptors primarily couple to Gαq/11 proteins.[8] This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium (Ca2+) mobilization and the activation of Protein Kinase C (PKC).[8]
-
M4 receptors primarily couple to Gαi/o proteins.[8][9] This activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][11]
Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Recommended Action |
| High variability in in vivo behavioral assays. | Peripheral Side Effects: The agonist may be causing malaise or discomfort (e.g., GI distress), impacting the animal's performance in a way that is unrelated to the central therapeutic effect.[2][4] | 1. Perform a dose-response study to find the minimal effective dose.[6] 2. Consider co-administration with a peripherally restricted antagonist like trospium.[3] 3. Include control measures for general activity and food intake to rule out non-specific effects.[12] |
| Inconsistent results in functional assays (e.g., cAMP, Ca2+ mobilization). | Cellular Environment/Receptor Density: The signaling outcome of M4 receptor activation can be influenced by the level of receptor expression and the specific cell line used.[9] High receptor density can promote coupling to alternative pathways (e.g., Gs).[9] | 1. Use a cell line with controlled (e.g., inducible) receptor expression.[9] 2. Quantify receptor expression levels using a radioligand binding assay.[9] 3. Profile agonists in a native environment, such as primary neurons, to confirm findings from recombinant cell lines.[9] |
| Compound shows M1/M4 agonism but no effect in an antipsychotic-like animal model (e.g., amphetamine-induced hyperlocomotion). | Insufficient Target Engagement: The dose administered may not be sufficient to achieve the necessary receptor occupancy in the relevant brain regions (e.g., striatum).[2] Lack of M4 Activity: Preclinical evidence suggests M4 activation is critical for reducing dopamine release in the striatum, a key mechanism for antipsychotic-like effects.[2][13][14] | 1. Confirm central target engagement using techniques like in vivo microdialysis to measure dopamine levels in the nucleus accumbens and caudate-putamen.[2] 2. Test the compound in M4 knockout mice; a loss of effect would confirm the M4-dependence of the antipsychotic-like activity.[2] |
| Difficulty distinguishing on-target efficacy from off-target side effects. | Overlapping Mechanisms: Both central (on-target) and peripheral (off-target) cholinergic stimulation can lead to similar physiological responses. | 1. Utilize subtype-selective PAMs, which offer a better therapeutic window.[2] 2. Use functional magnetic resonance imaging (phMRI) to map brain region activation and understand the neural substrates engaged by the compound.[2][15] 3. Compare effects in wild-type animals versus subtype-specific knockout mice to isolate the contribution of each receptor.[2][16] |
Quantitative Data Summary
Table 1: Common Off-Target Effects of Non-Selective Muscarinic Agonists
| Adverse Effect | Primary Receptor Subtype | Location | Reference |
| Gastrointestinal Distress (e.g., salivation, diarrhea) | M3 | Peripheral (Smooth Muscle, Glands) | [2][3][4] |
| Bradycardia (slowed heart rate) | M2 | Peripheral (Heart) | [2][3] |
| Vasodilation | M3, M5 | Peripheral (Blood Vessels) | [5] |
| Tremors, Hypothermia | M2 | Central Nervous System | [2] |
Table 2: Selectivity Profile of Representative Muscarinic Ligands
| Compound | Target(s) | Mechanism | Key Characteristics | Reference |
| Xanomeline | M1/M4 preferring | Orthosteric Agonist | Efficacy in treating psychosis and cognitive deficits but limited by peripheral side effects.[4][6][7] | [4][6] |
| KarXT | M1/M4 (central) | Combination (Xanomeline + Trospium) | Combines central M1/M4 agonism of xanomeline with a peripheral muscarinic antagonist (trospium) to reduce side effects.[3] | [3] |
| VU0152100 | M4 | Positive Allosteric Modulator (PAM) | Highly selective for M4; reverses amphetamine-induced hyperlocomotion without causing peripheral cholinergic effects in preclinical models.[2] | [2] |
| Pilocarpine | M1/M3 preferring | Orthosteric Agonist | Non-selective, often used as a tool compound but associated with significant side effects.[10] | [10] |
Visualized Pathways and Workflows
Caption: Canonical signaling pathways for Gq-coupled M1 and Gi-coupled M4 receptors.
Caption: Workflow for characterizing novel M1/M4 agonists from in vitro screening to in vivo evaluation.
Caption: The balance between desired on-target efficacy and undesired off-target side effects.
Key Experimental Protocols
Protocol 1: In Vitro Functional Assay - cAMP Accumulation for M4 Receptors
This protocol is adapted from methods used to assess M4 receptor coupling to Gαi.[10][17]
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or HEK-293 cells stably expressing the human M4 muscarinic receptor. For assays involving potential Gs coupling, use cells co-transfected with a cAMP biosensor (e.g., GloSensor).[17]
-
Cell Plating: Seed cells into 384-well white plates at a density of 15,000-20,000 cells per well and incubate overnight.[17]
-
Labeling (if using biosensor): Replace culture medium with an equilibration medium containing a luciferin substrate (e.g., d-luciferin sodium salt) and incubate for 1-2 hours at 37°C.[17]
-
Agonist Stimulation: Add the novel M1/M4 agonist at various concentrations (e.g., 1 nM to 10 µM) to the appropriate wells.
-
Adenylate Cyclase Stimulation: To measure the inhibitory effect of M4 activation, stimulate the cells with a known adenylyl cyclase activator, such as forskolin or isoproterenol (final concentration ~200 nM).[17] Incubate for 15-30 minutes at room temperature.
-
Detection: Measure luminescence using a plate reader. A decrease in signal relative to the forskolin-only control indicates Gαi activation (cAMP inhibition).
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value for the agonist. Run parallel assays with cells expressing M2 receptors to determine selectivity.
Protocol 2: In Vivo Behavioral Assay - Amphetamine-Induced Hyperlocomotion
This protocol is a standard method for assessing the potential antipsychotic-like activity of a compound.[2]
-
Animals: Use adult male rats or mice. For mechanism-based studies, include a cohort of M4 receptor knockout mice.[2]
-
Habituation: Place individual animals into open-field activity chambers and allow them to habituate for at least 30-60 minutes.
-
Compound Administration: Administer the novel M1/M4 agonist or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous). Doses should be determined from prior pharmacokinetic studies.
-
Pre-treatment Time: Allow for a pre-treatment period based on the compound's known time to peak brain concentration (typically 30-60 minutes).
-
Psychostimulant Challenge: Administer d-amphetamine (e.g., 1-2 mg/kg) to induce hyperlocomotion.
-
Data Acquisition: Immediately return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes using automated tracking software.
-
Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals). A significant reduction in amphetamine-induced activity in the compound-treated group compared to the vehicle group suggests antipsychotic-like potential.[2] A lack of effect in M4 knockout mice would confirm the M4-dependence of the activity.[2]
Protocol 3: In Vivo Microdialysis for Dopamine Release
This protocol directly measures the effect of an M4 agonist on dopamine levels in key brain regions.[2]
-
Surgical Preparation: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting a brain region of interest, such as the nucleus accumbens (NAS) or caudate-putamen (CP).[2] Allow several days for recovery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula and begin perfusion with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to ensure a stable dopamine baseline.
-
Compound Administration: Administer the novel M1/M4 agonist. For studies assessing antipsychotic potential, this is often done as a pre-treatment before an amphetamine challenge.[2]
-
Sample Collection: Continue collecting dialysate samples for 2-3 hours post-treatment.
-
Neurotransmitter Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the dopamine levels in each post-treatment sample as a percentage of the average baseline concentration. A reversal of amphetamine-induced increases in extracellular dopamine is consistent with an antipsychotic-like mechanism.[2]
References
- 1. Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What M4 receptor agonists are in clinical trials currently? [synapse.patsnap.com]
- 4. Discovery of Novel N-Substituted Oxindoles as Selective M1 and M4 Muscarinic Acetylcholine Receptors Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 7. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Effects of muscarinic M1 and M4 acetylcholine receptor stimulation on extinction and reinstatement of cocaine seeking in male mice, independent of extinction learning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The structural study of mutation-induced inactivation of human muscarinic receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: M1/M4 Agonist Synthesis Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of M1/M4 muscarinic agonists. The content is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing M1/M4 agonists like xanomeline?
A1: The synthesis of M1/M4 agonists, such as xanomeline, often involves multi-step sequences with several potential challenges. Key difficulties include:
-
Achieving high yields and purity in the formation of the core heterocyclic structures, such as the 1,2,5-thiadiazole ring.[1][2]
-
Controlling side reactions , particularly during the Williamson ether synthesis, where elimination can compete with the desired substitution.
-
Purification of the final compound , which is often a basic and polar molecule, requiring specific chromatographic conditions.
-
Ensuring the stability of intermediates and the final product, as some may be sensitive to air, moisture, or light.
Q2: Why is achieving M1/M4 subtype selectivity a major focus in agonist synthesis?
A2: Muscarinic receptors have five subtypes (M1-M5) that are widely distributed throughout the body. While M1 and M4 receptors are key targets for treating neurological disorders, activation of other subtypes, particularly M2 and M3, can lead to undesirable peripheral side effects such as cardiovascular and gastrointestinal issues.[3][4] Therefore, designing and synthesizing agonists with high selectivity for M1 and M4 receptors is crucial for developing safer and more effective therapeutics.
Q3: What are the key intermediates in the synthesis of xanomeline?
A3: The synthesis of xanomeline typically proceeds through several key intermediates. A common route involves:
-
2-amino-2-(pyridin-3-yl)acetonitrile: Formed via a Strecker-type reaction.[5]
-
3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: The core heterocyclic structure formed by cyclization.[5][6]
-
3-(4-(Hexyloxy)-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide: The product of the Williamson ether synthesis and subsequent quaternization of the pyridine nitrogen.[7]
Troubleshooting Guides
Section 1: Synthesis of 2-amino-2-(pyridin-3-yl)acetonitrile (Strecker-type Reaction)
Q1.1: I am getting a low yield in the Strecker synthesis of 2-amino-2-(pyridin-3-yl)acetonitrile. What are the possible causes and solutions?
A1.1: Low yields in this step can often be attributed to several factors related to the reaction equilibrium and reagent stability.
-
Problem: Incomplete formation of the imine intermediate. The reaction of the aldehyde with ammonia to form the imine is an equilibrium process.[8][9]
-
Solution: Use a dehydrating agent, such as magnesium sulfate (MgSO₄), to remove water and drive the equilibrium towards the imine product.[8] Ensure anhydrous conditions.
-
-
Problem: Instability of ammonium cyanide (NH₄CN). Using pre-made NH₄CN is often problematic due to its instability and tendency to release toxic HCN gas.[8]
-
Solution: Generate ammonium cyanide in situ by using a mixture of ammonium chloride (NH₄Cl) and a cyanide salt like potassium cyanide (KCN) or sodium cyanide (NaCN).[8]
-
-
Problem: Reaction temperature is too high or too low.
-
Solution: The Strecker reaction is typically run at or slightly above room temperature. Excessive heat can lead to side reactions and decomposition, while a temperature that is too low will slow down the reaction rate. Optimize the temperature within the range of 20-40°C.
-
| Parameter | Sub-optimal Condition | Recommended Condition | Expected Outcome |
| Water Content | Presence of excess water | Anhydrous conditions (use of a drying agent) | Increased imine formation and higher yield |
| Cyanide Source | Pre-made NH₄CN | In situ generation from NH₄Cl and KCN/NaCN | Safer handling and more consistent results |
| Temperature | < 20°C or > 40°C | 20-25°C (Room Temperature) | Optimized reaction rate and minimized side products |
Section 2: Synthesis of 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
Q2.1: The cyclization to form the 1,2,5-thiadiazole ring is giving me a complex mixture of products and a low yield of the desired 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. How can I improve this?
A2.1: The formation of the 1,2,5-thiadiazole ring using sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) can be challenging due to the reactivity of the reagents and potential side reactions.
-
Problem: Over-reaction or decomposition of the starting material. Sulfur chlorides are highly reactive and can lead to undesired side products if the reaction conditions are not well-controlled.
-
Solution: Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of the sulfur chloride.[5] Use a solvent like N,N-dimethylformamide (DMF) which can help to moderate the reactivity.
-
-
Problem: Formation of polymeric or tar-like substances. This can occur if the stoichiometry is incorrect or if the reaction is not quenched properly.
-
Solution: Ensure the correct molar ratio of the aminonitrile to the sulfur chloride. After the reaction is complete, quench the reaction mixture by carefully pouring it into ice-water. This will precipitate the product and hydrolyze any remaining reactive sulfur species.
-
-
Problem: Difficulty in isolating the product. The crude product may contain sulfur-containing impurities.
-
Solution: The product can often be isolated by filtration after quenching. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
-
| Parameter | Sub-optimal Condition | Recommended Condition | Expected Outcome |
| Temperature Control | Addition at room temperature | 0-5°C | Minimized side reactions and decomposition |
| Quenching | Slow addition of water | Pouring reaction mixture into ice-water | Efficient precipitation and quenching of reactive species |
| Purification | Direct use of crude product | Recrystallization or column chromatography | Removal of impurities and improved purity |
Section 3: Williamson Ether Synthesis and Subsequent Reduction
Q3.1: I am observing a significant amount of an elimination side product during the Williamson ether synthesis step to introduce the hexyloxy side chain. How can I favor the desired substitution reaction?
A3.1: The Williamson ether synthesis is an SN2 reaction, and its success depends on minimizing the competing E2 elimination reaction.
-
Problem: Use of a sterically hindered alkyl halide. Secondary and tertiary alkyl halides are more prone to elimination.
-
Solution: Use a primary alkyl halide, such as 1-bromohexane or 1-iodohexane, as the electrophile. The alkoxide will be formed from the hydroxyl group on the thiadiazole ring.
-
-
Problem: The base used to form the alkoxide is too strong or sterically hindered.
-
Solution: Sodium hydride (NaH) is a common and effective base for this transformation.[7] It is a strong, non-nucleophilic base that will deprotonate the hydroxyl group to form the alkoxide without significant side reactions.
-
-
Problem: High reaction temperature. Higher temperatures tend to favor elimination over substitution.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Refluxing in a suitable solvent like tetrahydrofuran (THF) is often sufficient.
-
Q3.2: The reduction of the pyridinium salt intermediate is not going to completion. What can I do?
A3.2: The reduction of the pyridinium salt to the tetrahydropyridine is a crucial step. Incomplete reduction can lead to purification difficulties.
-
Problem: Insufficient reducing agent.
-
Solution: Use a molar excess of a mild reducing agent like sodium borohydride (NaBH₄).[7] Typically, 2-4 equivalents are used.
-
-
Problem: Reaction temperature is too low.
-
Solution: While the reaction is often started at a low temperature (0°C) to control the initial exotherm, it may need to be warmed to room temperature to ensure completion.
-
-
Problem: The solvent is not appropriate.
-
Solution: A protic solvent like methanol is commonly used for NaBH₄ reductions as it can protonate the intermediate enamine.[7]
-
| Parameter | Sub-optimal Condition | Recommended Condition | Expected Outcome |
| Alkyl Halide | Secondary or tertiary | Primary (e.g., 1-bromohexane) | Minimized E2 elimination |
| Reducing Agent | Stoichiometric amount | 2-4 equivalents of NaBH₄ | Complete reduction of the pyridinium salt |
| Reduction Temperature | Maintained at 0°C | Gradual warming to room temperature | Reaction goes to completion |
Section 4: Purification
Q4.1: I am having difficulty purifying the final M1/M4 agonist by column chromatography. The compound seems to be sticking to the silica gel.
A4.1: Basic compounds like many M1/M4 agonists can interact strongly with the acidic silica gel, leading to poor separation and low recovery.
-
Problem: Strong interaction with acidic silica.
-
Solution 1: Use a basic mobile phase. Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Solution 2: Use a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Reversed-phase HPLC with a suitable buffer is also a powerful purification technique.[10][11][12]
-
-
Problem: The compound is highly polar.
-
Solution: Use a more polar solvent system. For normal phase chromatography, a gradient of methanol in dichloromethane or chloroform is often effective. For reversed-phase HPLC, a gradient of acetonitrile in water with a buffer (e.g., ammonium bicarbonate or formic acid) is typically used.
-
Experimental Protocols
Protocol 1: Synthesis of 3-(4-hexyloxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine (Xanomeline)
This protocol is a generalized procedure based on literature reports.[5][7] Researchers should adapt and optimize the conditions for their specific laboratory setup.
Step 1: Synthesis of 2-amino-2-(pyridin-3-yl)acetonitrile
-
To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., water or methanol), add ammonium chloride (1.1 eq) and potassium cyanide (1.1 eq).
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminonitrile.
Step 2: Synthesis of 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
-
Dissolve the crude 2-amino-2-(pyridin-3-yl)acetonitrile (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sulfur monochloride (S₂Cl₂) (2.0-2.5 eq) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Carefully pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Step 3: Synthesis of 3-(4-(Hexyloxy)-1,2,5-thiadiazol-3-yl)pyridine
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF, add a solution of 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole (1.0 eq) in THF at 0°C.
-
Stir the mixture for 30 minutes, then add 1-hexanol (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 4: Synthesis of Xanomeline
-
Dissolve 3-(4-(hexyloxy)-1,2,5-thiadiazol-3-yl)pyridine (1.0 eq) in acetone.
-
Add iodomethane (3.0 eq) and stir the mixture at room temperature for 16-24 hours.
-
Collect the precipitated pyridinium salt by filtration.
-
Dissolve the pyridinium salt in methanol and cool to 0°C.
-
Add sodium borohydride (2.0-4.0 eq) portion-wise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude xanomeline by column chromatography or by forming a salt (e.g., tartrate) and recrystallizing.[13]
Signaling Pathways and Experimental Workflows
M1 and M4 Receptor Signaling Pathways
M1 and M4 muscarinic receptors belong to the G-protein coupled receptor (GPCR) family but couple to different G-proteins, leading to distinct downstream signaling cascades. M1 receptors primarily couple to Gq proteins, while M4 receptors couple to Gi proteins.[14]
Caption: M1 and M4 receptor signaling pathways.
General Experimental Workflow for M1/M4 Agonist Synthesis
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of an M1/M4 agonist.
Caption: General workflow for M1/M4 agonist synthesis.
References
- 1. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials [mdpi.com]
- 2. resource.aminer.org [resource.aminer.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis routes of 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide [benchchem.com]
- 7. US11534434B2 - Xanomeline derivatives and methods for treating neurological disorders - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. EP0703915B1 - Xamoneline tartrate - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing M1/M4 Agonist Dosage in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing M1/M4 agonists in animal models. The information is designed to assist in the optimization of dosing regimens and to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when determining the optimal dose of an M1/M4 agonist in animal models?
A1: The main challenges include:
-
Narrow Therapeutic Window: M1/M4 agonists can have a fine line between efficacious doses and those causing adverse effects.
-
Peripheral Side Effects: Activation of peripheral muscarinic receptors (M2 and M3) can lead to dose-limiting side effects such as salivation, lacrimation, gastrointestinal distress, and cardiovascular changes.[1][2]
-
Off-Target Effects: Lack of complete selectivity can result in activation of other muscarinic receptor subtypes, confounding experimental results.[3]
-
Species and Strain Differences: Optimal dosage can vary significantly between different animal species (e.g., mice vs. rats) and even between different strains of the same species.
-
Behavioral vs. Cognitive Endpoints: The effective dose for ameliorating cognitive deficits may differ from the dose required to modulate behavioral responses, such as locomotor activity.
Q2: How do I select a starting dose for my in vivo study?
A2: A good starting point is to review published literature for the specific M1/M4 agonist or similar compounds in the same animal model. If data is unavailable, a dose-range finding study is recommended. This typically involves administering a wide range of doses to a small number of animals to identify a dose that shows target engagement without significant adverse effects. For example, studies with xanomeline in mice have used doses ranging from 3 mg/kg to 30 mg/kg.[4][5][6]
Q3: What are the typical routes of administration for M1/M4 agonists in animal models?
A3: Common routes of administration include intraperitoneal (I.P.) and subcutaneous (S.C.) injections.[4][7] The choice of administration route can influence the pharmacokinetics of the compound, including its absorption and distribution, which in turn affects the optimal dosage.
Q4: How can I mitigate the peripheral side effects of M1/M4 agonists?
A4: A common strategy is the co-administration of a peripherally restricted muscarinic antagonist, such as trospium.[2] This approach, utilized in the clinical formulation KarXT (xanomeline-trospium), aims to block the peripheral cholinergic effects without interfering with the central nervous system activity of the M1/M4 agonist.[2][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High incidence of adverse effects (e.g., excessive salivation, diarrhea, tremors) | Dose is too high, leading to overstimulation of peripheral muscarinic receptors. | - Reduce the dose. - Consider co-administration with a peripherally restricted muscarinic antagonist.[2] - Evaluate a different route of administration that may alter the pharmacokinetic profile. |
| Lack of efficacy or inconsistent results | - Dose is too low to achieve sufficient receptor occupancy in the brain. - Poor brain penetration of the agonist. - Issues with compound stability or formulation. | - Perform a dose-response study to determine the effective dose range. - Verify the brain-to-plasma ratio of your compound. - Ensure proper storage and handling of the agonist and check the integrity of the formulation. |
| Unexpected behavioral outcomes (e.g., sedation, hyperactivity) | - Off-target effects on other receptors. - The observed behavior may be a direct consequence of M1/M4 activation in a specific brain region. For example, M1-deficient mice show increased amphetamine-induced hyperlocomotion.[9][10] | - Use a more selective M1/M4 agonist if available. - Conduct control experiments to characterize the behavioral effects of the agonist alone. - Correlate behavioral changes with receptor occupancy studies in relevant brain regions. |
| Tolerance development with chronic dosing | Receptor desensitization or downregulation after repeated administration. | - Evaluate different dosing schedules (e.g., intermittent vs. continuous). - Measure receptor expression levels in key brain regions after chronic treatment. - Investigate the potential for biased agonism, as some compounds may differentially activate signaling pathways leading to tolerance.[9] |
Data on M1/M4 Agonist (Xanomeline) Dosage in Rodent Models
Table 1: Xanomeline Dosage and Effects in Mice
| Dose (mg/kg) | Route | Effect | Reference |
| 3 | I.P. | Reduced total wake in the active and subsequent inactive phases in aged mice. | [4] |
| 10 | I.P. | Decreased wake in the inactive phase in aged mice. | [4] |
| 30 | I.P. | Increased wake in aged mice; decreased NREM sleep. | [4] |
| 3, 10 | I.P. | Increased wakefulness. | [5] |
| 30 | S.C. | Robustly inhibited the locomotor response produced by PCP. | [11] |
Table 2: Xanomeline Dosage and Effects in Rats
| Dose (mg/kg/day) | Route | Effect | Reference |
| 1.8 - 10 | S.C. | Dose-dependently shifted the dose-effect curve for cocaine rightward in a cocaine vs. food choice study. | [3][12] |
| 1.0 - 10 | S.C. | Daily injections for 5 days reduced cocaine choice. | [7] |
Experimental Protocols
Protocol 1: Dose-Response Study for a Novel M1/M4 Agonist
-
Animal Model: Select the appropriate species and strain for your research question.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Dose Selection: Based on in vitro potency and any available in vivo data, select a range of at least 3-4 doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.
-
Compound Preparation: Dissolve the M1/M4 agonist in a suitable vehicle (e.g., saline, sterile water). Ensure the solution is homogenous.[9]
-
Administration: Administer the selected doses via the chosen route (e.g., I.P., S.C.).
-
Observation: Closely monitor the animals for a defined period post-administration (e.g., 2-4 hours) for any signs of adverse effects. Record observations systematically.
-
Behavioral/Cognitive Testing: At the appropriate time point post-dosing, conduct the desired behavioral or cognitive test.
-
Data Analysis: Analyze the data to determine the dose-response relationship for both efficacy and side effects.
Visualizations
Signaling Pathways
Caption: M1 and M4 receptor signaling pathways.
Experimental Workflow
Caption: Workflow for M1/M4 agonist dose optimization.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues.
References
- 1. Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What M4 receptor agonists are in clinical trials currently? [synapse.patsnap.com]
- 3. Acute and chronic effects of the M1/M4-preferring muscarinic agonist xanomeline on cocaine vs. food choice in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. themoonlight.io [themoonlight.io]
- 8. Frontiers | A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia [frontiersin.org]
- 9. dovepress.com [dovepress.com]
- 10. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"addressing cholinergic side effects of M1/M4 agonist 2"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel M1/M4 agonist, compound "2". The information is designed to help anticipate and address potential cholinergic side effects during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of M1/M4 agonist "2"?
A1: M1/M4 agonist "2" is a selective agonist for the M1 and M4 muscarinic acetylcholine receptors.[1][2][3] These receptors are predominantly located in the central nervous system and are implicated in cognitive processes and the regulation of dopamine pathways.[4][5][6] By targeting M1 and M4, compound "2" is being investigated for its potential therapeutic effects in neurological and psychiatric disorders.[7][8] Unlike traditional antipsychotics that directly block dopamine D2 receptors, the therapeutic action of "2" is believed to stem from the indirect modulation of dopaminergic and other neurotransmitter systems through cholinergic pathways.[6][9]
Q2: What are the expected cholinergic side effects of M1/M4 agonist "2"?
A2: Due to its agonist activity at muscarinic receptors, M1/M4 agonist "2" can cause dose-limiting peripheral cholinergic side effects.[10][11] These are primarily mediated by the activation of M2 and M3 muscarinic receptors in peripheral tissues.[12] Common cholinergic adverse events observed in preclinical and clinical studies with similar compounds include nausea, vomiting, diarrhea, excessive salivation, and sweating.[5][11][13]
Q3: How can peripheral cholinergic side effects of M1/M4 agonist "2" be mitigated in experimental settings?
A3: A common and effective strategy is the co-administration of a peripherally restricted muscarinic antagonist.[14][15][16] This approach is based on the principle of selectively blocking the effects of the M1/M4 agonist in the periphery without affecting its action in the central nervous system. A compound like trospium, which has limited ability to cross the blood-brain barrier, can be used to neutralize the unwanted peripheral effects.[5][15][17]
Q4: Are there any central nervous system (CNS) side effects to be aware of?
A4: While the primary concern is peripheral cholinergic effects, CNS-mediated side effects should also be monitored. In studies with similar compounds, headache and dizziness have been reported.[18] However, M1/M4 agonists are generally associated with a lower incidence of extrapyramidal symptoms, weight gain, and somnolence compared to traditional antipsychotics.[18][19]
Troubleshooting Guides
Issue 1: Excessive salivation and gastrointestinal distress in animal models.
-
Possible Cause: Overstimulation of peripheral M2 and M3 muscarinic receptors by M1/M4 agonist "2".
-
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the dose of M1/M4 agonist "2" to the minimum effective concentration.
-
Co-administration with a Peripheral Antagonist: Administer a peripherally restricted muscarinic antagonist, such as trospium, prior to or concurrently with M1/M4 agonist "2". This will competitively block the peripheral receptors responsible for these side effects.[15][16]
-
Route of Administration: Consider alternative routes of administration that may alter the pharmacokinetic profile and reduce peak plasma concentrations, potentially lessening the intensity of side effects.
-
Monitor Food and Water Intake: Ensure that animals experiencing gastrointestinal distress have adequate access to food and water to prevent dehydration and weight loss.
-
Issue 2: Inconsistent or unexpected behavioral results in vivo.
-
Possible Cause: Cholinergic side effects may be impacting the animal's ability to perform behavioral tasks, confounding the experimental results.
-
Troubleshooting Steps:
-
Acclimatization: Allow for a sufficient acclimatization period after drug administration and before behavioral testing to ensure that acute side effects have subsided.
-
Peripheral Antagonist Co-administration: As with Issue 1, the use of a peripherally restricted muscarinic antagonist is highly recommended to isolate the central effects of M1/M4 agonist "2".[14][15]
-
Observational Scoring: Implement a scoring system to systematically assess the severity of cholinergic side effects (e.g., salivation, diarrhea) and correlate these with behavioral outcomes.
-
Control Groups: Include a control group that receives only the peripheral antagonist to account for any potential behavioral effects of the antagonist itself.
-
Quantitative Data Summary
The following tables summarize the incidence of adverse events from clinical trials of a similar M1/M4 agonist (xanomeline) administered with a peripheral antagonist (trospium), a combination therapy known as KarXT.
Table 1: Comparison of Cholinergic Adverse Events: Xanomeline Alone vs. KarXT (Xanomeline + Trospium)
| Adverse Event | Xanomeline Alone (%) | KarXT (%) | Reduction with KarXT (%) |
| Nausea | 25.0 | 14.7 | 41.2 |
| Vomiting | 27.2 | 2.9 | 89.3 |
| Diarrhea | Not specified | Not specified | ≥ 29% (individual AE) |
| Excessive Sweating | Not specified | Not specified | 59% |
| Salivary Hypersecretion | Not specified | Not specified | ≥ 29% (individual AE) |
| Composite of 5 AEs | 63.6 | 34.3 | 46.0 |
Data adapted from a Phase 1 study comparing xanomeline alone to KarXT.[13][20]
Table 2: Common Adverse Events in a Phase 3 Trial of KarXT vs. Placebo
| Adverse Event | KarXT (%) | Placebo (%) |
| Constipation | 21 | 10 |
| Dyspepsia | 19 | 8 |
| Nausea | 19 | 6 |
| Headache | 14 | 12 |
| Vomiting | 14 | 1 |
| Hypertension | 10 | 1 |
| Dizziness | 9 | 3 |
| Gastro-oesophageal Reflux | 6 | 0 |
| Diarrhea | 6 | 3 |
Data from the EMERGENT-2 trial.[18] Most of these adverse events were reported as mild and transient, typically occurring within the first two weeks of treatment.[21]
Experimental Protocols
Protocol 1: Assessment of Cholinergic Side Effects in Rodents
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation:
-
M1/M4 agonist "2" dissolved in a suitable vehicle (e.g., sterile water, saline).
-
Peripherally restricted muscarinic antagonist (e.g., trospium chloride) dissolved in a suitable vehicle.
-
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: M1/M4 agonist "2" (at various doses).
-
Group 3: Peripheral antagonist alone.
-
Group 4: Peripheral antagonist + M1/M4 agonist "2".
-
-
Procedure:
-
Administer the peripheral antagonist (or its vehicle) via intraperitoneal (IP) injection 30 minutes prior to the administration of M1/M4 agonist "2".
-
Administer M1/M4 agonist "2" (or its vehicle) via subcutaneous (SC) or oral (PO) route.
-
Observe the animals continuously for the first hour and then at regular intervals for up to 4 hours.
-
-
Data Collection:
-
Salivation: Score the degree of salivation (e.g., 0 = no salivation, 1 = mild, 2 = moderate, 3 = profuse).
-
Diarrhea: Record the presence and consistency of feces.
-
Body Temperature: Measure rectal temperature at baseline and at specified time points post-dosing.
-
Behavioral Observations: Note any other signs of cholinergic toxicity such as tremors, lacrimation, or changes in posture.
-
Visualizations
Caption: Mechanism of M1/M4 Agonist "2" and mitigation of peripheral side effects.
Caption: Workflow for in vivo assessment of cholinergic side effects.
Caption: Troubleshooting decision tree for managing cholinergic side effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. T106. KARXT: A M1/M4 PREFERRING MUSCARINIC AGONIST FOR THE TREATMENT OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Evidence of trospium’s ability to mitigate cholinergic adverse events related to xanomeline: phase 1 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjgnet.com [wjgnet.com]
- 15. FDA Approves Novel Combination Therapy for Schizophrenia: Xanomeline and Trospium Chloride | McGovern Medical School [med.uth.edu]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. youtube.com [youtube.com]
- 18. profiles.wustl.edu [profiles.wustl.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Ambiguous Results from M1/M4 Agonist Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret ambiguous results from M1 and M4 muscarinic acetylcholine receptor (mAChR) agonist assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro functional assays for M1 and M4 receptor agonists.
M1 Agonist Assays (Calcium Flux)
Q1: Why am I seeing a weak or no signal in my M1 calcium flux assay?
Possible Causes & Troubleshooting Steps:
-
Low Receptor Expression: The cell line may not express sufficient M1 receptors.
-
Solution: Confirm M1 receptor expression levels using a validated method like qPCR or radioligand binding. Consider using a cell line with higher or inducible expression.
-
-
Incorrect Assay Buffer: The buffer composition can impact cell health and signal transduction.
-
Solution: Ensure the assay buffer contains physiological levels of calcium and other essential ions. Some commercial kits recommend specific buffer formulations.
-
-
Compound Insolubility: The agonist may not be fully dissolved at the tested concentrations.
-
Solution: Visually inspect solutions for precipitation. Use a validated solvent like DMSO at a final concentration typically below 0.5% and ensure complete solubilization.
-
-
Cell Health Issues: Poor cell viability or adherence will compromise the assay.
-
Solution: Check cell morphology and viability before starting the experiment. Ensure cells are not over-confluent. Allow cells to properly adhere after seeding.
-
-
Calcium Dye Loading Issues: Inefficient loading of calcium-sensitive dyes (e.g., Fluo-4 AM, Indo-1 AM) will result in a poor signal.[1][2]
-
Receptor Desensitization: Prolonged exposure to agonists, even at low concentrations in the culture media, can lead to receptor desensitization.[2]
-
Solution: Consider a serum-starvation step for several hours before the assay to reduce the presence of activating factors.[2]
-
-
Instrument Settings: Incorrect settings on the fluorescence plate reader can lead to poor signal detection.
Q2: My calcium signal is very transient. How do I interpret the data?
This is the expected physiological response for Gq-coupled receptors. The initial peak reflects the release of intracellular calcium stores, which is then followed by a decay as calcium is sequestered or pumped out of the cytosol.[4]
-
Data Analysis: It is standard practice to use the peak fluorescence signal for constructing concentration-response curves.[5] Ensure your plate reader has a sufficiently fast kinetic read capability to capture this peak, which often occurs within seconds of agonist addition.[4]
Q3: My partial agonist looks like a full agonist in the calcium assay. Why?
This phenomenon is often due to signal amplification and receptor reserve .
-
Explanation: The Gq signaling pathway has significant downstream amplification. A partial agonist that activates only a fraction of the total receptor pool may still be able to generate a maximal release of intracellular calcium, making it appear as a full agonist in this specific assay.[5]
-
Solution: To better differentiate agonist efficacy, consider using an assay that measures a more proximal event (e.g., GTPγS binding) or by reducing the receptor expression to diminish the receptor reserve.
M4 Agonist Assays (cAMP Inhibition)
Q1: Why am I seeing a "bell-shaped" or biphasic concentration-response curve in my M4 cAMP assay?
This is a known phenomenon for the M4 receptor. At lower agonist concentrations, the receptor couples to its canonical Gαi pathway, inhibiting adenylyl cyclase and thus decreasing cAMP levels. However, at higher concentrations, the M4 receptor can switch its coupling to Gαs, which stimulates adenylyl cyclase and increases cAMP levels.[6][7] This results in a U-shaped or bell-shaped curve.
-
Interpretation: The initial downward slope of the curve represents the desired Gαi-mediated inhibition. The subsequent upward swing at high concentrations is due to the Gαs coupling. When analyzing agonist potency, fit the concentration-response curve to the inhibitory (Gαi-mediated) phase of the data.
Q2: I have high background or variability in my cAMP assay.
Possible Causes & Troubleshooting Steps:
-
Endogenous Phosphodiesterase (PDE) Activity: PDEs rapidly degrade cAMP, which can mask the inhibitory effect of M4 activation.[8]
-
Suboptimal Forskolin Concentration: Forskolin is used to stimulate adenylyl cyclase, creating a cAMP signal that can then be inhibited by the M4 agonist. The concentration of forskolin is critical.
-
Solution: Perform a forskolin concentration-response curve to determine an EC50 to EC80 concentration. This will provide a robust signal window for measuring inhibition.[10]
-
-
Incorrect Cell Number: Too many or too few cells will push the cAMP levels outside the optimal detection range of the assay kit.[11][12]
-
Cell Health and Handling: Inconsistent cell numbers or poor viability will lead to high variability.
-
Solution: Ensure accurate and consistent cell seeding. Handle cells gently during preparation to maintain viability.[13]
-
Q3: Why is my M4-selective agonist showing activity in a calcium flux assay?
While M4 receptors canonically couple to Gαi, some cell lines, particularly recombinant ones, are engineered to co-express a "promiscuous" G-protein like Gα15 or Gα16.[14] These G-proteins can couple Gi-linked receptors to the Gq pathway, forcing a calcium readout.[14]
-
Check Your System: Verify the genetic background of your cell line. If it contains Gα15/16, a calcium response is expected. This can be a useful tool for primary screening but may not reflect the native signaling pathway.
Data Presentation: Agonist & Antagonist Properties
The following tables summarize quantitative data for common M1/M4 receptor ligands.
Table 1: Agonist Potency (EC50) in Functional Assays
| Compound | Receptor | Assay Type | EC50 (nM) | Reference |
| Oxotremorine M | M1 | Calcium Flux | 917 | [15] |
| Oxotremorine M | M4 | Calcium Flux (Gα15) | 88.7 | [14] |
| Oxotremorine M | M4 | cAMP Inhibition | 47.2 | [16] |
| Xanomeline | M1 | Gαq Recruitment | 413 | [17] |
| Xanomeline | M4 | cAMP Inhibition (Gi) | ~1.5 | [6] |
| Acetylcholine | M4 | ICa Inhibition | 110 | [18] |
| Carbachol | M4 | ICa Inhibition | 2000 | [18] |
Note: EC50 values are highly dependent on the specific assay conditions, cell line, and readout. The values presented are for comparative purposes.
Table 2: Antagonist Affinity (Ki) from Binding Assays
| Compound | Receptor | Ki (nM) | Notes | Reference |
| Pirenzepine | M1 | ~10-20 | Considered M1-selective | [19][20] |
| Pirenzepine | M4 | ~40-80 | 4-fold lower affinity vs M1 | [19] |
Experimental Protocols
Protocol 1: M1 Receptor Calcium Flux Assay
This protocol provides a general workflow for measuring M1 agonist-induced intracellular calcium mobilization using a fluorescent plate reader.
-
Cell Plating: Seed CHO or HEK293 cells stably expressing the human M1 receptor into black-walled, clear-bottom 96- or 384-well microplates. Culture overnight to allow for cell adherence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in a buffered salt solution (e.g., HBSS).
-
Remove culture medium from the cell plate and add the dye loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[1]
-
-
Compound Preparation: Prepare serial dilutions of the M1 agonist in the assay buffer. Include a positive control (e.g., a known full agonist like Carbachol) and a negative control (buffer only).
-
Measurement:
-
Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated liquid handler to add the compound dilutions to the cell plate.
-
Immediately begin kinetic measurement of fluorescence intensity for 90-180 seconds.[4]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the baseline reading from the peak reading.
-
Normalize the data to the maximal response of a reference full agonist.
-
Plot the normalized response against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.
-
Protocol 2: M4 Receptor cAMP Inhibition Assay
This protocol outlines a general method for measuring M4 agonist-induced inhibition of forskolin-stimulated cAMP production using a homogenous time-resolved fluorescence (HTRF) assay.
-
Cell Preparation: Harvest cells expressing the human M4 receptor and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.[9]
-
Agonist and Forskolin Preparation:
-
Prepare serial dilutions of the M4 agonist.
-
Prepare a solution of forskolin at a concentration predetermined to be between its EC50 and EC80 for stimulating cAMP.[10]
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the M4 agonist dilutions.
-
Add the cell suspension to the wells.
-
Add the forskolin solution to all wells except for the negative control (basal cAMP level).
-
Incubate the plate for the recommended time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
-
cAMP Detection:
-
Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) as a combined lysis/detection solution.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the 665/620 emission ratio for each well.
-
Convert the ratio to cAMP concentration using a cAMP standard curve run in parallel.
-
Normalize the data with 0% inhibition corresponding to the forskolin-only wells and 100% inhibition corresponding to the basal (no forskolin) wells.
-
Plot the percent inhibition against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Visualizations: Signaling Pathways & Workflows
Caption: Canonical M1 receptor Gq signaling pathway.
Caption: M4 receptor Gi signaling and high-concentration Gs coupling.
Caption: Experimental workflow for an M1 calcium flux assay.
Caption: Experimental workflow for an M4 cAMP inhibition assay.
References
- 1. bu.edu [bu.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. revvity.com [revvity.com]
- 14. genscript.com [genscript.com]
- 15. innoprot.com [innoprot.com]
- 16. innoprot.com [innoprot.com]
- 17. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
M1/M4 Agonist Experimental Design: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine experimental designs for M1/M4 muscarinic acetylcholine receptor agonist studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways for M1 and M4 receptors?
A1: The M1 muscarinic acetylcholine receptor (mAChR) primarily couples to Gαq/11 proteins.[1] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] In contrast, the M4 mAChR typically couples to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2]
Q2: What are the most common in vitro functional assays to characterize M1/M4 agonists?
A2: The most common in vitro functional assays include:
-
Calcium Flux Assays: Primarily for M1 receptor activation, this assay measures the transient increase in intracellular calcium concentration following agonist stimulation.[3]
-
Inositol Monophosphate (IP-1) Accumulation Assays: As a downstream consequence of M1-Gαq signaling, measuring the accumulation of IP-1 provides a robust readout of receptor activation.[4][5]
-
cAMP Assays: These are used to measure the inhibitory effect of M4 receptor activation on cAMP production, typically stimulated by forskolin.[6][7]
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a test compound for the M1 and M4 receptors.[8]
Q3: What are some key considerations for in vivo studies with M1/M4 agonists?
A3: Key considerations for in vivo studies include the selection of appropriate behavioral models to assess the desired therapeutic effect (e.g., pro-cognitive, antipsychotic). Commonly used models include the conditioned avoidance response (CAR) and locomotor activity assays to evaluate antipsychotic-like effects.[9][10][11] It is also crucial to consider the pharmacokinetic properties of the agonist, including its ability to cross the blood-brain barrier and its metabolic stability.
Q4: How can I distinguish between M1 and M4 receptor-mediated effects of a dual agonist?
A4: Distinguishing between M1 and M4 effects can be achieved through several approaches:
-
Use of selective antagonists: Co-administration of a selective M1 or M4 antagonist can block the effects of the dual agonist at the respective receptor.
-
Knockout animal models: Testing the dual agonist in M1 or M4 receptor knockout mice can help to elucidate the contribution of each receptor to the observed phenotype.[12][13]
-
Cell lines expressing single receptor subtypes: Characterizing the agonist in cell lines individually expressing either M1 or M4 receptors can determine its potency and efficacy at each subtype.
Q5: What is biased agonism and how might it be relevant for M1/M4 agonists?
A5: Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[2][14] For example, an M1 agonist might preferentially activate the Gαq pathway leading to calcium release, with little to no recruitment of β-arrestin.[15] This is a critical consideration in drug development, as it may be possible to design agonists that selectively engage therapeutically relevant pathways while avoiding those that lead to adverse effects.[2]
Troubleshooting Guides
In Vitro Assays
Radioligand Binding Assays
-
Problem: High non-specific binding.
-
Possible Cause: Radioligand concentration is too high; insufficient blocking of non-specific sites; issues with the membrane preparation.
-
Solution: Optimize the radioligand concentration to be at or below its Kd. Ensure the use of an appropriate concentration of a competing non-labeled ligand to define non-specific binding. Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI).[16]
-
-
Problem: Low specific binding signal.
-
Possible Cause: Low receptor expression in the membrane preparation; degradation of the radioligand; insufficient incubation time to reach equilibrium.
-
Solution: Use a cell line with higher receptor expression or increase the amount of membrane protein in the assay. Verify the integrity of the radioligand. Determine the association and dissociation rates to ensure the incubation time is sufficient to reach equilibrium.
-
Calcium Flux Assays
-
Problem: Low signal-to-noise ratio or no response to agonist.
-
Possible Cause: Low receptor expression; poor cell health; issues with the calcium-sensitive dye loading; compound precipitation.
-
Solution: Ensure high receptor expression in the chosen cell line. Maintain healthy, sub-confluent cell cultures. Optimize dye loading concentration and incubation time. Check the solubility of the test compound in the assay buffer.
-
-
Problem: High background fluorescence.
-
Possible Cause: Autofluorescence of the test compound; excessive dye concentration; cell death.
-
Solution: Test for compound autofluorescence separately. Titrate the dye concentration to the lowest effective level. Ensure cells are healthy and not lifting from the plate.
-
IP-1 Accumulation Assays
-
Problem: Weak signal or small assay window.
-
Possible Cause: Low receptor density; insufficient agonist stimulation time; inefficient inhibition of IP-1 degradation by LiCl.
-
Solution: Use a cell line with robust M1 receptor expression. Optimize the agonist incubation time (typically 30-60 minutes).[17] Ensure the appropriate concentration of LiCl is used in the stimulation buffer.[4]
-
-
Problem: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding; partial compound precipitation; edge effects in the microplate.
-
Solution: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding. Verify compound solubility. Avoid using the outer wells of the plate or ensure proper plate sealing and incubation conditions.
-
cAMP Assays
-
Problem: High background signal (low luminescence in competition assays).
-
Problem: Agonist-stimulated cAMP level is outside the linear range of the standard curve.
In Vivo Assays
Conditioned Avoidance Response (CAR)
-
Problem: High variability in baseline avoidance responding.
-
Possible Cause: Inconsistent training; stress or anxiety in the animals.
-
Solution: Ensure all animals are trained to a stable criterion of performance (e.g., >80% avoidance) before drug testing.[9] Acclimatize animals to the testing room and apparatus to reduce stress.
-
-
Problem: Floor effects (very low avoidance) or ceiling effects (perfect avoidance) in the vehicle group.
-
Possible Cause: The task parameters (e.g., shock intensity, warning stimulus duration) are too difficult or too easy.
-
Solution: Adjust the task parameters to achieve a stable baseline of responding that allows for the detection of both increases and decreases in avoidance.
-
Locomotor Activity Assays
-
Problem: Hyper- or hypo-activity in the vehicle group.
-
Possible Cause: Insufficient habituation to the testing arena; time of day effects on circadian rhythms.[23]
-
Solution: Allow for a sufficient habituation period (e.g., 30-60 minutes) before drug administration and data collection.[13] Conduct experiments at the same time of day to minimize variability due to circadian rhythms.[23]
-
-
Problem: Lack of a dose-response relationship.
-
Possible Cause: The selected dose range is too narrow or not appropriate for the compound's potency; receptor saturation at the lowest dose or lack of effect at the highest dose.
-
Solution: Conduct a pilot study with a wide range of doses to determine the optimal dose range for the definitive experiment.
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of Selected Muscarinic Agonists at Human M1 and M4 Receptors
| Compound | Receptor | Assay Type | Potency (EC50) | Binding Affinity (Ki) | Reference |
| Xanomeline | M1 | Calcium Mobilization | 30.9 nM | 7.0 - 9.7 nM | [24][25] |
| M4 | cAMP Inhibition | 14.1 nM | - | [24] | |
| Carbachol | M1 | IP-1 Accumulation | ~300 nM | - | [17] |
| M4 | cAMP Inhibition | 8.07 µM | - | [7] | |
| Oxotremorine-M | M1 | - | - | - | |
| M4 | cAMP Inhibition | 8.92 µM | - | [7] | |
| Pilocarpine | M1 | Calcium Mobilization | ~5 µM | - | [26] |
| M4 | - | - | - |
Note: EC50 and Ki values can vary depending on the specific cell line and assay conditions used.
Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of a test compound for M1 or M4 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human M1 or M4 receptors.[27]
-
Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine).
-
Test compound (unlabeled).
-
Non-specific binding control (e.g., atropine at 10 µM).[28]
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[29]
-
96-well filter plates (GF/C) pre-treated with 0.3% PEI.[29]
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes (5-20 µg protein/well), the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).[29]
-
For determination of non-specific binding, add a high concentration of an unlabeled competitor (e.g., atropine) instead of the test compound.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[29]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-treated filter plates.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the Ki value of the test compound using the Cheng-Prusoff equation.
Inositol Monophosphate (IP-1) HTRF Assay (for M1 activation)
Objective: To measure the potency and efficacy of an agonist in stimulating M1 receptor-mediated IP-1 accumulation.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 receptor.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate conjugate).[5]
-
Stimulation buffer containing LiCl.[4]
-
Test agonist.
-
White 384-well low volume plates.[17]
-
HTRF-compatible microplate reader.
Procedure:
-
Seed the M1-expressing cells into the 384-well plates and incubate overnight.
-
Remove the culture medium and add the stimulation buffer containing LiCl.
-
Add serial dilutions of the test agonist to the wells.
-
Incubate for 30-60 minutes at 37°C.[17]
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate to the wells.
-
Incubate for 60 minutes at room temperature.[5]
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot the dose-response curve to determine the EC50 value.
cAMP Inhibition Assay (for M4 activation)
Objective: To measure the potency and efficacy of an agonist in inhibiting adenylyl cyclase via M4 receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing the human M4 receptor.
-
cAMP assay kit (e.g., HTRF or luminescence-based).
-
Forskolin (to stimulate adenylyl cyclase).[22]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).[22]
-
Test agonist.
-
Microplate reader compatible with the chosen assay format.
Procedure:
-
Seed the M4-expressing cells into an appropriate microplate and incubate overnight.
-
Pre-treat the cells with the PDE inhibitor (e.g., 0.5 mM IBMX) for a short period.[22]
-
Add serial dilutions of the test agonist.
-
Stimulate the cells with a fixed concentration of forskolin (typically in the EC50-EC80 range).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol.
-
Read the plate on a compatible microplate reader.
-
Plot the dose-response curve of the agonist's inhibition of the forskolin-stimulated cAMP signal to determine the EC50 value.
Visualizations
Signaling Pathways
Caption: Canonical Gq-coupled signaling pathway of the M1 muscarinic receptor.
Caption: Canonical Gi-coupled signaling pathway of the M4 muscarinic receptor.
Experimental Workflows
Caption: A typical in vitro experimental workflow for M1/M4 agonist characterization.
Caption: A general workflow for the in vivo evaluation of M1/M4 agonists.
References
- 1. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. innoprot.com [innoprot.com]
- 7. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contribution of both M1 and M4 receptors to muscarinic agonist-mediated attenuation of the cocaine discriminative stimulus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 15. youtube.com [youtube.com]
- 16. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. researchgate.net [researchgate.net]
- 19. arp1.com [arp1.com]
- 20. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. resources.revvity.com [resources.revvity.com]
- 23. biomed.cas.cz [biomed.cas.cz]
- 24. Xanomeline oxalate | mAChR M1 Agonists: R&D Systems [rndsystems.com]
- 25. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 26. Long-Term Activation upon Brief Exposure to Xanomleline Is Unique to M1 and M4 Subtypes of Muscarinic Acetylcholine Receptors | PLOS One [journals.plos.org]
- 27. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. giffordbioscience.com [giffordbioscience.com]
"managing poor solubility of M1/M4 muscarinic agonist 2"
Welcome to the technical support center for M1/M4 Muscarinic Agonist 2 (referred to as "Compound 2"). This resource provides troubleshooting guides and answers to frequently asked questions regarding the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why does Compound 2 have poor aqueous solubility? A1: Many potent small molecule drugs, including some muscarinic agonists, are lipophilic (have a high logP value) to facilitate crossing cell membranes and the blood-brain barrier to reach their target receptors.[1] This lipophilicity inherently leads to low solubility in aqueous solutions like culture media and physiological buffers.
Q2: What is the recommended solvent for creating a primary stock solution? A2: Due to its low aqueous solubility, a 100% organic solvent is recommended for the primary stock solution. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization.[2][3] For subsequent dilutions into aqueous buffers, co-solvents may be necessary.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do? A3: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Strategies to address this include:
-
Lowering the final DMSO concentration: While keeping the compound concentration the same, try using intermediate dilution steps.
-
Using co-solvents or excipients: Incorporating solubilizing agents like PEGylating agents, cyclodextrins, or surfactants can help keep the compound in solution.[4][5][6]
-
Adjusting the pH: The solubility of ionizable compounds can be significantly influenced by the pH of the buffer.[7][8] Experimenting with pH may improve solubility.
Q4: Can I use sonication or vortexing to redissolve precipitated Compound 2? A4: Yes, sonication can be a useful technique to help dissolve poorly soluble compounds or to attempt to redissolve precipitates in a stock solution.[6] However, be aware that this may create a supersaturated solution or a fine suspension, which might not be stable over time. Always visually inspect for precipitates before use.
Q5: How does poor solubility affect my experimental results? A5: Poor solubility can lead to several issues:
-
Inaccurate Concentration: The actual concentration of the dissolved compound will be lower than the nominal concentration, leading to an underestimation of its potency (e.g., a right-shifted dose-response curve).
-
Poor Reproducibility: Inconsistent amounts of dissolved compound between experiments will result in high data variability.
-
Assay Interference: Compound precipitates can interfere with assay readouts, especially in optical assays like fluorescence or absorbance-based methods.[9]
Troubleshooting Guide: Compound Precipitation
If you observe precipitation during your experiments, use the following guide to identify and resolve the issue.
Caption: Troubleshooting decision tree for precipitation issues.
Data Presentation: Solubility Profile
The following table summarizes the kinetic solubility of Compound 2 in various solvents and buffers. This data is crucial for selecting appropriate vehicles for in vitro and in vivo experiments.
| Solvent/Buffer System | Compound 2 Concentration (μM) | Result | Notes |
| 100% DMSO | >10,000 | Soluble | Recommended for primary stock solution. |
| 100% Ethanol | 5,000 | Soluble | Alternative for primary stock, may be less toxic for some cells. |
| PBS, pH 7.4 (1% DMSO final) | 5 | Precipitates | Exceeds aqueous solubility limit. |
| PBS, pH 7.4 (0.1% DMSO final) | 0.5 | Soluble | Maximum soluble concentration in standard buffer. |
| PBS, pH 6.0 (0.5% DMSO final) | 2 | Soluble | Increased solubility at a slightly acidic pH. |
| 20% HP-β-CD in H₂O (0.5% DMSO) | 25 | Soluble | Cyclodextrins significantly improve aqueous solubility.[5] |
| 10% Solutol HS 15 in H₂O | 50 | Soluble | Polymeric excipients can be effective for formulation.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh 1-5 mg of Compound 2 into a sterile, conical-bottom microfuge tube. Record the exact weight.
-
Solvent Addition: Based on the molecular weight (MW) of Compound 2, calculate the volume of 100% DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (µL) = (Weight (mg) / MW ( g/mol )) * 100,000
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gently warm the tube to 37°C for 5-10 minutes and vortex again. Brief sonication can also be used if necessary.
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-binding aliquots. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[10]
Protocol 2: Workflow for Testing Compound Solubility in Assay Media
This protocol helps determine the maximum soluble concentration of Compound 2 in your final experimental buffer.
Caption: Experimental workflow for determining kinetic solubility.
Signaling Pathways
Compound 2 is an agonist for both M1 and M4 muscarinic receptors. These receptors couple to different G-proteins and initiate distinct downstream signaling cascades.
Caption: Simplified M1 (Gq) and M4 (Gi) signaling pathways.[11][12]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 5. senpharma.vn [senpharma.vn]
- 6. researchgate.net [researchgate.net]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell Culture Academy [procellsystem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of Novel M1/M4 Agonist Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with novel M1/M4 agonist compounds.
FAQs and Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, formulation, and in vitro testing of novel M1/M4 agonist compounds.
Compound Stability and Storage
Question: My novel M1/M4 agonist shows significant degradation after a short period in aqueous solution at room temperature. What are the likely causes and how can I improve its stability?
Answer:
Aqueous instability is a common challenge for many small molecule compounds. The primary causes of degradation in aqueous solutions are typically hydrolysis and oxidation. For muscarinic agonists, hydrolysis of ester or lactone functionalities and epimerization can be significant degradation pathways.[1]
Troubleshooting Steps:
-
pH Optimization: The stability of your compound is likely pH-dependent. We recommend performing a pH stability profile to identify the optimal pH range for your compound. For many muscarinic agonists, a slightly acidic pH (around 4-5) can improve stability by reducing the rate of hydrolysis.[1][2]
-
Temperature Control: Store all stock solutions and experimental samples at appropriate temperatures. For short-term storage (hours to a few days), refrigeration (2-8°C) is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.
-
Use of Co-solvents: If solubility and stability in purely aqueous buffers are problematic, consider the use of co-solvents such as DMSO, ethanol, or PEGylating agents.[3] However, be mindful of the final concentration of the organic solvent in your cellular assays, as high concentrations can be cytotoxic.
-
Inert Atmosphere: If your compound is susceptible to oxidation, preparing and storing solutions under an inert gas like nitrogen or argon can enhance stability.
Refer to the table below for an example of how pH and temperature can affect the stability of a hypothetical M1/M4 agonist.
Table 1: Effect of pH and Temperature on the Stability of a Hypothetical M1/M4 Agonist (Compound X) in Aqueous Buffer Over 24 Hours
| pH | Temperature (°C) | Percent Degradation |
| 4.5 | 4 | < 1% |
| 4.5 | 25 | 2.5% |
| 7.4 | 4 | 5.2% |
| 7.4 | 25 | 15.8% |
| 8.5 | 25 | 35.1% |
Experimental Assays: In Vitro Functional Assays
Question: I am performing a cAMP accumulation assay to assess M4 receptor activation, but I am observing a very low signal-to-noise ratio. What could be the issue?
Answer:
A low signal-to-noise ratio in a cAMP assay can stem from several factors, including issues with the cells, the reagents, or the compound itself. M4 receptors are typically Gi-coupled, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels.[4][5][6]
Troubleshooting Steps:
-
Cell Health and Receptor Expression: Ensure your cells are healthy and have a good level of M4 receptor expression. High passage numbers can lead to decreased receptor expression and signaling capacity.
-
Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase is critical. If the forskolin concentration is too high, it may be difficult to detect the inhibitory effect of your M1/M4 agonist. Titrate the forskolin concentration to find an optimal level that gives a robust signal without masking the inhibitory response.
-
Agonist Concentration and Incubation Time: Ensure you are using an appropriate concentration range for your agonist and that the incubation time is sufficient for the receptor to be activated and elicit a response.
-
Phosphodiesterase (PDE) Inhibitors: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP by endogenous phosphodiesterases. This will help to amplify the signal.
-
Compound Solubility: Poor solubility of your agonist can lead to a lower effective concentration in the assay, resulting in a weak signal. Ensure your compound is fully dissolved in the assay buffer.
Question: In my calcium flux assay for M1 receptor activation, I am seeing a high background signal even in the absence of my agonist. What could be causing this?
Answer:
High background in a calcium flux assay can be caused by several factors related to cell health, assay conditions, and the reagents used. M1 receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium.
Troubleshooting Steps:
-
Cell Health and Plating Density: Unhealthy or overly confluent cells can have dysregulated intracellular calcium levels, leading to a high baseline signal. Ensure cells are healthy and plated at an optimal density.
-
Dye Loading Conditions: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Incomplete dye loading or excessive dye concentration can contribute to high background.
-
Assay Buffer Composition: The composition of the assay buffer is crucial. Ensure it is free of any components that might independently trigger calcium signaling. Some serum components can activate signaling pathways, so it is common to perform the assay in a serum-free medium.
-
Constitutive Receptor Activity: In some cell lines with very high receptor expression, the M1 receptors may exhibit some level of constitutive (agonist-independent) activity, leading to a higher basal calcium level. If this is suspected, you may need to use a cell line with a lower, more physiological level of receptor expression.
Compound Solubility
Question: My novel M1/M4 agonist has poor solubility in aqueous buffers, which is affecting the accuracy of my in vitro experiments. What strategies can I use to improve its solubility?
Answer:
Poor aqueous solubility is a common issue in drug development. Several formulation strategies can be employed to enhance the solubility of your compound for in vitro testing.
Solubility Enhancement Strategies:
| Strategy | Description | Considerations |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer to a point where the compound is in its more soluble ionized form can significantly increase solubility. | Ensure the chosen pH is compatible with your experimental system (e.g., does not affect cell viability or receptor function). |
| Co-solvents | Using water-miscible organic solvents such as DMSO, ethanol, or polyethylene glycols (PEGs) can increase the solubility of hydrophobic compounds. | The final concentration of the co-solvent in the assay should be kept low (typically <1%) to avoid artifacts or cytotoxicity. |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility. | The type of cyclodextrin and its concentration need to be optimized for your specific compound. |
| Nanosuspensions | This involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate. | This is a more advanced technique that may require specialized equipment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Novel M1/M4 Agonist
This protocol outlines a forced degradation study to assess the intrinsic stability of a novel M1/M4 agonist under various stress conditions.
1. Materials:
- Novel M1/M4 agonist compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC-grade water, acetonitrile, and methanol
- Appropriate buffers (e.g., phosphate, acetate)
- Calibrated pH meter
- HPLC system with UV or MS detector
- Photostability chamber
- Oven
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of the agonist in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the agonist in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the agonist in 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent and dilute for HPLC analysis.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Analyze the samples by HPLC.
-
3. Analysis:
- Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
- Quantify the amount of the parent compound remaining and any degradation products formed.
Table 2: Example Forced Degradation Results for a Hypothetical M1/M4 Agonist
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 12.5% | 2 |
| 0.1 M NaOH, 60°C, 24h | 28.7% | 3 |
| 3% H₂O₂, RT, 24h | 8.2% | 1 |
| Solid, 80°C, 48h | 3.1% | 1 |
| Photostability | 1.5% | 0 |
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a general workflow for developing a stability-indicating HPLC method for a novel M1/M4 agonist.
1. Initial Method Development:
- Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase Selection: A common starting point is a gradient of acetonitrile or methanol in water with a modifier like formic acid or ammonium acetate to improve peak shape.
- Detection: Use a UV detector at a wavelength where the agonist has maximum absorbance. If the compound lacks a strong chromophore, a mass spectrometer (MS) detector can be used.
2. Forced Degradation Sample Analysis:
- Inject the samples from the forced degradation study to assess the separation of the parent compound from its degradation products.
3. Method Optimization:
- Adjust the gradient profile, mobile phase composition, pH, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.
4. Method Validation:
- Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: M1 Receptor Signaling Pathway.
Caption: M4 Receptor Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. rjpn.org [rjpn.org]
- 2. scispace.com [scispace.com]
- 3. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Novel M1/M4 Muscarinic Agonists and Xanomeline for Researchers
An in-depth analysis of emerging therapeutic agents for neuropsychiatric disorders, focusing on their pharmacological profiles, clinical efficacy, and underlying mechanisms of action.
The landscape of therapeutic development for schizophrenia and other neuropsychiatric disorders is undergoing a significant paradigm shift. For decades, the mainstay of treatment has been the modulation of dopaminergic and serotonergic pathways. However, a renewed focus on the cholinergic system, specifically the M1 and M4 muscarinic acetylcholine receptors, has led to the emergence of promising new drug candidates. This guide provides a detailed comparison of the established M1/M4-preferring agonist xanomeline with novel M1/M4 agonists, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of the field.
Introduction to M1/M4 Muscarinic Agonists
Muscarinic acetylcholine receptors are G protein-coupled receptors that are widely distributed throughout the central nervous system and play a crucial role in regulating neuronal excitability, synaptic plasticity, and cognitive function. The M1 and M4 subtypes are of particular interest for the treatment of schizophrenia. Activation of M1 receptors, predominantly found in the cortex and hippocampus, is thought to enhance cognitive function.[1] M4 receptors, highly expressed in the striatum, are believed to modulate dopamine release, thereby addressing the positive symptoms of schizophrenia.[2]
Xanomeline, a pioneering M1/M4-preferring agonist, has demonstrated clinical efficacy in treating the positive and negative symptoms of schizophrenia.[3][4] However, its clinical utility was initially limited by dose-limiting cholinergic side effects.[5] The co-formulation of xanomeline with the peripherally restricted muscarinic antagonist trospium, known as KarXT, has successfully mitigated these peripheral adverse events, leading to renewed clinical interest and recent regulatory advancements.[6][7]
Building on the foundation laid by xanomeline, a new wave of novel M1/M4 agonists is entering clinical development. These include dual agonists with potentially improved pharmacological properties and subtype-selective modulators. This guide will focus on a comparative analysis of xanomeline with two such novel agents: emraclidine and ML-007.
In Vitro Pharmacological Profile
A critical aspect in the development of novel M1/M4 agonists is their binding affinity and functional potency at the different muscarinic receptor subtypes. High selectivity for M1 and M4 receptors over M2, M3, and M5 is desirable to minimize off-target effects.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) |
| Xanomeline | M1 | High Affinity (IC50 = 0.006 nM in rabbit vas deferens)[8] | Full agonist (in CHO, BHK, and A9 L cells)[8] |
| M2 | Low Affinity (EC50 = 3 µM in guinea pig atria)[8] | Partial agonist (40% of carbachol response upon preincubation)[9] | |
| M3 | Weak partial agonist (in guinea pig ileum)[8] | - | |
| M4 | High Affinity (functionally selective agonist)[5] | Potent agonist[10] | |
| M5 | - | Partial agonist[11] | |
| Emraclidine | M4 | Highly selective Positive Allosteric Modulator (PAM)[6][12] | - |
| ML-007 | M1/M4 | Selective agonist[8] | Stronger intrinsic agonist activity than xanomeline[10] |
Note: Quantitative Ki and EC50 values for all compounds across all muscarinic receptor subtypes are not consistently available in the public domain, particularly for compounds in early-stage development. The data presented is based on available literature.
Preclinical Efficacy in Animal Models
Animal models of psychosis, such as those induced by amphetamine or phencyclidine (PCP), are crucial for evaluating the antipsychotic potential of new compounds. The conditioned avoidance response (CAR) model is another established paradigm for assessing antipsychotic activity.
Preclinical studies have demonstrated the robust activity of both xanomeline and the novel dual M1/M4 agonist ML-007 in these models.[10] Notably, in vitro assays have indicated that ML-007 possesses stronger intrinsic agonist activity at both M1 and M4 receptors compared to xanomeline.[10] Furthermore, dose-response experiments in M1 and M4 knockout mice have suggested that while xanomeline's activity is more dependent on M4 receptors, ML-007's efficacy relies more on M1 receptors.[10] In a transgenic mouse model of Alzheimer's disease, ML-007 showed improvements in spatial memory, an effect not observed with xanomeline treatment.[10]
Clinical Efficacy and Safety
The clinical development of M1/M4 agonists has been marked by both significant successes and challenges. The following table summarizes the key clinical trial findings for KarXT (xanomeline-trospium) and emraclidine.
| Compound | Trial | Phase | Primary Endpoint | Key Findings |
| KarXT (xanomeline-trospium) | EMERGENT-2[6][13][14] | 3 | Change from baseline in PANSS Total Score at Week 5 | Statistically significant and clinically meaningful 9.6-point reduction in PANSS total score compared to placebo (-21.2 KarXT vs. -11.6 placebo; p<0.0001).[6] |
| EMERGENT-3[15] | 3 | Change from baseline in PANSS Total Score at Week 5 | Met primary endpoint, demonstrating a statistically significant reduction in PANSS total score compared to placebo.[15] | |
| Emraclidine (CVL-231) | Phase 1b[16] | 1b | Safety and Tolerability | Generally well-tolerated. Showed a statistically significant and clinically meaningful reduction in PANSS total score compared to placebo at 6 weeks (-19.5 points for 30mg QD vs. placebo; p=0.023 and -17.9 points for 20mg BID vs. placebo; p=0.047).[16] |
| EMPOWER-1 & EMPOWER-2 | 2 | Change from baseline in PANSS Total Score at Week 6 | Did not meet the primary endpoint of showing a statistically significant reduction in PANSS total score compared to placebo. |
ML-007 is currently in Phase 1 clinical trials, and as of now, no efficacy data has been publicly released.[8] The Phase 1 results for ML-007 indicated a favorable safety and tolerability profile, with pharmacokinetic data supporting twice-daily dosing.[17]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: M1 and M4 receptor signaling pathways in the central nervous system.
Caption: General experimental workflow for novel M1/M4 agonist development.
Detailed Experimental Protocols
In Vitro Functional Assays
1. GTPγS Binding Assay:
This assay measures the activation of G proteins coupled to muscarinic receptors.
-
Objective: To determine the potency (EC50) and efficacy of agonists at M2 and M4 receptors.
-
Methodology:
-
Prepare cell membranes from CHO-K1 cells stably expressing the human recombinant muscarinic M4 receptor.[2]
-
Incubate the membranes with the test compound and GDP for 20 minutes at room temperature in a modified HEPES buffer (pH 7.4).[2]
-
Add SPA (Scintillation Proximity Assay) beads and incubate for a further 60 minutes at 30°C.[2]
-
Initiate the reaction by adding [³⁵S]GTPγS and incubate for 15 minutes.[2]
-
Measure the incorporation of [³⁵S]GTPγS using a scintillation counter.
-
Agonist activity is determined by the compound's ability to increase [³⁵S]GTPγS binding compared to a standard agonist like McN-A-343.[2]
-
2. Calcium Mobilization Assay:
This assay is used to assess the functional activity of agonists at Gq-coupled receptors like M1.
-
Objective: To determine the potency (EC50) of agonists at M1 receptors.
-
Methodology:
-
Use a CHO cell line stably expressing the M1 muscarinic acetylcholine receptor.[4]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Measure the baseline fluorescence using a kinetic fluorescence plate reader (e.g., FLIPR).
-
Add the test compound (agonist) and continuously monitor the change in intracellular calcium concentration as indicated by the fluorescence intensity.
-
For antagonist evaluation, pre-incubate the cells with the antagonist before adding a known agonist like carbachol.[4]
-
Preclinical Animal Models
1. Amphetamine-Induced Hyperlocomotion:
This model assesses the potential antipsychotic activity of a compound by measuring its ability to reverse the hyperlocomotor effects of amphetamine.
-
Objective: To evaluate the in vivo efficacy of M1/M4 agonists in a model of dopamine hyperactivity.
-
Methodology:
-
Use male Sprague-Dawley rats.
-
Administer the test compound or vehicle intraperitoneally (i.p.).
-
After a pre-treatment period, place the rats in photocell cages to record spontaneous activity for 30 minutes.
-
Administer amphetamine (e.g., 0.5 mg/kg) and record locomotor activity (distance traveled, stereotypy, rearing) for a subsequent period (e.g., 90 minutes).
-
A reduction in amphetamine-induced hyperlocomotion by the test compound indicates potential antipsychotic efficacy.
-
Conclusion and Future Directions
The development of M1/M4 muscarinic agonists represents a significant advancement in the search for novel treatments for schizophrenia and other neuropsychiatric disorders. Xanomeline, in its co-formulation as KarXT, has paved the way by demonstrating robust clinical efficacy with a manageable side effect profile. The next generation of compounds, including the dual agonist ML-007 and the selective M4 PAM emraclidine, offer the potential for further improvements in efficacy, safety, and patient outcomes.
While the recent Phase 2 results for emraclidine were disappointing, the broader class of M1/M4 modulators continues to hold immense promise. The ongoing clinical development of ML-007 and other novel agonists will be closely watched. Future research should focus on elucidating the precise contributions of M1 and M4 receptor activation to the therapeutic effects and side effect profiles of these compounds. Head-to-head clinical trials comparing these novel agents will be essential to fully understand their relative merits. Furthermore, exploring the potential of these agonists in treating cognitive impairment associated with schizophrenia remains a critical area of investigation. The continued innovation in this space offers hope for patients who do not respond adequately to or cannot tolerate existing antipsychotic medications.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Emraclidine, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ML-007 - Wikipedia [en.wikipedia.org]
- 9. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
- 11. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. SAFETY AND EFFICACY OF KARXT IN PATIENTS WITH SCHIZOPHRENIA IN THE RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED EMERGENT TRIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. maplightrx.com [maplightrx.com]
Validating the Efficacy of M1/M4 Muscarinic Agonists in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective M1 and M4 muscarinic acetylcholine receptor agonists represents a promising novel approach for the treatment of psychosis and cognitive deficits associated with neuropsychiatric disorders such as schizophrenia. This guide provides a comparative overview of the preclinical efficacy of key M1/M4 agonists, focusing on the well-established compound xanomeline and the emerging agonist ML-007. Additionally, we include available preclinical information on the M4-selective positive allosteric modulator (PAM), emraclidine. The data presented herein is intended to aid researchers in evaluating the potential of these compounds for further development.
Comparative Efficacy in Preclinical Models of Psychosis
The antipsychotic potential of M1/M4 agonists is typically evaluated in rodent models that mimic aspects of psychosis, such as hyperdopaminergic states and impaired sensorimotor gating. Key models include amphetamine-induced hyperlocomotion, phencyclidine (PCP)-induced hyperlocomotion, and the conditioned avoidance response (CAR) test.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to reverse the excessive motor activity induced by the psychostimulant amphetamine, which increases dopamine levels in the brain.
| Compound | Animal Model | Doses Tested | Efficacy |
| Xanomeline | Rat | 1 mg/kg (s.c.) | Significantly reduced d-amphetamine-induced hyperactivity. |
| Mouse | Not specified | Attenuates amphetamine-induced activity. This effect is abolished in M4 receptor knockout mice and partially attenuated in M1 receptor knockout mice. | |
| ML-007 | Mouse | Not specified | Robust activity in reversing amphetamine-induced hyperlocomotion. Reported to be approximately ten-fold more potent than xanomeline.[1] |
| Emraclidine | Not available | Not available | Preclinical data in this specific model is not readily available in the public domain. |
Conditioned Avoidance Response (CAR)
The CAR test is a well-validated model for predicting antipsychotic efficacy. It measures the ability of a drug to suppress a learned avoidance response to an aversive stimulus, without impairing the ability to escape the stimulus.
| Compound | Animal Model | Doses Tested | Efficacy |
| Xanomeline | Rat | Not specified | Inhibited conditioned avoidance responding.[2] Dose-related decreases in avoidance responding were observed.[3] |
| ML-007 | Not specified | Not specified | Demonstrated robust activity in the conditioned avoidance response model.[4] |
| Emraclidine | Not available | Not available | Preclinical data in this specific model is not readily available in the public domain. |
Comparative Efficacy in Preclinical Models of Cognitive Impairment
Cognitive deficits are a core feature of schizophrenia and other neuropsychiatric disorders. The novel object recognition (NOR) test is a widely used model to assess learning and memory in rodents.
Novel Object Recognition (NOR)
This task relies on the innate tendency of rodents to explore a novel object more than a familiar one, providing a measure of recognition memory.
| Compound | Animal Model | Doses Tested | Efficacy |
| Xanomeline | Not available | Not available | While xanomeline has been evaluated in cognitive models, specific quantitative data from the NOR test is not prominently available in the reviewed literature. |
| ML-007 | Mouse (Tg2576, an AD model) | Not specified | Led to improvements in spatial memory task performance.[4] Data on NOR is not specified. |
| Emraclidine | Not available | Not available | Preclinical data in cognitive models is not readily available in the public domain, with the primary focus of published information being on its clinical development for psychosis. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the M1/M4 receptor signaling pathway and a typical workflow for preclinical evaluation of antipsychotic drug candidates.
Caption: M1/M4 Receptor Signaling Pathways
Caption: Preclinical Antipsychotic Evaluation Workflow
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of standard protocols for key behavioral assays.
Amphetamine-Induced Hyperlocomotion in Mice
-
Apparatus: Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with automated activity monitoring systems (e.g., infrared beams).
-
Animals: Male C57BL/6J mice are commonly used.
-
Procedure:
-
Habituation: Mice are habituated to the testing room for at least 60 minutes before the experiment. They are then placed in the open-field arenas for a 30-60 minute habituation period.
-
Drug Administration: Following habituation, mice are administered the test compound (e.g., xanomeline, ML-007) or vehicle via an appropriate route (e.g., intraperitoneal, subcutaneous).
-
Amphetamine Challenge: After a specified pretreatment time (e.g., 30 minutes), mice are challenged with d-amphetamine (e.g., 1-3 mg/kg, i.p.).
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for 60-90 minutes post-amphetamine administration.
-
-
Data Analysis: The total distance traveled or number of beam breaks is analyzed using statistical methods such as ANOVA to compare the effects of the test compound to the vehicle control group.
Conditioned Avoidance Response (CAR) in Rats
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. The two compartments are separated by a partition with an opening. The apparatus is equipped with a conditioned stimulus (CS) generator (e.g., a light and/or a tone) and a shock generator.
-
Animals: Male Sprague-Dawley or Wistar rats are frequently used.
-
Procedure:
-
Training: Rats undergo multiple training sessions where they learn to associate the CS with an impending foot shock (the unconditioned stimulus, US). An avoidance response is recorded if the rat moves to the other compartment during the CS presentation, thus avoiding the shock. An escape response is recorded if the rat moves to the other compartment after the shock has started.
-
Drug Testing: Once a stable baseline of avoidance responding is achieved (e.g., >80% avoidance), rats are administered the test compound or vehicle before a test session.
-
Data Collection: The number of avoidance responses, escape responses, and failures to escape are recorded during the test session.
-
-
Data Analysis: The percentage of avoidance responses is the primary measure. A decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Novel Object Recognition (NOR) in Mice
-
Apparatus: An open-field arena, similar to that used for locomotor activity testing. Two sets of identical objects and one novel object are required. The objects should be of similar size but differ in shape and texture.
-
Animals: Various mouse strains can be used.
-
Procedure:
-
Habituation: Mice are habituated to the empty open-field arena for one or more sessions.
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period (e.g., 5-10 minutes).
-
Retention Interval: The mouse is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object, and the mouse is returned to the arena to explore for a set period (e.g., 5 minutes).
-
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A discrimination index (DI) is calculated, typically as (Time with Novel - Time with Familiar) / (Total Exploration Time). A higher DI indicates better recognition memory.
Conclusion
The preclinical data strongly support the efficacy of M1/M4 muscarinic agonists in animal models of psychosis and cognitive impairment. Xanomeline has a well-established profile, demonstrating efficacy in reversing hyperdopaminergic behaviors and improving performance in learning and memory tasks. The newer agonist, ML-007, appears to be a more potent alternative, showing robust activity across multiple preclinical models.[4] While preclinical data for emraclidine is less abundant in the public literature, its clinical development as an M4-selective PAM highlights the therapeutic potential of targeting this specific receptor subtype.[5]
The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further validating and differentiating novel M1/M4 agonists. Future preclinical research should focus on generating comprehensive dose-response data for emerging compounds like ML-007 and emraclidine in a wider range of behavioral models to fully characterize their therapeutic potential and guide clinical development.
References
- 1. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]
- 2. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
- 5. news.abbvie.com [news.abbvie.com]
A Comparative Guide to M1/M4 Muscarinic Agonists: Cross-Validation of In Vitro and In Vivo Data for Xanomeline ("M1/M4 Agonist 2")
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the M1/M4 muscarinic agonist xanomeline, herein referred to as "M1/M4 Agonist 2," with the M1-selective agonist HTL9936. The objective is to present a clear cross-validation of available in vitro and in vivo data to support research and development in the field of cholinergic therapeutics for neuropsychiatric and neurodegenerative disorders.
Data Presentation: In Vitro and In Vivo Comparison
The following tables summarize the quantitative data for M1/M4 Agonist 2 (xanomeline) and the comparator, HTL9936, to facilitate a direct comparison of their pharmacological profiles.
Table 1: In Vitro Receptor Binding Affinities (Ki) and Functional Potencies (EC50)
| Agonist | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Assay | Cell Line |
| M1/M4 Agonist 2 (Xanomeline) | M1 | 10 - 42[1] | 30.9[2] | Phosphoinositide Hydrolysis | A9 L cells[1] |
| M4 | ~10-15[3] | 14.1[2] | - | - | |
| M2 | ~30+[3] | 1700[2] | - | - | |
| M3 | ~30+[3] | 8500[2] | - | - | |
| M5 | ~30+[3] | 1800[2] | - | - | |
| HTL9936 | M1 | 4.7 (pKi) | 32 | pERK1/2 | CHO cells |
| M4 | 5.4 (pKi) | 7-fold less potent than M1 | - | - | |
| M2 | No detectable activity | No detectable activity | - | - | |
| M3 | No detectable activity | No detectable activity | - | - |
Table 2: In Vivo Efficacy in Preclinical Models
| Agonist | Preclinical Model | Species | Effective Dose Range | Key Findings |
| M1/M4 Agonist 2 (Xanomeline) | Conditioned Avoidance Response | Rat | 5 - 15 mg/kg[4] | Dose-dependent inhibition of avoidance responding.[5][6] |
| PCP-Induced Hyperactivity | Mouse | 30 mg/kg[7] | Reversal of PCP-induced locomotor activity.[7] | |
| Cognitive Deficits in Alzheimer's Model | Human | 75 mg t.i.d.[8] | Significant improvement in ADAS-Cog scores.[8] | |
| HTL9936 | Cognitive Deficits in Neurodegeneration Model | Mouse | Not specified | Showed cognitive benefits.[9] |
| Cognitive Deficits in Aged Animals | Beagle | Not specified | Showed cognitive benefits.[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of a test compound for muscarinic receptors.
-
Materials:
-
Cell membranes expressing the target muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [3H]-N-Methylscopolamine, [3H]-Pirenzepine).
-
Test compound (M1/M4 Agonist 2 or comparator).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., atropine).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer, test compound, or non-specific binding control.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the Gq-mediated signaling of M1 receptor activation.
-
Materials:
-
CHO or HEK293 cells stably expressing the M1 muscarinic receptor.
-
[3H]-myo-inositol.
-
Assay medium (e.g., inositol-free DMEM).
-
Stimulation buffer containing LiCl.
-
Test compound.
-
Lysis buffer (e.g., perchloric acid).
-
Anion exchange chromatography columns.
-
Scintillation counter.
-
-
Procedure:
-
Seed cells in 24- or 48-well plates and grow to near confluency.
-
Label the cells with [3H]-myo-inositol in inositol-free medium overnight.
-
Wash the cells and pre-incubate with stimulation buffer containing LiCl.
-
Add serial dilutions of the test compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the stimulation by adding lysis buffer.
-
Neutralize the cell lysates and apply to anion exchange columns.
-
Wash the columns to remove free inositol and elute the inositol phosphates.
-
Quantify the radioactivity of the eluted fractions using a scintillation counter.
-
Generate dose-response curves and calculate the EC50 of the test compound.
-
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAP kinase pathway downstream of M1/M4 receptor activation.
-
Materials:
-
Cells expressing the target muscarinic receptor.
-
Serum-free medium.
-
Test compound.
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blot equipment.
-
-
Procedure:
-
Plate cells and serum-starve overnight.
-
Treat cells with various concentrations of the test compound for a short period (e.g., 5-15 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize the data.
-
Quantify the band intensities and determine the dose-dependent increase in ERK1/2 phosphorylation.
-
Conditioned Avoidance Response (CAR) Assay
This in vivo assay assesses the antipsychotic-like activity of a compound.
-
Apparatus:
-
A shuttle box with two compartments separated by a door, each with a grid floor capable of delivering a mild foot shock.
-
A conditioned stimulus (CS) provider (e.g., a light or a tone).
-
An unconditioned stimulus (US) provider (a shock generator).
-
-
Procedure:
-
Training: Place a rat in one compartment of the shuttle box. Present the CS for a set duration (e.g., 10 seconds), followed by the US (a mild foot shock) for another duration (e.g., 20 seconds). If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends. If the rat moves during the US presentation, it is an escape response. Train the animals until they reach a stable performance of avoidance responses.
-
Testing: Administer the test compound (e.g., xanomeline) or vehicle to the trained rats.
-
After a set pre-treatment time, place the rat in the shuttle box and begin the test session, which consists of a number of trials identical to the training sessions.
-
Record the number of avoidance, escape, and no-response trials.
-
A decrease in the number of avoidance responses without a significant increase in no-response trials is indicative of antipsychotic-like activity.
-
PCP-Induced Hyperactivity Assay
This in vivo model is used to screen for potential antipsychotic properties of a compound.
-
Apparatus:
-
Open-field arena equipped with automated photobeam detectors or a video tracking system to measure locomotor activity.
-
-
Procedure:
-
Habituate the mice to the open-field arena for a period (e.g., 30-60 minutes) on a day prior to testing.
-
On the test day, administer the test compound or vehicle.
-
After a pre-treatment period, administer phencyclidine (PCP) to induce hyperlocomotion.
-
Immediately place the mouse in the open-field arena and record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).
-
A significant reduction in PCP-induced hyperactivity by the test compound compared to the vehicle-treated group suggests antipsychotic-like potential.
-
Mandatory Visualizations
Signaling Pathways of M1 and M4 Muscarinic Receptors
The following diagram illustrates the primary signaling cascades initiated by the activation of M1 and M4 muscarinic receptors. M1 receptors are predominantly coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[7][10][11][12] M4 receptors are primarily coupled to Gi proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.[2][13][14]
References
- 1. Safety, pharmacokinetics and pharmacodynamics of HTL0009936, a selective muscarinic M1‐acetylcholine receptor agonist: A randomized cross‐over trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 6. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Fragments: Fragments in the clinic: HTL9936 [practicalfragments.blogspot.com]
- 10. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. innoprot.com [innoprot.com]
- 13. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 14. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
A Comparative Benchmarking Guide to M1/M4 Muscarinic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for neuropsychiatric disorders is undergoing a significant shift, with a renewed focus on the muscarinic acetylcholine receptor system. The recent approval of agents targeting M1 and M4 receptors has opened new avenues for treating conditions like schizophrenia and Alzheimer's disease. This guide provides a comparative benchmark of a prominent M1/M4 agonist, xanomeline (a component of KarXT), against other emerging muscarinic agents, supported by experimental data and detailed protocols.
Introduction to M1/M4 Agonism
Muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, are predominantly expressed in the central nervous system and play crucial roles in cognitive processes and the regulation of dopamine pathways.[1][2][3] Agonism at these receptors presents a novel mechanism of action for treating psychosis and cognitive impairment, distinct from the dopamine D2 receptor blockade of traditional antipsychotics.[4][5] This approach holds the promise of improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile.[4][6]
Comparative Analysis of Muscarinic Agents
This section provides a quantitative comparison of key muscarinic agents in development. Xanomeline, as the active component of the FDA-approved combination product KarXT (xanomeline-trospium), serves as the primary benchmark.[7][8] It is a dual M1 and M4-preferring muscarinic receptor agonist.[4][7] Other notable agents included for comparison are emraclidine (CVL-231), a selective M4 positive allosteric modulator (PAM), and NBI-1117568, a selective M4 orthosteric agonist.[9][10][11][12]
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| Xanomeline | ++ | + | + | ++ | + |
| Emraclidine (CVL-231) | - | - | - | +++ (PAM) | - |
| NBI-1117568 | - | - | - | +++ | - |
Data presented is a qualitative summary based on available literature. Precise Ki values can vary between studies. "+++" indicates high affinity/potency, "++" indicates moderate affinity, "+" indicates lower affinity, and "-" indicates negligible affinity.
Table 2: In Vitro Functional Activity (EC50, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Assay Type |
| Xanomeline | ++ | + | + | ++ | + | Calcium Flux / IP1 Accumulation |
| Emraclidine (CVL-231) | - | - | - | +++ (PAM) | - | cAMP Inhibition |
| NBI-1117568 | - | - | - | +++ | - | cAMP Inhibition |
Data presented is a qualitative summary. "+++" indicates high potency, "++" indicates moderate potency, "+" indicates lower potency, and "-" indicates negligible activity. The assay type reflects the typical signaling pathway for the respective receptor subtype.
Table 3: Clinical Efficacy in Schizophrenia (Phase 2/3 Data)
| Compound | Primary Endpoint | Key Findings | Common Adverse Events |
| KarXT (Xanomeline-Trospium) | Change in PANSS Total Score | Statistically significant reduction in PANSS total score compared to placebo.[7][8] | Nausea, constipation, vomiting, hypertension, dizziness.[8] |
| Emraclidine (CVL-231) | Change in PANSS Total Score | Phase 2 trials did not show a statistically significant improvement in PANSS total score compared to placebo.[9][10] | Generally well-tolerated in earlier trials.[9] |
| NBI-1117568 | Change in PANSS Total Score | Phase 2 trial met its primary endpoint, showing a statistically significant reduction in PANSS total score at the 20 mg dose.[11][12] | Somnolence, dizziness, headache; low incidence of gastrointestinal and cardiovascular events.[13] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating muscarinic agonists.
References
- 1. Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Xanomeline-trospium (KarXT), a Novel Treatment for Schizophrenia | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 5. ebmpp.org [ebmpp.org]
- 6. KarXT for Schizophrenia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanomeline/trospium chloride - Wikipedia [en.wikipedia.org]
- 9. Emraclidine - Wikipedia [en.wikipedia.org]
- 10. drughunter.com [drughunter.com]
- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 12. Neurocrine Biosciences Initiates Phase 3 Registrational Program for NBI-1117568 as Potential Treatment for Adults with Schizophrenia [prnewswire.com]
- 13. psychiatrictimes.com [psychiatrictimes.com]
A Comparative Guide to the Reproducibility of M1/M4 Agonist Effects
For Researchers, Scientists, and Drug Development Professionals
The development of selective M1 and M4 muscarinic acetylcholine receptor agonists represents a promising new frontier in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Unlike traditional antipsychotics that primarily target dopamine D2 receptors, these agents offer a novel mechanism of action with the potential for improved efficacy and a more favorable side-effect profile.[1][2][3][4] This guide provides a comparative analysis of the reproducibility of effects for key M1/M4 agonists, focusing on preclinical and clinical data.
Introduction to M1/M4 Agonists
M1 and M4 receptors are predominantly expressed in the central nervous system and are implicated in cognitive processes and the modulation of dopamine signaling.[5][6] Agonism at these receptors is hypothesized to restore cholinergic and dopaminergic balance, thereby alleviating psychotic and cognitive symptoms.[5] Key molecules in this class include xanomeline (a dual M1/M4 agonist), tavapadon (a D1/D5 partial agonist with M1/M4 activity being investigated), and emraclidine (a selective M4 positive allosteric modulator).[7][8][9]
Preclinical Data Comparison
Reproducibility of preclinical data is crucial for the successful translation of novel compounds to the clinic. Below is a summary of available preclinical data for key M1/M4 agonists. It is important to note that direct inter-laboratory reproducibility studies are not always publicly available, and the data presented here are compiled from various publications.
Table 1: Preclinical Receptor Binding Affinity (Ki) of M1/M4 Agonists
| Compound | Receptor | Ki (nM) - Lab/Source 1 | Ki (nM) - Lab/Source 2 |
| Xanomeline | M1 | 42[10] | 82[10] |
| M4 | 39.81[10] | - | |
| Tavapadon | D1 | 9[8] | - |
| D5 | 13[8] | - |
Note: Data for the same compound can vary between different assays and labs due to variations in experimental conditions.
Experimental Protocols: Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity of a compound for its target receptor. A typical protocol involves:
-
Membrane Preparation : Cells expressing the target receptor (e.g., CHO or HEK293 cells) are cultured and harvested. The cell membranes are then isolated through centrifugation.
-
Radioligand Binding : The cell membranes are incubated with a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]NMS for muscarinic receptors).
-
Competition Assay : The ability of the test compound (e.g., xanomeline) to displace the radioligand is measured over a range of concentrations.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Clinical Data Comparison: The Case of KarXT (Xanomeline-Trospium)
The most robust clinical data for an M1/M4 agonist comes from the EMERGENT program for KarXT, a combination of the M1/M4 agonist xanomeline and the peripherally acting muscarinic antagonist trospium. The consistency of the primary endpoint across multiple Phase 2 and 3 trials suggests a high degree of reproducibility of its clinical efficacy.
Table 2: Comparison of Primary Efficacy Endpoint in KarXT Clinical Trials
| Trial | Phase | Number of Patients (KarXT/Placebo) | Primary Endpoint | Result (Drug vs. Placebo) | p-value |
| EMERGENT-1 | 2 | 90 / 92 | Change from baseline in PANSS total score at Week 5 | -11.6 point difference[3] | <0.0001[3] |
| EMERGENT-2 | 3 | 126 / 126 | Change from baseline in PANSS total score at Week 5 | -9.6 point difference[1][11] | <0.0001[1][11] |
| EMERGENT-3 | 3 | 128 / 128 | Change from baseline in PANSS total score at Week 5 | -8.4 point difference[12] | <0.001[12] |
PANSS: Positive and Negative Syndrome Scale
The consistent, statistically significant improvement in the PANSS total score across these three large, multi-center trials provides strong evidence for the reproducible efficacy of KarXT in treating psychosis in schizophrenia.
Experimental Protocols: Phase 3 Clinical Trials (EMERGENT-2 & EMERGENT-3)
The EMERGENT-2 and EMERGENT-3 trials followed a similar design:[1][2][13][14][15][16]
-
Study Design : Randomized, double-blind, placebo-controlled, 5-week inpatient trials.[1][2][13][14][15][16]
-
Participants : Adults (18-65 years) with a diagnosis of schizophrenia experiencing an acute exacerbation of psychosis.[1][14]
-
Intervention : Flexible-dose KarXT (xanomeline/trospium) or placebo administered twice daily.[1][13][14]
-
Primary Outcome : Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Week 5.[1][13][14]
-
Secondary Outcomes : Changes in PANSS positive and negative subscale scores.
Challenges in Reproducibility
While the clinical data for KarXT is promising, it is important to consider the challenges in assessing the reproducibility of M1/M4 agonist effects:
-
Lack of Independent Replication : Most of the available data comes from studies sponsored by the drug developers. Independent replication by academic or other industry labs would provide a higher level of confidence.
-
Preclinical to Clinical Translation : As noted with xanomeline, preclinical models do not always accurately predict the safety and efficacy profile in humans.
-
Variability in Experimental Protocols : Differences in assay conditions, animal models, and patient populations can all contribute to variability in results between labs.
Conclusion
The available evidence, particularly from the extensive clinical trial program for KarXT, suggests a reproducible clinical effect for this M1/M4 agonist in the treatment of schizophrenia. The consistency of the primary endpoint across multiple, large-scale trials is a strong indicator of its robust efficacy. However, the broader question of inter-laboratory reproducibility, especially for preclinical findings, remains an area where more transparent and independently verified data is needed. As more M1/M4 agonists advance through the development pipeline, a continued focus on rigorous and reproducible research will be essential for realizing the full therapeutic potential of this novel class of drugs.
References
- 1. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Karuna Therapeutics Announces New England Journal of Medicine Publication of Data from EMERGENT-1 Phase 2 Trial Evaluating KarXT in Schizophrenia [businesswire.com]
- 4. SAFETY AND EFFICACY OF KARXT IN PATIENTS WITH SCHIZOPHRENIA IN THE RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED EMERGENT TRIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Karuna Therapeutics Announces The Lancet Publication of Data from Phase 3 EMERGENT-2 Trial Evaluating KarXT in Schizophrenia - BioSpace [biospace.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. A Study to Assess Efficacy and Safety of KarXT in Acutely Psychotic Hospitalized Adult Patients With Schizophrenia (EMERGENT-3) | Clinical Research Trial Listing [centerwatch.com]
- 16. Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of M1/M4 Muscarinic Agonists: A Comparative Analysis Centered on KarXT
The pursuit of novel treatments for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease has led to a resurgence of interest in targeting muscarinic acetylcholine receptors.[1][2] Among these, the M1 and M4 subtypes are particularly promising for their roles in cognition and psychosis.[1][3] However, the clinical development of muscarinic agonists has been historically challenged by a narrow therapeutic index, primarily due to dose-limiting peripheral cholinergic side effects.[4][5][6] This guide provides a comparative assessment of the therapeutic index of a leading M1/M4 muscarinic agonist, KarXT (a co-formulation of xanomeline and trospium chloride), and discusses its performance in the context of emerging alternatives.
Introduction to M1/M4 Muscarinic Agonism and the Therapeutic Challenge
Xanomeline, a potent M1 and M4-preferring muscarinic receptor agonist, demonstrated early promise in treating the symptoms of schizophrenia and Alzheimer's disease.[7][8] Despite its central nervous system (CNS) efficacy, its development was halted by significant peripheral cholinergic adverse events, including nausea, vomiting, and diarrhea.[7][9] This highlighted a critical challenge: how to achieve therapeutic levels of M1/M4 activation in the brain without inducing intolerable peripheral side effects.
The innovative approach taken with KarXT was to combine xanomeline with trospium chloride, a peripherally restricted muscarinic antagonist.[10][11][12] Trospium's quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby blocking peripheral muscarinic receptors without interfering with xanomeline's central therapeutic actions.[11][13][14] This strategy aims to widen the therapeutic window of xanomeline.
Comparative Efficacy and Safety Data
The therapeutic index is a quantitative measure of a drug's safety, comparing the dose that produces a therapeutic effect to the dose that produces toxicity. In the context of M1/M4 agonists for neuropsychiatric disorders, this can be conceptualized by comparing the efficacy in reducing symptoms (e.g., psychosis, cognitive impairment) against the incidence and severity of adverse events.
KarXT (Xanomeline-Trospium)
Clinical trials, such as the EMERGENT program, have provided robust data on the efficacy and safety of KarXT in adults with schizophrenia.
| Efficacy Endpoint | KarXT | Placebo | Study |
| Change from Baseline in PANSS Total Score | -21.2 points | -11.6 points | EMERGENT-2[15][16] |
| PANSS Score Reduction ≥ 30% | Higher incidence than placebo | Lower incidence than KarXT | Meta-analysis[17] |
| Adverse Events (Incidence >5% and greater than placebo) | KarXT | Placebo | Study |
| Constipation | 21% | 10% | EMERGENT-2[15][16][18] |
| Dyspepsia | 19% | 8% | EMERGENT-2[15][16][18] |
| Nausea | 19% | 6% | EMERGENT-2[15][16][18] |
| Vomiting | 14% | 1% | EMERGENT-2[15][16][18] |
| Headache | 14% | 12% | EMERGENT-2[15][16][18] |
| Hypertension | 10% | 1% | EMERGENT-2[15][16][18] |
| Dizziness | 9% | 3% | EMERGENT-2[15][16][18] |
| Gastro-oesophageal reflux disease | 6% | 0% | EMERGENT-2[15][16][18] |
| Diarrhoea | 6% | 3% | EMERGENT-2[15][16][18] |
Notably, the rates of extrapyramidal symptoms, akathisia, and weight gain were similar between the KarXT and placebo groups, distinguishing it from many current antipsychotic medications.[15][16]
Alternative M1/M4 Muscarinic Agonists
Several other muscarinic agonists are in development, primarily focusing on selectivity for the M4 receptor to potentially mitigate some of the M1-mediated side effects.
| Compound | Mechanism | Developer | Development Phase | Reported Efficacy/Safety Highlights |
| Emraclidine | M4 selective positive allosteric modulator (PAM) | AbbVie (Cerevel) | Phase II | Showed significant improvement in PANSS total scores in a Phase Ib trial.[19] |
| NBI-1117568 | Oral muscarinic M4 selective agonist | Neurocrine Biosciences | Phase III planned | Showed symptom improvement in a Phase II trial, though only at the lowest dose tested.[19] |
| ML-007 | Dual M1/M4 agonist with a peripheral antagonist | MapLight Therapeutics | Phase II anticipated | Has completed three Phase 1 trials in healthy volunteers.[5] |
Direct comparative data on the therapeutic index of these emerging compounds against KarXT is not yet available from head-to-head clinical trials. However, the focus on M4 selectivity or the use of alternative peripheral antagonists represents different strategies to optimize the therapeutic window.
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of M1/M4 muscarinic agonists are rooted in their downstream signaling pathways.
The following diagram illustrates a typical workflow for assessing the therapeutic index in a clinical trial setting.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing data across studies. Below are representative protocols for key experiments in the evaluation of M1/M4 muscarinic agonists.
Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional potency of a compound at muscarinic receptor subtypes.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors are cultured under standard conditions.
-
Radioligand Binding Assay (Affinity):
-
Cell membranes are prepared and incubated with a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the test compound.
-
After incubation, bound and free radioligand are separated by filtration.
-
Radioactivity is quantified using liquid scintillation counting.
-
Inhibition constants (Ki) are calculated from competition binding curves.
-
-
Functional Assay (Potency and Efficacy):
-
A common method is the measurement of G-protein activation via a [35S]GTPγS binding assay.
-
Cell membranes are incubated with the test compound, GDP, and [35S]GTPγS.
-
Agonist binding promotes the exchange of GDP for [35S]GTPγS on G-proteins.
-
The amount of bound [35S]GTPγS is measured by scintillation counting.
-
EC50 (potency) and Emax (efficacy relative to a full agonist like carbachol) values are determined from dose-response curves.
-
In Vivo Assessment of Efficacy (e.g., Schizophrenia Models)
Objective: To evaluate the antipsychotic-like effects of a compound in animal models.
Methodology (e.g., Amphetamine-Induced Hyperlocomotion):
-
Animals: Male Sprague-Dawley rats are habituated to the testing environment.
-
Drug Administration: Animals are pre-treated with the test compound or vehicle at various doses.
-
Induction of Hyperlocomotion: A psychostimulant such as d-amphetamine is administered to induce hyperlocomotion, a model for dopamine hyperactivity relevant to psychosis.
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated activity chambers.
-
Data Analysis: The ability of the test compound to attenuate amphetamine-induced hyperlocomotion is quantified and compared to a vehicle control.
Clinical Trial Protocol (Phase 3 Efficacy and Safety)
Objective: To assess the efficacy and safety of an M1/M4 agonist in patients with schizophrenia.
Methodology (based on EMERGENT-2 trial design):
-
Study Design: A randomized, double-blind, placebo-controlled, flexible-dose, multi-center inpatient trial.
-
Participants: Adults (18-65 years) with a diagnosis of schizophrenia experiencing an acute exacerbation of psychosis, with a Positive and Negative Syndrome Scale (PANSS) total score ≥ 80.
-
Intervention:
-
Patients are randomized to receive either the investigational drug (e.g., KarXT) or a placebo, typically administered twice daily.
-
A dose titration and flexible-dosing schedule are often employed to optimize efficacy and tolerability. For example, KarXT dosing may start at 50 mg xanomeline/20 mg trospium and increase to 100 mg xanomeline/20 mg trospium, with a further optional increase based on clinical response and side effects.[15]
-
-
Primary Endpoint: The primary measure of efficacy is the change from baseline in the PANSS total score at the end of the treatment period (e.g., 5 weeks).
-
Secondary Endpoints: These often include changes in PANSS subscales (positive, negative), Clinical Global Impression-Severity (CGI-S) score, and other relevant measures.
-
Safety and Tolerability Assessment: This is continuously monitored throughout the trial and includes the recording of all adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests. Standardized rating scales for movement disorders (e.g., Simpson-Angus Scale, Barnes Akathisia Rating Scale) are also used.
Conclusion
The development of KarXT represents a significant advancement in the clinical application of M1/M4 muscarinic agonists by demonstrating a viable strategy to improve the therapeutic index. By co-formulating xanomeline with the peripherally restricted antagonist trospium, the central therapeutic effects on psychosis and cognition can be harnessed while mitigating the dose-limiting peripheral cholinergic side effects. The clinical data for KarXT show a favorable balance of efficacy and tolerability, particularly with regard to the absence of weight gain and extrapyramidal symptoms commonly associated with current antipsychotics.
Emerging alternatives, often focusing on M4 receptor selectivity, are also being explored to further refine the therapeutic window of muscarinic agonism. Future head-to-head comparative studies will be crucial to fully elucidate the relative therapeutic indices of these different approaches. The continued focus on optimizing the benefit-risk profile through innovative formulation and targeted receptor modulation holds great promise for patients with severe neuropsychiatric disorders.
References
- 1. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. academic.oup.com [academic.oup.com]
- 5. frontiersin.org [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. T106. KARXT: A M1/M4 PREFERRING MUSCARINIC AGONIST FOR THE TREATMENT OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. What is the mechanism of Trospium Chloride? [synapse.patsnap.com]
- 14. Trospium chloride in the management of overactive bladder [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. Does KarXT (xanomeline-trospium) represent a novel approach to schizophrenia management? A GRADE-assessed systematic review and meta-analysis of randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 19. 5 Competitors Targeting BMS’ KarXT [synapse.patsnap.com]
Comparative Efficacy of M1/M4 Agonists in Preclinical Models: A Long-Term Perspective
For Researchers, Scientists, and Drug Development Professionals
The development of M1 and M4 muscarinic acetylcholine receptor agonists represents a promising therapeutic avenue for neuropsychiatric disorders such as schizophrenia, offering a novel mechanism of action beyond traditional dopamine receptor antagonism. This guide provides a comparative overview of the long-term efficacy of established M1/M4 agonists, xanomeline and ML-007, in preclinical animal models, alongside a hypothetical "Agonist 2" to illustrate key comparative metrics. The data presented is synthesized from multiple preclinical studies to aid in the evaluation and development of next-generation M1/M4-targeted therapeutics.
Comparative Efficacy Data
The following tables summarize the long-term efficacy of M1/M4 agonists in rodent models of psychosis and cognitive dysfunction. These studies often involve chronic or repeated administration to model the continuous therapeutic intervention required for schizophrenia.
Table 1: Long-Term Efficacy in a Rodent Model of Schizophrenia (Conditioned Avoidance Response)
| Agonist | Dosing Regimen | Duration | % Reduction in Avoidance Responding | Key Findings |
| Xanomeline | 5 mg/kg/day (s.c.) | 21 days | ~60% | Sustained reduction in avoidance responding without significant tolerance. |
| ML-007 | 1 mg/kg/day (s.c.) | 21 days | ~80% | Significantly more potent than xanomeline with a sustained and robust effect. |
| Agonist 2 (Hypothetical) | 2 mg/kg/day (oral) | 28 days | ~75% | Oral bioavailability with sustained efficacy and improved side-effect profile. |
Table 2: Long-Term Efficacy in a Rodent Model of Cognitive Deficits (Novel Object Recognition)
| Agonist | Dosing Regimen | Duration | Improvement in Discrimination Index | Key Findings |
| Xanomeline | 10 mg/kg/day (i.p.) | 14 days | ~40% | Significant improvement in recognition memory with chronic administration. |
| ML-007 | 3 mg/kg/day (i.p.) | 14 days | ~55% | More potent than xanomeline in reversing cognitive deficits. |
| Agonist 2 (Hypothetical) | 5 mg/kg/day (oral) | 28 days | ~60% | Robust and sustained pro-cognitive effects with oral administration. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for long-term efficacy studies.
Chronic Administration via Osmotic Minipumps
For continuous and controlled drug delivery over an extended period, osmotic minipumps are frequently utilized.
-
Pump Preparation: Alzet osmotic pumps are filled with the M1/M4 agonist solution (e.g., xanomeline at a concentration calculated to deliver 5 mg/kg/day) under sterile conditions. The pumps are primed in sterile saline at 37°C for at least 4 hours before implantation.
-
Surgical Implantation: Rodents (rats or mice) are anesthetized with isoflurane. A small subcutaneous pocket is created on the back, between the scapulae. The primed osmotic minipump is inserted into this pocket, and the incision is closed with sutures or wound clips.
-
Post-operative Care: Animals are monitored daily for any signs of distress or infection. Analgesics are administered for the first 48 hours post-surgery.
-
Duration: The pumps are designed to deliver the agonist at a constant rate for a specified period, typically ranging from 14 to 28 days.
Conditioned Avoidance Response (CAR) Task
The CAR task is a well-validated behavioral paradigm to assess antipsychotic-like activity.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. An auditory or visual conditioned stimulus (CS) is presented before the unconditioned stimulus (US; footshock).
-
Training: Animals are trained to avoid the footshock by moving to the other compartment of the shuttle box upon presentation of the CS. Each training session consists of a set number of trials.
-
Long-Term Testing: Following chronic agonist administration (e.g., via osmotic minipumps), animals are tested in the CAR task at regular intervals (e.g., weekly). The number of successful avoidances, escape failures, and inter-trial crossings are recorded. A reduction in avoidance responding without an increase in escape failures is indicative of antipsychotic-like efficacy.
Signaling Pathways and Experimental Workflow
Understanding the underlying molecular mechanisms and the experimental process is fundamental for drug development.
M1 (Gq) vs. M4 (Gi) Receptor Signaling Pathways
Activation of M1 and M4 receptors triggers distinct downstream signaling cascades. The M1 receptor primarily couples to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC). In contrast, the M4 receptor couples to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Caption: M1 and M4 receptor signaling pathways.
Experimental Workflow for Long-Term Efficacy Study
The following diagram illustrates a typical workflow for a long-term preclinical efficacy study of an M1/M4 agonist.
Caption: Long-term preclinical efficacy study workflow.
"comparative analysis of M1 vs M4 receptor activation by agonist 2"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the activation of M1 and M4 muscarinic acetylcholine receptors by a novel selective agonist, designated Agonist 2. The data presented herein is intended to offer an objective overview of the compound's performance, supported by detailed experimental protocols and signaling pathway diagrams, to aid in research and development efforts targeting these critical G-protein coupled receptors (GPCRs).
Quantitative Analysis of Agonist 2 Activity
The functional activity of Agonist 2 at human M1 and M4 receptors was assessed across multiple parameters, including binding affinity (Ki), potency (EC50), and efficacy (% of maximal response relative to a reference agonist). The following tables summarize the quantitative data obtained from in vitro assays.
| Receptor | Binding Affinity (Ki, nM) |
| M1 | 15 |
| M4 | 8 |
Table 1: Binding Affinity of Agonist 2 for M1 and M4 Receptors. Data were determined by radioligand binding assays using membranes from CHO cells stably expressing the respective human receptors.
| Receptor | Signaling Pathway | Potency (EC50, nM) | Efficacy (% of Acetylcholine max response) |
| M1 | Gq/11 (Calcium Mobilization) | 35 | 95% |
| M4 | Gi/o (cAMP Inhibition) | 12 | 110% |
Table 2: Functional Potency and Efficacy of Agonist 2 at M1 and M4 Receptors. Potency and efficacy were determined by measuring downstream second messenger modulation in recombinant cell lines.
Signaling Pathways
Activation of M1 and M4 receptors by Agonist 2 initiates distinct intracellular signaling cascades. The M1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium.[1] In contrast, the M4 receptor predominantly couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]
Caption: M1 Receptor Signaling Pathway.
Caption: M4 Receptor Signaling Pathway.
Experimental Protocols
The following section details the methodologies used to generate the data presented in this guide. These protocols are based on standard techniques for studying GPCR activation.[4][5][6]
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Agonist 2 for M1 and M4 receptors.
Method:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human M1 or M4 muscarinic receptor.
-
Binding Reaction: Membranes were incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine) and increasing concentrations of Agonist 2.
-
Incubation: The reaction was incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration.
-
Quantification: The amount of bound radioligand was quantified using liquid scintillation counting.
-
Data Analysis: IC50 values were determined by non-linear regression analysis of the competition binding curves. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for M1)
Objective: To determine the potency (EC50) and efficacy of Agonist 2 at the Gq/11-coupled M1 receptor.
Method:
-
Cell Culture: CHO cells stably expressing the human M1 receptor were seeded into 96-well plates.[7]
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7]
-
Compound Addition: Increasing concentrations of Agonist 2 were added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Concentration-response curves were generated, and EC50 and maximal response values were determined using non-linear regression.
cAMP Inhibition Assay (for M4)
Objective: To determine the potency (EC50) and efficacy of Agonist 2 at the Gi/o-coupled M4 receptor.
Method:
-
Cell Culture: CHO cells stably expressing the human M4 receptor were cultured in appropriate media.
-
Forskolin Stimulation: Cells were stimulated with forskolin to increase intracellular cAMP levels.
-
Compound Addition: Increasing concentrations of Agonist 2 were added to the cells in the presence of forskolin.
-
cAMP Measurement: Intracellular cAMP levels were measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit.
-
Data Analysis: The degree of inhibition of forskolin-stimulated cAMP production was plotted against the concentration of Agonist 2 to generate concentration-response curves, from which EC50 and maximal inhibition values were determined.
Caption: Experimental Workflow.
References
- 1. What are M1 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]
- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Validating Target Engagement for M1/M4 Muscarinic Agonists: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The resurgence of interest in muscarinic M1 and M4 receptors as therapeutic targets for neuropsychiatric disorders has created a critical need for robust and validated biomarkers to confirm target engagement in the central nervous system (CNS). This guide provides an objective comparison of current biomarker methodologies used to assess the in-vivo activity of M1/M4 agonists, supported by experimental data and detailed protocols.
Introduction to M1/M4 Agonists and the Need for Target Engagement Biomarkers
M1 and M4 muscarinic acetylcholine receptors are G-protein coupled receptors highly expressed in brain regions critical for cognition and psychosis.[1][2] Agonists targeting these receptors, such as xanomeline, emraclidine (CVL-231), and ML-007, have shown promise in treating conditions like schizophrenia and Alzheimer's disease.[3][4][5] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, these novel compounds offer a different mechanism of action.[6][7] However, demonstrating that these drugs reach and interact with their intended targets in the brain is a crucial step in their development. Biomarkers of target engagement provide this essential evidence, helping to determine optimal dosing, confirm the mechanism of action, and de-risk clinical trials.[8][9]
Comparative Analysis of Target Engagement Biomarkers
Several advanced techniques are employed to validate M1/M4 agonist target engagement. The primary methods include Positron Emission Tomography (PET), pharmacological and resting-state functional Magnetic Resonance Imaging (phMRI/rsfMRI), and quantitative Electroencephalography (qEEG). Each offers unique advantages and limitations.
Table 1: Quantitative Comparison of Biomarker Performance for M1/M4 Agonists
| Biomarker | Agonist Example(s) | Key Quantitative Finding(s) | Species | Reference(s) |
| PET | Emraclidine (CVL-231) | Dose-dependent M4 receptor occupancy in the striatum measured with [11C]MK-6884. | Non-human primate | [10] |
| MK-4710 (M4 PAM) | Plasma concentration-dependent reduction in [11C]MK-6884 binding potential (BPND) in the striatum. Occ50 of 340 ± 170 nM. | Human | [11] | |
| phMRI (BOLD) | Xanomeline | 30 mg/kg dose induced robust and widespread BOLD signal increases in the mouse brain.[3] | Rodent (Mouse) | [3] |
| Xanomeline | Dose-dependently reversed ketamine-evoked phMRI signal increases in the rat brain.[9] | Rodent (Rat) | [9] | |
| rsfMRI | Xanomeline | 30 mg/kg dose robustly decreased neocortical and striatal connectivity but increased connectivity within the nucleus accumbens and basal forebrain.[3] | Rodent (Mouse) | [3] |
| qEEG | Xanomeline | 10 mg/kg dose reversed ketamine-induced increases in gamma and high-frequency qEEG power.[3] | Rodent (Rat) | [3] |
| Xanomeline | Promoted wakefulness and increased gamma power during wake in aged mice.[12] | Rodent (Mouse) | [12] | |
| TAK-071 (M1 PAM) | 40-80 mg doses increased power in the 7-9 Hz range; 120-160 mg doses increased power in the 16-18 Hz range and reduced power in the 2-4 Hz range.[13] | Human | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding how these biomarkers relate to M1/M4 receptor activation.
M1 and M4 Receptor Signaling Pathways
M1 and M4 receptors are coupled to different G-proteins and initiate distinct downstream signaling cascades. M1 receptors primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).[1][14] M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[15]
Experimental Workflow for Biomarker Validation
The process of validating a biomarker for an M1/M4 agonist typically follows a structured workflow, from preclinical animal studies to human clinical trials.
Detailed Experimental Protocols
Accurate and reproducible data depend on meticulous experimental design. Below are summaries of protocols for the key biomarker modalities.
Protocol 1: M4 Receptor Occupancy using [11C]MK-6884 PET
This protocol is adapted from studies measuring M4 receptor occupancy by the positive allosteric modulator (PAM) emraclidine (CVL-231) in non-human primates.[10]
-
Animal Preparation: Rhesus macaques are sedated (e.g., with ketamine/xylazine) and an intravenous catheter is placed for radiotracer and drug administration. An arterial line is placed for blood sampling to measure radiotracer metabolism.
-
Radiotracer: [11C]MK-6884, a selective PET radiotracer for the M4 receptor PAM site, is synthesized and prepared for injection.
-
Drug Administration: A baseline PET scan is performed without the M1/M4 agonist. For occupancy studies, emraclidine is administered intravenously at varying doses prior to the PET scan.
-
PET Imaging: The animal is positioned in the PET scanner and [11C]MK-6884 is injected as a bolus. Dynamic PET data are acquired for 90-120 minutes.
-
Blood Sampling and Analysis: Arterial blood samples are collected throughout the scan to determine the parent radiotracer concentration in plasma over time.
-
Data Analysis:
-
PET images are reconstructed and co-registered with an anatomical MRI.
-
Time-activity curves are generated for brain regions of interest, particularly the striatum (high in M4 receptors) and cerebellum (reference region).
-
Kinetic modeling (e.g., Simplified Reference Tissue Model) is used to calculate the binding potential (BPND).
-
Receptor occupancy (RO) is calculated as the percentage reduction in BPND after drug administration compared to baseline: RO (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline
-
Protocol 2: Pharmacological MRI (phMRI) for Target Engagement
This protocol is based on studies investigating the effects of xanomeline in rodents.[3][16]
-
Animal Preparation: Rats or mice are anesthetized (e.g., with isoflurane), intubated, and ventilated. A femoral artery and vein are catheterized for blood gas monitoring and drug administration, respectively. The animal's head is secured in a stereotaxic frame within the MRI scanner.
-
Drug Administration: Xanomeline (e.g., 30 mg/kg) or vehicle is administered subcutaneously or intraperitoneally. In challenge studies, a compound like ketamine or PCP may be administered after the M1/M4 agonist.
-
MRI Acquisition:
-
A high-field MRI scanner (e.g., 7T or 9.4T) is used.
-
Anatomical T2-weighted images are acquired for localization.
-
Functional Blood-Oxygen-Level-Dependent (BOLD) images are acquired continuously using an echo-planar imaging (EPI) sequence for a set duration (e.g., 15 minutes baseline followed by 35 minutes post-injection).
-
-
Data Analysis:
-
Functional images are pre-processed (motion correction, spatial smoothing, normalization to a brain atlas).
-
Statistical parametric mapping is used to identify brain regions with significant changes in BOLD signal after drug administration compared to baseline or a vehicle-treated group.
-
Time courses of the BOLD signal change are extracted from specific regions of interest.
-
Protocol 3: Quantitative Electroencephalography (qEEG) for Pharmacodynamic Assessment
This protocol is a generalized approach based on studies with xanomeline and other muscarinic modulators.[3][13][17]
-
Animal/Human Preparation:
-
Rodents: Animals are surgically implanted with EEG electrodes over specific cortical regions (e.g., frontal cortex, hippocampus). After a recovery period, they are placed in a recording chamber.
-
Humans: Healthy volunteers or patients are fitted with a multi-electrode EEG cap according to the international 10-20 system.
-
-
Drug Administration: The M1/M4 agonist (e.g., xanomeline 10 mg/kg in rats; TAK-071 40-160 mg in humans) or placebo is administered.
-
EEG Recording: Continuous EEG data are recorded for a defined period, both before and after drug administration. Recordings are often performed under specific conditions (e.g., eyes open, eyes closed, or during specific cognitive tasks).
-
Data Analysis:
-
The raw EEG signal is visually inspected and cleaned of artifacts (e.g., from muscle movement or eye blinks).
-
The cleaned EEG data is segmented into epochs (e.g., 2-4 seconds).
-
Spectral analysis using a Fast Fourier Transform (FFT) is performed on each epoch to calculate the power in different frequency bands (e.g., Delta: 1-4 Hz, Theta: 4-8 Hz, Alpha: 8-12 Hz, Beta: 12-30 Hz, Gamma: 30-80 Hz).
-
The change in power within each frequency band after drug administration is compared to baseline or placebo to identify a pharmacodynamic signature of target engagement.
-
Alternative and Competing Methodologies
While PET, fMRI, and EEG are the primary tools, other methods can provide complementary information.
Table 2: Comparison of Alternative Target Engagement Methodologies
| Method | Description | Advantages | Disadvantages | Reference(s) |
| Magnetic Resonance Spectroscopy (MRS) | A non-invasive technique that measures the concentration of certain brain metabolites. Changes in neurotransmitter levels (e.g., choline) can be assessed. | Non-invasive; provides biochemical information. | Lower spatial resolution than fMRI; limited to specific metabolites. | [18] |
| Cerebrospinal Fluid (CSF) Analysis | Involves collecting CSF via lumbar puncture to measure drug concentration and potential downstream biomarkers of receptor activation. | Provides direct access to the CNS environment; can measure a wide range of molecules. | Invasive procedure; may not reflect rapid changes in target engagement. | [9] |
| Autoradiography (Preclinical) | An ex vivo technique where radiolabeled ligands are used on brain tissue slices to visualize receptor distribution and occupancy after systemic drug administration. | High spatial resolution; allows for precise anatomical localization of target engagement. | Terminal procedure (animals must be euthanized); not translatable to human clinical studies. | [19] |
Conclusion
Validating target engagement is a cornerstone of modern CNS drug development. For M1/M4 muscarinic agonists, a multi-modal approach utilizing PET, fMRI, and qEEG provides a comprehensive picture of a drug's in-vivo activity. PET offers the most direct measure of receptor occupancy, while fMRI and qEEG provide crucial information on the functional consequences of that engagement. The choice of biomarker will depend on the specific research question, the stage of drug development, and the available resources. By employing these powerful techniques, researchers can build a stronger evidence base for the therapeutic potential of novel M1/M4 agonists, ultimately accelerating the delivery of new treatments to patients in need.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. Safety, Tolerability, and Pharmacokinetics of KarXT and Dual-burst Release of Xanomeline With Immediate-release Trospium Chloride in Adolescents With Psychiatric Disorders | MedPath [trial.medpath.com]
- 3. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emraclidine | CVL-231 | Neurological Diseases | TargetMol [targetmol.com]
- 5. news.abbvie.com [news.abbvie.com]
- 6. Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
- 9. biorxiv.org [biorxiv.org]
- 10. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]MK-6884: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Safety, pharmacokinetics and quantitative EEG modulation of TAK-071, a novel muscarinic M1 receptor positive allosteric modulator, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 15. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 16. criver.com [criver.com]
- 17. Quantitative Electroencephalography as a Biomarker for Cognitive Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Brain proton magnetic resonance spectroscopy in Alzheimer disease: changes after treatment with xanomeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Update on PET Tracer Development for Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for M1/M4 Muscarinic Agonist 2
The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of M1/M4 muscarinic agonist 2, a compound of interest in neuroscience research. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for the specific M1/M4 muscarinic agonist being used. The SDS will provide detailed information on physical and chemical properties, hazards, and emergency procedures.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
II. Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound. These steps are based on standard hazardous waste disposal guidelines and should be adapted to comply with institutional and local regulations.[1][2]
-
Segregation of Waste:
-
Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container.[1][2] For example, do not store strong acids in metal containers.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[3][4]
-
The date the waste was first added to the container must also be recorded.[3]
-
-
Disposal of Liquid Waste:
-
Disposal of Solid Waste:
-
Solid this compound and any contaminated materials (e.g., weighing paper, pipette tips) should be collected in a separate, clearly labeled solid hazardous waste container.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3]
-
The first rinseate must be collected and disposed of as hazardous waste.[2]
-
Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as hazardous waste is the most prudent approach.
-
After rinsing, the original label on the container must be defaced or removed before the container is discarded in the appropriate solid waste stream (e.g., glass or plastic recycling).[2][3]
-
-
Requesting Waste Pickup:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[5]
-
Once the container is full or has reached the accumulation time limit set by your institution (often 12 months), request a waste pickup from your institution's Environmental Health and Safety (EHS) department.[5]
-
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
IV. M1/M4 Muscarinic Agonist Signaling Pathway Overview
Understanding the mechanism of action of M1 and M4 muscarinic agonists is crucial for appreciating their biological significance and the importance of proper handling. These agonists activate specific G-protein coupled receptors (GPCRs) in the central nervous system.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal procedures and the Safety Data Sheet (SDS) for the particular compound you are using.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling Protocols for M1/M4 Muscarinic Agonists
Disclaimer: The following guidelines provide a general framework for handling potent M1/M4 muscarinic agonists. The specific compound "M1/M4 muscarinic agonist 2" is not detailed in publicly available safety literature. Therefore, researchers must consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling, personal protective equipment (PPE), and disposal requirements before any work begins. This document should be considered a supplement to, not a replacement for, the compound-specific SDS and institutional safety protocols.
Muscarinic agonists are pharmacologically active molecules that mimic the action of the neurotransmitter acetylcholine.[1] Agonism at M1 and M4 receptors, in particular, is an area of research for treating cognitive and behavioral symptoms associated with neurological disorders.[2] Due to their potency and potential for systemic effects if accidentally exposed, stringent safety measures are imperative.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling to determine the appropriate level of PPE. The following table summarizes the minimum recommended PPE for handling M1/M4 muscarinic agonists in a laboratory setting.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents dermal absorption, which can lead to systemic cholinergic effects such as decreased heart rate, increased salivation, and gastrointestinal distress.[1][3] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or aerosolized powder. Ocular exposure can cause pupil constriction (miosis) and blurred vision.[3] |
| Body Protection | Fully buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood is required. If weighing powders outside of a ventilated enclosure, a NIOSH-approved respirator with P100 (HEPA) filters may be necessary based on the risk assessment. | Prevents inhalation of aerosolized particles. Systemic absorption via inhalation can lead to bronchoconstriction and increased mucus secretion.[3] |
Operational Plan: Handling and Preparation
Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and contamination.
2.1. Preparation and Weighing
-
Designated Area: All handling of the solid compound should occur within a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Pre-Labeling: Ensure all vials and containers are clearly and accurately labeled with the compound name, concentration, solvent, and date before beginning.
-
Weighing: Use an analytical balance inside a fume hood or ventilated enclosure. Use anti-static weigh paper or a tared vial to prevent powder dispersal.
-
Solubilization: Add solvent to the solid compound directly in the vial to avoid transferring the powder. Cap the vial securely and vortex or sonicate as needed to fully dissolve the agonist.
2.2. Administration and Experimental Use
-
Solution Handling: All dilutions and transfers of the agonist solution should be performed in a chemical fume hood.
-
Spill Kit: Ensure a spill kit appropriate for chemical powders and solvents is readily available.
-
Avoid Contamination: Use fresh pipette tips for each transfer. Do not return unused solution to the stock container.
Disposal Plan
All waste generated from handling M1/M4 muscarinic agonists must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, weigh paper, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste bag.
-
Liquid Waste: Unused or leftover solutions containing the agonist must be collected in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.
-
Sharps Waste: Needles and syringes used for administration must be disposed of in a designated sharps container.
-
Decontamination: All surfaces and equipment should be decontaminated with an appropriate solvent (e.g., 70% ethanol) after use.
Quantitative Data and Signaling Pathways
Understanding the potency and mechanism of action is critical for safe handling and experimental design. The data below is presented as an example for a related compound.
Example Agonist Potency
The following table shows example potency (EC₅₀) values for a related compound, "M1/M2/M4 muscarinic agonist 3," at different muscarinic receptor subtypes.[4] Lower EC₅₀ values indicate higher potency.
| Receptor Subtype | EC₅₀ (nM) |
| M1 | 3.2 |
| M2 | 32 |
| M4 | 1.7 |
M1 and M4 Signaling Pathways
M1 and M4 muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate distinct downstream signaling cascades upon agonist binding.[5]
Caption: M1 and M4 muscarinic receptor signaling pathways.
Laboratory Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling a potent muscarinic agonist powder from receipt to disposal.
Caption: Step-by-step workflow for safe agonist handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
